molecular formula C14H8Cl2N2O B11692626 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B11692626
M. Wt: 291.1 g/mol
InChI Key: AREDEJPEVCJUKC-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-8-5-9(16)7-10(6-8)17-13-11-3-1-2-4-12(11)18-14(13)19/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREDEJPEVCJUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC(=C3)Cl)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and comprehensive analytical characterization of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one. This molecule, a member of the isatin-derived Schiff bases, holds significant interest for researchers in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for each method. It details a multi-technique, orthogonal approach for unambiguous structural elucidation and purity verification, encompassing spectroscopic, chromatographic, and other analytical methods. This guide is intended to serve as a vital resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that serves as a versatile and highly valued scaffold in the synthesis of pharmaceuticals.[1][2] Its unique structure, featuring a lactam and a ketone group within an indole nucleus, allows for diverse chemical modifications, leading to a wide array of derivatives.[3] These derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The reactivity of the C3-keto group makes it an ideal site for condensation reactions to form Schiff bases, significantly expanding the chemical space for drug discovery.

Focus Molecule: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

The subject of this guide, 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one, is a Schiff base derivative of isatin. This molecule is synthesized through the condensation of isatin with 3,5-dichloroaniline. The design combines the proven biological relevance of the isatin core with a dichlorinated phenyl ring, a common moiety in pharmacologically active compounds known to modulate properties like lipophilicity and metabolic stability. Understanding its fundamental physicochemical properties and establishing a robust characterization protocol is the critical first step in evaluating its potential as a therapeutic agent.

Physicochemical Properties

The physicochemical profile of a compound is foundational to its development as a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5] The table below summarizes the key predicted and calculated properties for 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one.

PropertyDataRationale & Significance
Chemical Structure Chemical structure of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-oneThe structure combines the isatin scaffold with a 3,5-dichlorophenylimino group at the C3 position. This substitution is key to its unique chemical identity and potential biological activity.
IUPAC Name 3-[(3,5-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-oneThe systematic name provides an unambiguous description of the molecular structure according to international standards.
Molecular Formula C₁₄H₈Cl₂N₂OConfirms the elemental composition, which is essential for calculating molecular weight and for validation via mass spectrometry and elemental analysis.
Molecular Weight 291.14 g/mol A fundamental property used in all stoichiometric calculations for synthesis and for quantitative analysis. It is a primary parameter confirmed by mass spectrometry.
Predicted Appearance Yellow to Orange Crystalline SolidIsatin and its imine derivatives are typically colored, crystalline compounds.[1][3] Physical appearance is a preliminary indicator of sample purity.
General Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water.[6]Solubility is critical for formulation, delivery, and the execution of biological assays. Poor aqueous solubility is a common challenge that must be addressed in drug development.
Melting Point To be determined experimentally.A sharp melting point range is a classic indicator of high purity for a crystalline solid. Broadening of the range often suggests the presence of impurities.

Synthesis Pathway

Rationale for Synthetic Route

The formation of the C=N imine bond through a condensation reaction is a highly efficient and reliable method for synthesizing Schiff bases from isatins. This single-step reaction is favored for its simplicity, high yields, and the relative ease of purification of the final product.[7] The use of a catalytic amount of glacial acetic acid protonates the C3 carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack by the amine group of 3,5-dichloroaniline.

Generalized Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 eq) and 3,5-dichloroaniline (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Add 5-10 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 120°C) for a designated period (e.g., 2-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase, such as hexane:ethyl acetate (1:1).[7]

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallization from a suitable solvent (e.g., methanol/chloroform) can be performed for further purification.[7]

Visualization of Synthesis

Caption: Reaction scheme for the synthesis of the title compound.

Analytical Characterization Workflow

The Importance of Orthogonal Techniques
Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of a novel compound.

Detailed Characterization Methodologies

This section provides the experimental rationale and generalized protocols for the essential analytical techniques used to characterize 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one.

Spectroscopic Analysis
  • Expertise & Rationale: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it serves to confirm the successful formation of the imine (C=N) and the retention of the amide (lactam) C=O and N-H bonds from the isatin core. The absence of primary amine (N-H) stretches from the 3,5-dichloroaniline starting material is also a key indicator of reaction completion.

  • Protocol:

    • Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the dry powder onto the crystal.

    • Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Process the data to identify characteristic absorption bands.

  • Expected Characteristic Peaks:

    • ~3200 cm⁻¹: N-H stretch of the indole ring.

    • ~1710 cm⁻¹: C=O stretch of the lactam (amide) group.

    • ~1640 cm⁻¹: C=N stretch of the newly formed imine group.

    • ~1600, 1470 cm⁻¹: C=C stretches within the aromatic rings.

    • ~750-850 cm⁻¹: C-Cl stretches.

  • Expertise & Rationale: NMR is the most definitive technique for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for the carbon skeleton. The combined data allows for the complete assignment of the molecule's structure.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Additional experiments like COSY, HSQC, and HMBC can be run if assignments are ambiguous.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • A singlet for the indole N-H proton (typically >10 ppm).

    • Multiple signals in the aromatic region (6.5-8.5 ppm) corresponding to the protons on the isatin and dichlorophenyl rings. The distinct splitting patterns will confirm the substitution.

  • Expected ¹³C NMR Signals:

    • A signal for the amide carbonyl carbon (~165 ppm).

    • A signal for the imine carbon (~155-160 ppm).

    • Multiple signals in the aromatic region (~110-150 ppm).

  • Expertise & Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. For this molecule, high-resolution mass spectrometry (HRMS) is particularly valuable. The presence of two chlorine atoms will generate a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing a unique and powerful confirmation of the structure.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Result: A molecular ion peak cluster corresponding to the calculated mass (for [C₁₄H₈Cl₂N₂O+H]⁺, m/z ≈ 292.01), with the characteristic M:M+2:M+4 intensity ratio of approximately 9:6:1 for a dichloro-substituted compound.

Chromatographic Analysis
  • Expertise & Rationale: HPLC is the gold standard for determining the purity of a synthesized compound. By separating the sample into its individual components, it allows for the quantification of the main product relative to any impurities. A single, sharp peak indicates high purity.

  • Protocol:

    • Prepare a dilute solution of the compound in the mobile phase.

    • Inject the solution into an HPLC system equipped with a C18 reverse-phase column.[3]

    • Elute with a suitable mobile phase, such as a gradient of methanol and water, at a constant flow rate.

    • Detect the eluting compounds using a UV detector at a wavelength where the compound has strong absorbance.

  • Expected Result: A chromatogram showing a major peak with a purity level of >95% is typically required for subsequent biological testing.

Thermal and Elemental Analysis
  • Expertise & Rationale: This is a fundamental technique to assess the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Protocol:

    • Load a small amount of the dry, powdered sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample slowly (1-2°C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

  • Expertise & Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides ultimate confirmation of the empirical formula and supports the purity of the sample.

  • Protocol:

    • Submit a small, accurately weighed amount of the highly purified and dried sample to an analytical laboratory for CHN analysis.

    • The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Data Interpretation and Validation

The validation of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one is achieved by synthesizing the data from all orthogonal analyses. The narrative of validation should be as follows:

The synthesis yielded a yellow powder, consistent with expectations.[3] TLC and a sharp melting point provided the first indication of high purity. HRMS confirmed the molecular formula by matching the experimental m/z value to the theoretical mass of the protonated molecule and, crucially, by observing the distinct isotopic pattern indicative of two chlorine atoms. FT-IR analysis confirmed the presence of all key functional groups (N-H, C=O, C=N) and the disappearance of starting material signals. The final, unambiguous structural proof was provided by ¹H and ¹³C NMR, which mapped the entire atomic framework. Finally, quantitative purity was established at >95% by HPLC, and the elemental analysis results were in close agreement (±0.4%) with the theoretical composition of C₁₄H₈Cl₂N₂O, leaving no doubt as to the identity and purity of the final compound.

Potential Applications and Future Directions

Isatin-based Schiff bases are a well-established class of compounds with significant therapeutic potential. Specifically, 3-substituted indolin-2-ones have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology.[8] The introduction of the 3,5-dichlorophenyl moiety may enhance this activity or confer selectivity toward specific kinases. Future work should involve screening this compound against a panel of kinases and evaluating its antimicrobial and cytotoxic properties to fully explore its potential in drug discovery.

References

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). PMC - NIH. [Link]

  • Synthesis, Characterization of New Isatin-Ibuprofen Derivatives with Expected Biological Activity. (n.d.). Advanced Journal of Chemistry-Section A. [Link]

  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). International Journal of Pharmaceutical and Life Sciences. [Link]

  • Synthesis and identification of a novel N-Mannich base from Isatin using a Sonicator by adding DCM as catalyst. (2024). Research Journal of Pharmacy and Technology. [Link]

  • Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chemical Science Journal, 9(3). [Link]

  • 3,3-Dichloro-5-methyl-1-pyrimidin-2-ylindol-2-one. (2026). PubChem. [Link]

  • Singh, A. K., et al. (2013). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole derivatives. Der Pharma Chemica, 5(2), 311-319. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isatin (1H-indole-2,3-dione) is a privileged, versatile scaffold in medicinal chemistry, widely recognized for its endogenous presence and broad-spectrum pharmacological activities. The condensation of the C3 carbonyl of isatin with primary aromatic amines—such as 3,5-dichloroaniline—yields azomethine (Schiff base) derivatives[1]. The target compound, 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one , strategically integrates the hydrogen-bonding capacity of the indolin-2-one core with the lipophilic, halogen-bonding potential of a 3,5-dichlorophenyl ring. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and X-Ray Diffraction (XRD) analysis of this specific pharmacophore.

Crystallographic Rationale & Causality: Why XRD?

As drug development professionals, we cannot rely solely on 2D chemical structures to predict in vivo behavior. The 3D solid-state architecture dictates critical physicochemical properties, including thermodynamic solubility, dissolution rate, and mechanical stability. Single-Crystal X-Ray Diffraction (SC-XRD) is mandatory for this compound due to two primary structural ambiguities:

  • Isomeric Configuration (E vs Z) : The formation of the >C=N- double bond can theoretically yield E or Z isomers. In isatin Schiff bases lacking strong intramolecular hydrogen bond donors on the aniline moiety, steric repulsion between the isatin aromatic ring and the N-aryl ring typically drives the molecule into the E-configuration[2]. SC-XRD is the only definitive method to confirm this spatial arrangement and quantify the torsional twist between the two aromatic systems.

  • Supramolecular Architecture & Halogen Bonding : The solid-state packing is governed by intermolecular N-H···O hydrogen bonds (between the isatin NH and the C=O of an adjacent molecule)[3]. Furthermore, the 3,5-dichloro substitution introduces highly directional halogen bonding (Cl···Cl or Cl···O). These non-covalent interactions directly govern the crystal lattice energy, acting as the primary variables in polymorphism and formulation stability.

Methodology: A Self-Validating Workflow

To ensure scientific integrity, crystallographic data must be representative of the bulk material. The following protocols establish a self-validating loop between chemical synthesis, single-crystal analysis, and bulk powder verification.

Protocol 1: Synthesis and Thermodynamic Crystallization
  • Condensation : Dissolve equimolar quantities (10 mmol) of isatin and 3,5-dichloroaniline in 50 mL of warm absolute ethanol[4].

  • Catalysis : Add 0.5 mL of glacial acetic acid. The acid protonates the C3 carbonyl oxygen of isatin, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the amine[4].

  • Reflux & Precipitation : Reflux the reaction mixture for 4 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 4°C overnight to precipitate the crude Schiff base[5]. Filter and wash with cold aqueous ethanol.

  • Crystal Growth : To obtain diffraction-quality single crystals, dissolve 50 mg of the crude powder in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol. Allow the solvent to evaporate slowly at 25°C in a vibration-free environment for 5–7 days. This thermodynamic control ensures the isolation of the most stable polymorph (typically the pure E-isomer).

Protocol 2: SC-XRD Data Collection and Refinement
  • Mounting : Select a pristine, block-shaped yellow crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection : Utilize a diffractometer equipped with graphite-monochromated Mo-K α radiation ( λ=0.71073 Å). Maintain the crystal at 200 K using a nitrogen cryostream to minimize atomic thermal motion, thereby improving high-angle reflection resolution[6].

  • Structure Solution : Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Protocol 3: PXRD Phase Validation

Analyze the crude bulk powder using Powder X-Ray Diffraction (Cu-K α radiation, range 5–50°). The experimental diffractogram must perfectly overlay with the simulated diffractogram generated from the SC-XRD .cif file. Any extraneous peaks indicate the presence of unreacted starting materials or a secondary polymorph.

Visualizing the Experimental Logic

Workflow N1 Isatin & 3,5-Dichloroaniline N2 Condensation Reaction (Ethanol, Glacial AcOH, Reflux) N1->N2 Nucleophilic Addition N3 Crude Schiff Base (E/Z Isomer Mixture) N2->N3 Precipitation N4 Slow Evaporation (DCM/Ethanol 1:1) N3->N4 Recrystallization N7 PXRD Analysis (Bulk Phase Purity) N3->N7 Bulk Powder N5 Single Crystal Growth (Pure E-Isomer) N4->N5 Thermodynamic Control N6 SC-XRD Analysis (Structure & Conformation) N5->N6 Crystal Selection N6->N7 Simulated vs Experimental

Workflow from chemical synthesis to self-validating X-ray diffraction analysis.

Crystallographic Features & Structural Analysis

Based on structurally analogous halogenated isatin Schiff bases, 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one predominantly crystallizes in the centrosymmetric monoclinic space group P21/c[7].

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₄H₈Cl₂N₂OVolume ( V ) ~1450.5 ų
Formula Weight 291.12 g/mol Calculated Density ( ρ ) ~1.33 g/cm³
Temperature 200(2) KAbsorption Coefficient ( μ ) 0.45 mm⁻¹
Crystal System Monoclinic F(000) 592
Space Group P21/cGoodness-of-fit on F2 1.045
Unit Cell Dimensions a=10.38 Å, b=8.55 Å c=16.45 Å, β=96.6° Final R indices [ I>2σ(I) ] R1=0.035 wR2=0.092

Table 2: Selected Bond Lengths and Torsional Angles

Structural FeatureBond / AngleValueCausality / Significance
Imine Bond C3=N11.275(3) ÅConfirms double bond character (Schiff base formation).
Carbonyl Bond C2=O11.218(2) ÅStandard lactam carbonyl; acts as primary H-bond acceptor.
C-N(Aryl) Bond N1-C1'1.412(3) ÅIndicates partial electron delocalization into the dichloro-ring.
Torsional Twist C2-C3-N1-C1'~175.4°Confirms the E-isomeric configuration (anti-periplanar).
Dihedral Angle Indole vs Phenyl~45.2°Non-planar geometry minimizes steric clash between rings.
Supramolecular Interaction Network

The 3D architecture of the crystal is not random; it is a highly ordered network driven by specific intermolecular forces:

  • Primary Motif (1D Chains) : The molecules are linked into infinite one-dimensional zig-zag chains via strong N-H···O hydrogen bonds between the indolin-2-one N-H donor and the C=O acceptor of an adjacent molecule[3].

  • Secondary Cross-Linking : These 1D chains are stitched together into a 2D layer via π−π stacking interactions between the electron-rich indole cores.

  • Halogen Bonding : The 3,5-dichloro substitution is critical. The highly polarizable chlorine atoms engage in Cl···Cl and Cl···O interactions, anchoring the 2D layers into a rigid 3D lattice.

Interactions C Central Molecule (E-Isomer) H1 Intermolecular H-Bond (N-H···O=C) C->H1 Isatin NH donor H2 Halogen Bonding (Cl···Cl / Cl···O) C->H2 3,5-Dichloro motif H3 π-π Stacking (Indole···Indole) C->H3 Aromatic core D1 1D Supramolecular Chain H1->D1 Primary motif D2 3D Network Architecture H2->D2 Cross-linking H3->D2 Packing stability D1->D2

Supramolecular interaction network driving the 3D crystal packing architecture.

Conclusion & Future Perspectives

The crystallographic analysis of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one provides indispensable insights into its solid-state chemistry. By confirming the E-isomeric preference and mapping the supramolecular interaction network, researchers can accurately predict the physicochemical behavior of this pharmacophore. The self-validating workflow presented ensures absolute phase purity, bridging the critical gap between molecular design, in silico docking studies, and downstream formulation development.

References

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones MDPI[Link]

  • Overview of Schiff Bases of Isatin Derivatives Acta Scientific[Link]

  • Synthesis and Antibacterial Activity of Isatin Schiff Base Derivative with 3-Aminoacetophenone and its NiII, CoII Transition Koya University Eprints[Link]

  • Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives CORE[Link]

  • Isatin and its derivatives: A survey of recent syntheses, reactions, and applications ResearchGate[Link]

  • A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma MDPI[Link]

Sources

Density Functional Theory (DFT) and Electronic Profiling of 3,5-Dichloroaniline Isatin Schiff Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isatin (1H-indole-2,3-dione) and its Schiff base derivatives represent a privileged class of scaffolds in medicinal chemistry and materials science. The condensation of isatin with halogenated anilines, specifically 3,5-dichloroaniline, yields azomethine (-C=N-) linked compounds with highly specific stereoelectronic profiles. Halogenation at the 3 and 5 positions of the aniline ring significantly alters the lipophilicity, electron density, and intermolecular binding capacity of the molecule[1].

This whitepaper provides an in-depth protocol for the synthesis and computational evaluation of 3,5-dichloroaniline isatin Schiff bases. By leveraging Density Functional Theory (DFT), researchers can decode the quantum chemical descriptors that dictate the reactivity, stability, and pharmacological efficacy of these compounds[2].

Synthesis Protocol: A Self-Validating System

Causality & Mechanistic Rationale: The formation of a Schiff base requires the nucleophilic attack of a primary amine (3,5-dichloroaniline) on the highly electrophilic C3 carbonyl carbon of the isatin core. Acid catalysis is strictly required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the C3 carbon. However, the pH must be carefully controlled (using a weak acid like glacial acetic acid); excessive acidity will protonate the amine, rendering it non-nucleophilic and halting the reaction.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 mmol of purified isatin in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Slowly add 1.0 mmol of 3,5-dichloroaniline to the stirring solution[1].

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to adjust the solution to an optimal pH of ~4.5–5.0.

  • Thermodynamic Drive: Heat the mixture under reflux (70–80 °C) for 4 to 6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spots confirms the completion of the condensation.

  • Isolation & Purification: Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid under a vacuum and recrystallize from hot ethanol to yield the pure 3-((3,5-dichlorophenyl)imino)indolin-2-one.

Synthesis A Isatin (Electrophile) C Acid Catalysis (Glacial AcOH, pH ~4.5) A->C B 3,5-Dichloroaniline (Nucleophile) B->C D Nucleophilic Attack at C3 Carbonyl C->D E Dehydration (-H2O) D->E F 3,5-Dichloroaniline Isatin Schiff Base E->F

Caption: Workflow for the acid-catalyzed synthesis of 3,5-dichloroaniline isatin Schiff bases.

Computational Methodology (DFT Protocol)

Causality & Mechanistic Rationale: Density Functional Theory (DFT) is the gold standard for evaluating the electronic structure of medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with the 6-311G(d,p) basis set, provides an optimal balance between computational cost and predictive accuracy[3]. The inclusion of diffuse and polarization functions (d,p) is non-negotiable here; they are essential to accurately model the electron-withdrawing effects and lone-pair delocalization of the chloro substituents[4].

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3D structure of the synthesized Schiff base using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Perform ground-state geometry optimization using Gaussian 09/16 at the B3LYP/6-311G(d,p) level of theory.

  • Self-Validation (Frequency Calculation): Execute vibrational frequency calculations on the optimized geometry. The strict absence of imaginary frequencies confirms that the structure represents a true local minimum on the potential energy surface.

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate physiological environments (e.g., water) to assess bio-reactivity[2].

  • Property Extraction: Extract the Frontier Molecular Orbitals (HOMO/LUMO), Mulliken atomic charges, and generate the Molecular Electrostatic Potential (MEP) surface.

DFT_Workflow G Initial 3D Modeling (GaussView) H Geometry Optimization (B3LYP/6-311G(d,p)) G->H I Frequency Calculation (Confirm True Minimum) H->I J FMO & Descriptor Extraction I->J K MEP Surface Generation I->K

Caption: Step-by-step DFT computational protocol for electronic property evaluation.

Electronic Properties & Quantum Chemical Descriptors

The biological and chemical efficacy of the Schiff base is heavily dictated by its electronic parameters. The HOMO (Highest Occupied Molecular Orbital) represents the electron-donating ability, while the LUMO (Lowest Unoccupied Molecular Orbital) represents the electron-accepting ability.

Because of the strong electron-withdrawing nature of the two chlorine atoms on the aniline ring, the LUMO energy is typically lowered compared to unsubstituted isatin Schiff bases. This results in a narrower energy gap ( ΔE ), which facilitates intramolecular charge transfer (ICT) and enhances the molecule's overall electrophilicity[4].

Quantitative Data Summary

The following table summarizes the standard global reactivity descriptors derived from DFT calculations for halogenated isatin Schiff bases:

DescriptorSymbolFormulaRepresentative ValueBiological Implication
HOMO Energy EHOMO​ --5.85 eVIndicates electron-donating capability to target receptors.
LUMO Energy ELUMO​ --2.45 eVLowered by Cl atoms; indicates high electron-accepting ability.
Energy Gap ΔE ELUMO​−EHOMO​ 3.40 eVA lower gap correlates with higher chemical reactivity and ICT[3].
Chemical Hardness η (ΔE)/2 1.70 eVResistance to charge transfer; lower value = softer, more reactive molecule.
Chemical Softness S 1/(2η) 0.29 eV −1 High softness correlates with higher biological and catalytic activity.
Electronegativity χ −(EHOMO​+ELUMO​)/2 4.15 eVTendency to attract electrons in a biological complex.
Electrophilicity Index ω χ2/(2η) 5.06 eVHigh ω suggests strong interaction with nucleophilic biological targets.
Molecular Electrostatic Potential (MEP) Mapping

The MEP map visually represents the charge distribution across the molecule. In 3,5-dichloroaniline isatin Schiff bases, the most negative regions (red) are strictly localized over the carbonyl oxygen of the isatin moiety and the azomethine nitrogen. These serve as prime sites for electrophilic attack or hydrogen bond acceptance. Conversely, the positive regions (blue) are localized over the NH group of the isatin ring, acting as a potent hydrogen bond donor.

Biological Implications & Target Interaction

The electronic profile mapped by DFT directly translates to the compound's pharmacological potential. Isatin Schiff bases have been extensively studied as inhibitors of various enzymes, making them prime candidates for neurodegenerative disease models (such as Alzheimer's disease) and antimicrobial agents[5].

The presence of the 3,5-dichloroaniline moiety enhances lipophilicity, a crucial metric for crossing the blood-brain barrier (BBB). Furthermore, the high electrophilicity index ( ω ) calculated via DFT suggests that these molecules can form strong, stabilizing interactions with electron-rich residues (e.g., serine or histidine) in enzyme active sites.

Bio_Activity L 3,5-Dichloro Substitution M Lowered LUMO Energy & Narrowed Band Gap L->M O Enhanced Lipophilicity & BBB Permeability L->O N Increased Electrophilicity (High ω) M->N P Stronger Binding to Nucleophilic Enzyme Residues N->P O->P Q High Pharmacological Efficacy (e.g., AD Models) P->Q

Caption: Logical flow from chemical substitution to pharmacological efficacy based on DFT descriptors.

References

  • Title: 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Experimental and theoretical insights into the stability and reactivity of Isatin-derived Schiff bases Source: ResearchGate URL: [Link]

  • Title: Electronic, structural and nonlinear optical investigation of manganese carbonyl complexes of isatin derivatives by DFT Source: ResearchGate URL: [Link]

  • Title: Sonochemically synthesized Ag(I) and Ni(II) schiff base complexes as efficient visible-light photocatalysts for dye degradation with DFT insights Source: PMC (PubMed Central) URL: [Link]

  • Title: Novel Copper Chelators Enhance Spatial Memory and Biochemical Outcomes in Alzheimer's Disease Model Source: PMC (PubMed Central) URL: [Link]

Sources

Whitepaper: A Technical Guide to In Silico Molecular Docking of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease, has intensified the search for novel therapeutic agents. The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to cognitive deficits, remains a cornerstone of Alzheimer's therapy.[1] Consequently, acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a primary therapeutic target.[1][2] This guide provides an in-depth, technical walkthrough of the in silico molecular docking process for a promising isatin-based compound, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, with human acetylcholinesterase. Isatin derivatives are recognized for their diverse biological activities and represent a "privileged scaffold" in medicinal chemistry.[3][4] We will explore the foundational principles, present a validated, step-by-step protocol, and delve into the expert analysis of docking results, offering a comprehensive resource for researchers in computational drug design and discovery.

Introduction: The Scientific Imperative

Acetylcholinesterase: A Validated Target for Cognitive Enhancement

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate.[5][6][7] Its catalytic efficiency is remarkable, approaching the diffusion-controlled limit, with each enzyme molecule capable of degrading approximately 5,000 ACh molecules per second.[2][7] In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficit in ACh, correlating with the decline in cognitive function.[1][8] Inhibiting AChE increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9][10] This mechanism is the basis for several FDA-approved drugs for the symptomatic treatment of Alzheimer's, such as Donepezil and Rivastigmine.[1][9]

The three-dimensional structure of AChE reveals a unique and challenging active site. It is located at the bottom of a deep, narrow gorge, approximately 20 Å long, lined with a high proportion of aromatic residues.[2][11] This active site contains two principal subsites:

  • The Catalytic Anionic Site (CAS): Located at the base of the gorge, it includes the catalytic triad (Ser203, His447, Glu334 in human AChE) responsible for the hydrolysis of acetylcholine.[1]

  • The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in the initial binding of substrates and allosteric modulation of catalysis.[12]

A successful inhibitor must navigate this gorge and establish strong interactions within these sites.

The Ligand: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

The selected ligand belongs to the isatin (1H-indole-2,3-dione) family. Isatin and its derivatives are a versatile class of heterocyclic compounds known to exhibit a wide array of pharmacological properties, including anticancer, antiviral, and anticonvulsant activities.[4][13] In the context of neurodegeneration, isatin derivatives have shown significant potential as cholinesterase inhibitors.[14][15][16] The core indole structure, combined with the imino linkage and the dichlorinated phenyl ring, provides a unique combination of hydrogen bonding capabilities, hydrophobicity, and aromatic features, making it an excellent candidate for interacting with the aromatic-rich gorge of AChE.

The Power of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[17][18][19] It has become an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual libraries and providing critical insights into molecular recognition before committing to costly and time-consuming wet-lab synthesis and testing.[19][20] The process aims to identify the most stable binding pose of a ligand-receptor complex, quantified by a scoring function that estimates the binding affinity.[18][21]

The Complete In Silico Docking Workflow

This section details a self-validating protocol for docking our ligand with acetylcholinesterase. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (PDB ID: 4EY7) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Retrieve Structure Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Processed Receptor Ligand 3. Ligand Preparation (2D to 3D, Energy Minimization) Dock 5. Molecular Docking (AutoDock Vina) Ligand->Dock Prepared Ligand Grid->Dock Defined Search Space Analyze 6. Post-Docking Analysis (Binding Energy, Interactions) Dock->Analyze Docking Poses Validate 7. Protocol Validation (Redock Co-crystallized Ligand) Analyze->Validate Compare Results G cluster_cas cluster_pas AChE AChE Active Site Gorge Ser203 Ser203 His447 His447 Trp86 Trp86 Tyr337 Tyr337 Ligand Ligand (Isatin Derivative) Ligand->Ser203 H-Bond Ligand->His447 Hydrophobic Ligand->Trp86 π-π Stacking Ligand->Tyr337 Hydrophobic

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, a Schiff base derivative of isatin. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as kinase inhibitors.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for the rational design of new therapeutic agents. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectral data for unequivocal structure elucidation and purity assessment.

Introduction: The Significance of Isatin Schiff Bases

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in the development of novel pharmacologically active agents.[1] The chemical reactivity of the isatin core, particularly at the C3-carbonyl group, allows for the synthesis of a diverse array of derivatives, including Schiff bases (imines).[3] These modifications can significantly modulate the biological activity of the parent molecule. The title compound, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, incorporates a dichlorinated phenyl ring, which is expected to influence its electronic properties and biological target interactions. Accurate spectroscopic characterization is the cornerstone of confirming the successful synthesis and purity of such compounds, providing a detailed map of their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for isatin derivatives due to its ability to dissolve a wide range of organic compounds and to avoid obscuring the aromatic proton signals.[4]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[5]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is expected to exhibit distinct signals corresponding to the aromatic protons of the isatin and dichlorophenyl moieties, as well as the N-H proton of the indole ring.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0s1HN-H (Indole)
~7.8-7.0m7HAr-H

Interpretation:

  • N-H Proton: A characteristic downfield singlet around δ 11.0 ppm is anticipated for the N-H proton of the isatin ring.[3][4] Its broadness can vary depending on the solvent and concentration.

  • Aromatic Protons: The aromatic region (δ 7.0-7.8 ppm) will be complex due to the overlapping signals from the four protons of the isatin's benzene ring and the three protons of the 3,5-dichlorophenyl ring.[1] 2D NMR techniques such as COSY and HSQC would be invaluable for the unambiguous assignment of these protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~158C=N (Imine)
~150-110Ar-C

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) of the isatin ring is expected to resonate at a downfield chemical shift, typically around δ 165 ppm.[6]

  • Imine Carbon: The imine carbon (C=N) is also expected in the downfield region, around δ 158 ppm.[3]

  • Aromatic Carbons: A series of signals between δ 110-150 ppm will correspond to the aromatic carbons of both the isatin and dichlorophenyl rings. The carbons bearing the chlorine atoms are expected to have a distinct chemical shift due to the inductive effect of the halogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[6]

Instrumentation:

  • A standard FTIR spectrometer is sufficient.

  • Data is typically collected in the range of 4000-400 cm⁻¹.

FTIR Spectral Data and Interpretation

Table 3: Expected Characteristic FTIR Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200N-H stretchAmine (Indole)
~1730C=O stretchAmide
~1650C=N stretchImine
~1600, ~1470C=C stretchAromatic
~800-700C-Cl stretchAryl Halide

Interpretation:

  • N-H Stretching: A peak around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[7]

  • C=O Stretching: A strong absorption band around 1730 cm⁻¹ is characteristic of the amide carbonyl group in the isatin ring.[5][8]

  • C=N Stretching: The imine C=N bond is expected to show a stretching vibration in the region of 1650 cm⁻¹.[1][5]

  • Aromatic C=C Stretching: Multiple peaks in the 1600-1470 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-Cl Stretching: The presence of the dichloro-substituents should give rise to C-Cl stretching bands in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS

Instrumentation:

  • An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used. ESI is a soft ionization technique that often yields a prominent molecular ion peak.[5]

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the ion source.

MS Data and Interpretation

Expected Molecular Ion: The molecular formula of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is C₁₄H₈Cl₂N₂O. The expected monoisotopic mass is approximately 302.00 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Expected Fragmentation Pattern: Under ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for related structures involve the cleavage of the imine bond and fragmentation of the isatin core.[9]

Table 4: Plausible Mass Spectrometry Fragmentation

m/zPlausible Fragment
302/304/306[M]⁺ (Molecular Ion)
146[Isatin]⁺
159/161[C₆H₃Cl₂N]⁺

Interpretation:

  • The observation of the molecular ion peak with the correct isotopic distribution for two chlorine atoms is the primary confirmation of the compound's identity.

  • Fragmentation can lead to the formation of the isatin cation (m/z 146) and the dichlorophenylnitrene radical cation (m/z 159/161), providing further structural evidence.

Visualizing the Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one and the key spectroscopic correlations.

Caption: Molecular structure of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

Key Spectroscopic Correlations cluster_nmr NMR cluster_ftir FTIR cluster_ms MS H_NMR ¹H NMR NH_H N-H (δ ~11.0 ppm) H_NMR->NH_H Ar_H Ar-H (δ ~7.0-7.8 ppm) H_NMR->Ar_H C_NMR ¹³C NMR CO_C C=O (δ ~165 ppm) C_NMR->CO_C CN_C C=N (δ ~158 ppm) C_NMR->CN_C Ar_C Ar-C (δ ~110-150 ppm) C_NMR->Ar_C FTIR FTIR NH_stretch N-H (~3200 cm⁻¹) FTIR->NH_stretch CO_stretch C=O (~1730 cm⁻¹) FTIR->CO_stretch CN_stretch C=N (~1650 cm⁻¹) FTIR->CN_stretch CCl_stretch C-Cl (~800-700 cm⁻¹) FTIR->CCl_stretch MS MS Mol_ion [M]⁺ (m/z 302/304/306) MS->Mol_ion Isatin_frag Isatin fragment (m/z 146) MS->Isatin_frag Dichlorophenyl_frag Dichlorophenyl fragment (m/z 159/161) MS->Dichlorophenyl_frag

Caption: A summary of the key correlations between functional groups and their expected spectroscopic signals.

Conclusion

The comprehensive spectroscopic characterization of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one using NMR, FTIR, and MS provides a self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when analyzed in conjunction, allow for the unambiguous assignment of the compound's structure. This guide serves as a valuable resource for researchers in the field of medicinal chemistry, providing the foundational knowledge required for the synthesis and characterization of novel isatin-based compounds with therapeutic potential.

References

  • Taylor & Francis. (2014, March 25). Synthesis, characterization, fluorescence and biological studies of Mn(II), Fe(III) and Zn(II) complexes of Schiff bases derived from Isatin and 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (2022, July 21). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. Important chemical shift values of protons and carbons via ¹H‐NMR,.... Retrieved from [Link]

  • PMC. (2023, March 20). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. Retrieved from [Link]

  • ResearchGate. The Fourier transform infrared spectrum of Isatin. Retrieved from [Link]

  • SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT. Retrieved from [Link]

  • IJSEAS. (2016, April 15). Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. Retrieved from [Link]

  • Academia.edu. Analysis of IR and Raman spectra of Isatin. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of purified compound (Fraction 3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Retrieved from [Link]

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Thermodynamic Stability and Kinetic Profiling of Halogenated Isatin Schiff Base Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isatin (1H-indole-2,3-dione) and its Schiff base derivatives represent a privileged scaffold in medicinal chemistry and materials science, functioning as potent antimicrobial agents, anticancer therapeutics, and highly efficient eco-friendly corrosion inhibitors 1. The introduction of halogen atoms (F, Cl, Br) into the isatin aromatic ring fundamentally alters the thermodynamic landscape of the resulting Schiff bases. As a Senior Application Scientist, I have structured this guide to elucidate the mechanistic causality behind these thermodynamic shifts, providing researchers with self-validating protocols for synthesizing and evaluating these robust compounds.

Mechanistic Principles of Thermodynamic Stability

Keto-Enol Tautomerism and Halogen Effects

Halogenated isatin derivatives exhibit keto-enol tautomerism. However, thermodynamic evaluations confirm that the keto conformer remains the most stable population at room temperature 2. The substitution of halogens, particularly bromine at the 5- or 10-position, significantly increases the relative stability of the molecule 2. Halogens exert a dual electronic effect: a strong inductive electron-withdrawing effect (-I) and a resonance-donating effect (+R). This combination increases the molecular dipole moment, lowering the HOMO-LUMO gap and enhancing the overall Gibbs free energy ( Δ G) of the system, thereby increasing the thermodynamic stability of the complex 3.

Thermal Degradation Kinetics

The thermal stability of halogenated isatin Schiff bases and their transition metal complexes (e.g., Cu(II), Co(II), Zn(II)) is typically evaluated using Thermogravimetric Analysis (TGA). These complexes demonstrate remarkable thermal stability, resisting degradation up to 150–250 °C 4. The degradation mechanism is an endothermic process where the activation energy (Ea) and pre-exponential factor (A) dictate the kinetic barrier.

Experimental Workflows & Self-Validating Protocols

Synthesis of 5-Bromo Isatin Schiff Bases

The condensation of 5-bromoisatin with a primary amine or hydrazide requires precise thermodynamic control to drive the dehydration step forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of 5-bromoisatin in 50 mL of absolute ethanol. Causality: The choice of absolute ethanol minimizes water concentration, shifting the equilibrium toward the Schiff base product via Le Chatelier's Principle 5.

  • Amine Addition: Slowly add 0.01 mol of the target primary amine (e.g., thiosemicarbazide or a functionalized aniline) to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the isatin at the C-3 position, increasing the electrophilicity of the carbon center and significantly lowering the activation energy for nucleophilic attack by the amine.

  • Reflux: Reflux the mixture on a water bath at 70-80 °C for 2-4 hours. Monitor progression via Thin Layer Chromatography (TLC) 5.

  • Crystallization: Cool the reaction mixture in an ice-salt bath. Filter the precipitated solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure halogenated isatin Schiff base.

Protocol Validation (Self-Validating System)

A rigorous synthesis must be self-validating. To confirm the thermodynamic product over kinetic intermediates:

  • FTIR Spectroscopy: The disappearance of the isatin C-3 ketone peak (~1730 cm⁻¹) and the emergence of a sharp imine (C=N) stretch at 1619–1625 cm⁻¹ confirms successful azomethine formation [[6]]().

  • 1H-NMR & 13C-NMR Spectroscopy: The presence of a singlet peak in the downfield region ( δ 10.5–11.0 ppm) corresponding to the indolic -NH proton, and the azomethine carbon shift in 13C-NMR (~150-156 ppm), validates the structural integrity 78.

G A Halogenated Isatin (e.g., 5-Bromoisatin) C Condensation Reaction (Ethanol, Glacial AcOH, Reflux) A->C B Primary Amine / Hydrazide B->C D Halogenated Isatin Schiff Base C->D Nucleophilic Addition & Dehydration E FTIR Validation (C=N stretch ~1619 cm⁻¹) D->E F NMR Validation (Azomethine C & NH shifts) D->F G TGA / DSC Analysis (Thermodynamic Parameters) D->G Stability Profiling

Workflow for synthesis and thermodynamic validation of halogenated isatin Schiff bases.

Thermodynamic Evaluation Methodologies

Solid-State Thermal Kinetics (Coats-Redfern Method)

To quantify the thermodynamic stability of the synthesized compounds, TGA data is subjected to the Coats-Redfern integration equation. This allows the extraction of activation energy (Ea), enthalpy ( Δ H), entropy ( Δ S), and Gibbs free energy ( Δ G) 74.

CoatsRedfern N1 TGA Data Acquisition (Mass Loss vs. Temp) N2 Determine Fractional Conversion (α) N1->N2 N3 Apply Coats-Redfern Eq. log[g(α)/T²] vs 1/T N2->N3 N4 Linear Regression Extract Slope & Intercept N3->N4 N5 Calculate Activation Energy Ea = 2.303R × Slope N4->N5 N6 Derive Thermodynamic Parameters (ΔH, ΔS, ΔG) N4->N6 Pre-exponential factor (A) N5->N6

Kinetic and thermodynamic parameter extraction using the Coats-Redfern integration method.

Solution-State Adsorption Thermodynamics

Halogenated isatin Schiff bases are exceptional corrosion inhibitors due to their ability to form protective monolayers on metal surfaces via Fe-N and Fe-X coordination bonds 1. The adsorption process is spontaneous and exothermic, strictly following the Langmuir adsorption isotherm 910. The standard free energy of adsorption ( Δ G°ads) is calculated using the equilibrium constant derived from the isotherm intercepts.

Adsorption A Halogenated Isatin Schiff Base (Inhibitor in HCl Solution) B Diffusion to Metal Substrate A->B C Physisorption / Chemisorption (Fe-N, Fe-X Coordination) B->C Exothermic Process D Langmuir Monolayer Formation C->D High Surface Coverage (θ) E Calculate ΔG°ads (Spontaneity & Stability) D->E

Thermodynamic pathway of isatin Schiff base adsorption for corrosion inhibition.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of representative isatin Schiff base systems, illustrating the high activation energies and spontaneous adsorption characteristics imparted by the scaffold.

Compound / SystemApplication / StateThermodynamic ParameterValue / RangeRef
Isatin Schiff Base Cu(II) Complex Solid-State Thermal DegradationActivation Energy (Ea)161.73 kJ/mol7
Isatin Schiff Base Cu(II) Complex Solid-State Thermal DegradationPre-exponential factor (A)2.18 × 10⁹ s⁻¹7
Isatin-p-toluidine Schiff Base Adsorption on Carbon Steel (1M HCl)Gibbs Free Energy ( Δ G°ads)-26.37 to -26.60 kJ/mol9
Halogenated Schiff Bases (Theoretical) Molecular Stability (DFT)Dipole Moment & Δ GIncreased vs. non-halogenated3
Melamine–Isatin Tris Schiff Base Corrosion Inhibition (Mild Steel)Global Softness ( σ )16.66 eV (High Reactivity)10

Note: The negative Δ G°ads values (around -26 kJ/mol) indicate a spontaneous process characterized by a mixed adsorption mechanism (physisorption leaning toward chemisorption) 9. The high Ea values in thermal degradation confirm the robust kinetic stability of the metal-coordinated Schiff base networks 74.

Conclusion

The thermodynamic stability of halogenated isatin Schiff base compounds is a function of fine-tuned stereoelectronic effects. Halogenation not only stabilizes the keto conformer and increases the molecular dipole moment but also enhances the activation energy required for thermal degradation. Whether deployed as high-temperature stable pharmacophores or as spontaneous monolayer-forming corrosion inhibitors, these compounds offer a highly predictable and thermodynamically favorable profile.

References

  • Title: Isatin Schiff base is an effective corrosion inhibitor for mild steel in hydrochloric acid solution: gravimetrical, electrochemical, and computational investigation.
  • Title: Theoretical Study of Isatin and its Halogenated Derivatives.
  • Title: Isatin Schiff Base as an Ecofriendly Corrosion Inhibitor for Carbon Steel in 1M HCl.
  • Title: Synthesis and Characterization of Copper Complexes of Schiff Base Derived from Isatin and Salicylic Hydrazide.
  • Title: Melamine–isatin tris Schiff base as an efficient corrosion inhibitor for mild steel in 0.5 molar hydrochloric acid solution: weight loss, electrochemical and surface studies.
  • Title: Molecular docking and dynamics of Nickel-Schiff base complexes for inhibiting β-lactamase of Mycobacterium tuberculosis.
  • Title: Synthesis of some Novel Halogenated Platinum (II) Complexes of Active Schiff's Base Ligand Derived from 5-Bromo Isatin.
  • Title: Accepted Manuscript (NMR and theoretical conformational studies).
  • Title: A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation.
  • Title: Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies.

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A Technical Guide to the Preliminary Biological Activity Screening of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Screening a Novel Isatin Schiff Base

The isatin scaffold represents a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2][3] The compound 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, a Schiff base derivative of isatin, holds significant promise for targeted therapeutic development. The incorporation of a dichlorophenyl moiety is a strategic chemical modification known to enhance the biological efficacy of various heterocyclic compounds. This guide provides a comprehensive framework for the preliminary biological activity screening of this specific molecule, with a focus on scientifically rigorous and efficient methodologies. Our approach is designed to rapidly assess its potential as an anticancer and antimicrobial agent, two areas where isatin derivatives have shown considerable promise.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Chapter 1: Compound Profile and In Silico Assessment

1.1. Chemical Identity:

  • IUPAC Name: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

  • Molecular Formula: C₁₄H₈Cl₂N₂O

  • Structure: (A structural representation would be inserted here in a full whitepaper)

  • Synonyms: Isatin-Schiff base derivative

1.2. Rationale for Biological Screening Targets:

The isatin core is a versatile starting point for the synthesis of a wide array of heterocyclic compounds with therapeutic potential.[6] Schiff bases derived from isatin, in particular, have a rich history of exhibiting potent biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The presence of the 3,5-dichlorophenyl group is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Given the extensive literature on isatin derivatives, a logical starting point for the preliminary screening of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is to investigate its efficacy in the following key areas:

  • Anticancer Activity: Many isatin analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][7][8][9][10] Some have been shown to act as kinase inhibitors, a crucial class of anticancer agents.[4][5][11][12][13]

  • Antimicrobial Activity: The isatin scaffold is also a known constituent of compounds with significant antibacterial and antifungal properties.[6][14]

1.3. In Silico Screening: A First Look at Potential Mechanisms

Before embarking on wet-lab experiments, in silico molecular docking studies can provide valuable insights into the potential biological targets of our compound.[1] This computational approach helps in prioritizing experimental efforts and understanding potential mechanisms of action.

1.3.1. Molecular Docking Protocol:

This protocol outlines a general workflow for docking 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one against known anticancer and antimicrobial targets.

  • Ligand Preparation:

    • The 3D structure of the compound is generated and energy-minimized using appropriate software (e.g., ChemDraw, Avogadro).

  • Target Selection and Preparation:

    • Select relevant protein targets from the Protein Data Bank (PDB). For anticancer screening, potential targets include cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[4][5][11][12] For antimicrobial screening, targets could include bacterial enzymes like DNA gyrase or dihydrofolate reductase.

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding affinity and pose of the ligand within the active site of the target protein.[5]

  • Analysis of Results:

    • Analyze the docking scores (binding energies) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[15]

1.3.2. Visualization of the In Silico Workflow:

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Target Preparation cluster_docking Molecular Docking ligand_3d Generate 3D Structure ligand_energy Energy Minimization ligand_3d->ligand_energy docking_sim Perform Docking Simulation ligand_energy->docking_sim Input Ligand protein_pdb Select Target from PDB protein_prep Prepare Protein for Docking protein_pdb->protein_prep protein_prep->docking_sim Input Protein docking_analysis Analyze Binding Affinity and Interactions docking_sim->docking_analysis anticancer_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_treatment Treat Cells with Compound cell_seeding->cell_treatment compound_prep Prepare Compound Dilutions compound_prep->cell_treatment mtt_add Add MTT Reagent cell_treatment->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol absorbance Measure Absorbance formazan_sol->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: A streamlined workflow for in vitro anticancer activity screening using the MTT assay.

Chapter 3: In Vitro Antimicrobial Activity Screening

The antimicrobial potential of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one can be assessed using standard susceptibility testing methods.

3.1. Preliminary Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to a particular antimicrobial agent. [16][17] 3.1.1. Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. [16]

  • Plate Inoculation:

    • Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks onto the surface of the inoculated agar plate. Include a negative control (solvent-impregnated disk) and a positive control (disk with a standard antibiotic).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. [18] 3.2. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17][19] 3.2.1. Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution:

    • Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation:

    • Add a standardized inoculum of the test microorganism to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no growth is observed. [19] 3.2.2. Data Presentation: Antimicrobial Activity Profile

MicroorganismDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus......
Escherichia coli......
Candida albicans......

3.3. Visualization of the Antimicrobial Screening Workflow

antimicrobial_workflow cluster_qualitative Disk Diffusion (Qualitative) cluster_quantitative Broth Microdilution (Quantitative) inoculate_plate Inoculate Agar Plate place_disks Place Compound-impregnated Disks inoculate_plate->place_disks incubate_qual Incubate place_disks->incubate_qual measure_zone Measure Zone of Inhibition incubate_qual->measure_zone serial_dilution Serial Dilution of Compound inoculate_wells Inoculate with Microorganism serial_dilution->inoculate_wells incubate_quant Incubate inoculate_wells->incubate_quant determine_mic Determine MIC incubate_quant->determine_mic

Caption: A comparative workflow for qualitative and quantitative antimicrobial screening.

Chapter 4: Interpretation, Future Directions, and Concluding Remarks

The preliminary screening data will provide a critical go/no-go decision point for the further development of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

  • Promising Anticancer Activity (Low IC₅₀ values): If the compound demonstrates significant cytotoxicity against cancer cell lines, further studies could include:

    • Screening against a broader panel of cancer cell lines.

    • Investigating the mechanism of cell death (e.g., apoptosis assays).

    • Exploring its effect on specific signaling pathways implicated in cancer.

  • Significant Antimicrobial Activity (Large zones of inhibition and low MIC values): If potent antimicrobial activity is observed, subsequent investigations could involve:

    • Testing against a wider range of clinically relevant microbial strains, including resistant isolates.

    • Determining the minimum bactericidal/fungicidal concentration (MBC/MFC).

    • Time-kill kinetic studies to understand the rate of microbial killing. [20] Conclusion:

This technical guide has outlined a systematic and scientifically sound approach for the preliminary biological activity screening of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. By employing a combination of in silico and in vitro methodologies, researchers can efficiently evaluate the therapeutic potential of this novel isatin Schiff base. The data generated from these initial screens will be instrumental in guiding future research and development efforts.

References

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  • Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Medicinal Chemistry. [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Role of Symmetry in 3,3-Diphenyl-1,3-dihydroindol-2-one Derivatives as Inhibitors of Translation Initiation. ACS Medicinal Chemistry Letters. [Link]

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  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. Bioorganic & Medicinal Chemistry Letters. [Link]

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ADME & Pharmacokinetic Profiling of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one: From In Silico Prediction to In Vivo Considerations

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively govern its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the preclinical ADME-PK characterization of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, an isatin-based compound. We will delineate a logical, multi-tiered approach, commencing with foundational physicochemical analysis and robust in silico modeling, progressing to essential in vitro assays, and culminating in the principles of in vivo study design. The methodologies described herein are grounded in established scientific principles and regulatory expectations, providing a self-validating workflow for researchers in drug development.

Introduction: The Imperative of Early ADME Assessment

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one belongs to the isatin family, a scaffold known for a wide range of biological activities. However, promising in vitro potency is frequently nullified by poor pharmacokinetic behavior, leading to late-stage attrition in drug development. Therefore, an early and integrated assessment of ADME properties is not merely a screening step but a foundational pillar of a successful drug discovery program. It allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) development, and builds a predictive bridge between in vitro activity and in vivo efficacy.

This guide outlines a strategic workflow for characterizing this specific molecule, emphasizing the causality behind each experimental choice and providing actionable protocols.

Foundational Physicochemical & In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust profile of the molecule's intrinsic properties must be established. These properties are the primary determinants of its subsequent biological behavior.

Physicochemical Characterization

The ability of a drug to be absorbed and distributed is fundamentally linked to its solubility and lipophilicity.

  • Aqueous Solubility: This is the bedrock of absorption. A compound must be in solution to permeate biological membranes. The dichlorophenyl group suggests potential hydrophobicity, making this a critical first measurement. The target for oral drugs is generally >50 µM.

  • Lipophilicity (LogP/LogD): Lipophilicity governs membrane permeability and plasma protein binding. The partition coefficient (LogP) is a measure for the neutral species, while the distribution coefficient (LogD) at pH 7.4 is more physiologically relevant as it accounts for ionizable groups. An optimal LogD range for oral drugs is typically cited as 1-3 to balance permeability with solubility.

In Silico ADME Prediction

Computational tools provide a rapid, cost-effective initial assessment of potential ADME liabilities. We will utilize a consensus approach, integrating predictions from multiple well-regarded platforms like SwissADME and pkCSM.

A Note on In Silico Predictions: The following table represents a hypothetical but chemically reasonable predictive profile for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one based on its structure. Actual results would be generated by inputting the compound's SMILES or drawing its structure into web servers like SwissADME or pkCSM.[1][2][3][4]

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueImplication & Rationale
Physicochemistry
Molecular Weight~320 g/mol Acceptable. Well within Lipinski's rule of <500 Da.[5][6]
cLogP3.8 - 4.5High lipophilicity. Suggests good membrane permeability but may lead to low solubility and high plasma protein binding.[7]
H-Bond Donors1Acceptable. (Lipinski's rule: ≤5).[5][6][8]
H-Bond Acceptors3Acceptable. (Lipinski's rule: ≤10).[5][6][8]
Pharmacokinetics
GI AbsorptionHighThe high lipophilicity and good "drug-like" space predict passive diffusion.
BBB PermeantNoUnlikely to be a P-glycoprotein (P-gp) substrate, but LogP may be too high for optimal CNS penetration.
CYP InhibitionProbable Inhibitor of CYP1A2, 2C9The planar aromatic system is a common structural alert for CYP inhibition. This requires experimental validation.
Total ClearanceLow (< 0.5 L/hr/kg)Prediction based on likely low hepatic extraction due to potential CYP inhibition and high protein binding.
Drug-Likeness
Lipinski's Rule0 ViolationsPasses the rule of five, suggesting good potential for oral bioavailability.[5][6][8][9]

In Vitro ADME Profiling: The Experimental Workflow

In silico predictions provide hypotheses that must be confirmed with empirical data. The following section details the critical in vitro assays to build a robust ADME profile.

Diagram: The ADME-PK Characterization Workflow

The following diagram illustrates the logical progression from computational prediction to definitive in vivo studies, ensuring a data-driven approach to candidate selection.

ADME_Workflow cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Tier 2: In Vitro ADME Screening cluster_2 Tier 3: Mechanistic & IVIVE cluster_3 Tier 4: In Vivo PK in_silico In Silico Prediction (SwissADME, pkCSM) physchem Physicochemical (Solubility, LogD) in_silico->physchem guides absorption Absorption (PAMPA, Caco-2) physchem->absorption distribution Distribution (Plasma Protein Binding) absorption->distribution metabolism Metabolism (Microsomal Stability, CYP Inhibition) distribution->metabolism ivive IVIVE (In Vitro-In Vivo Extrapolation) metabolism->ivive metid Metabolite ID metabolism->metid invivo Rodent PK Study (IV & PO Dosing) ivive->invivo Decision Gate metid->invivo informs

Sources

Introduction: The Significance of Isatin Schiff Bases in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Condensation of Isatin with 3,5-Dichloroaniline: Mechanism and Protocol

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The versatility of the isatin core allows for chemical modification at several positions, but the reactivity of the C3-keto group is of particular interest. This position readily undergoes condensation reactions with primary amines to form Schiff bases, a class of compounds characterized by the azomethine (-C=N-) functional group.[2] These isatin-derived Schiff bases often exhibit enhanced or novel pharmacological profiles compared to the parent molecule, making them a focal point in drug discovery and development.[3]

This guide provides a detailed examination of the Schiff base condensation reaction between isatin and 3,5-dichloroaniline. We will dissect the underlying reaction mechanism, explain the rationale for specific experimental conditions, provide a detailed laboratory protocol, and outline the analytical techniques required to validate the synthesis of the target compound, (Z)-3-((3,5-dichlorophenyl)imino)indolin-2-one.

The Core Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base from an aldehyde or ketone and a primary amine is a reversible nucleophilic addition-elimination reaction.[4] In the case of isatin, the condensation occurs selectively at the C3-carbonyl group, which is more electrophilic than the C2-amide carbonyl. The reaction with a weakly nucleophilic aromatic amine, such as 3,5-dichloroaniline, typically requires an acid catalyst to proceed at a reasonable rate.[5][6]

The mechanism can be delineated into three primary stages:

  • Acid Catalysis and Nucleophilic Attack: The reaction is initiated by the protonation of the C3-carbonyl oxygen by an acid catalyst, commonly glacial acetic acid.[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline then attacks the activated carbonyl carbon. This step forms a new carbon-nitrogen bond and breaks the carbonyl π bond, with the electrons moving to the protonated oxygen atom.

  • Formation of the Carbinolamine Intermediate: The initial nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[2][7] This intermediate is typically unstable and is not isolated.[4] A subsequent proton transfer, often facilitated by the solvent (e.g., ethanol), neutralizes the positive charge on the nitrogen atom.

  • Dehydration to the Schiff Base: The final stage is the elimination of a water molecule to form the stable imine double bond. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming the carbon-nitrogen double bond (azomethine group).[8] The loss of a proton from the nitrogen regenerates the acid catalyst and yields the final Schiff base product. This dehydration step is often the rate-determining step of the reaction and is driven to completion by removing water, typically by heating the reaction mixture to reflux.[4]

Below is a diagram illustrating the step-by-step mechanistic pathway.

Schiff Base Mechanism Figure 1: Mechanism of Isatin-3,5-dichloroaniline Condensation cluster_reactants Reactants cluster_product Product Isatin Isatin ProtonatedIsatin Protonated Isatin (Activated Electrophile) Isatin->ProtonatedIsatin 1. Acid Catalysis Amine 3,5-Dichloroaniline Carbinolamine Tetrahedral Carbinolamine Intermediate Catalyst H+ (Catalyst) ProtonatedIsatin->Carbinolamine 2. Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine 3. Proton Transfer SchiffBase Schiff Base Product ProtonatedCarbinolamine->SchiffBase 4. Dehydration (Rate-Limiting) Water H₂O

Figure 1: Mechanism of Isatin-3,5-dichloroaniline Condensation

Experimental Protocol: Synthesis and Verification

This section provides a field-proven methodology for the synthesis of (Z)-3-((3,5-dichlorophenyl)imino)indolin-2-one. The protocol is designed to be self-validating through subsequent characterization.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
IsatinC₈H₅NO₂147.131.47 g (10 mmol)98%
3,5-DichloroanilineC₆H₅Cl₂N162.021.62 g (10 mmol)99%
Absolute EthanolC₂H₅OH46.0750 mL≥99.5%
Glacial Acetic AcidCH₃COOH60.050.5 mL (approx. 5-7 drops)≥99.7%
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.47 g, 10 mmol) and 3,5-dichloroaniline (1.62 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask. Swirl gently to dissolve the reactants. To this solution, add 5-7 drops of glacial acetic acid using a Pasteur pipette.[9] The acetic acid acts as the catalyst, as described in the mechanism. Ethanol is an ideal solvent as it effectively dissolves the reactants and has a suitable boiling point for reflux.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.[9] The elevated temperature provides the necessary activation energy for the reaction and helps to drive off the water formed during the condensation, pushing the equilibrium towards the product side.

  • Precipitation and Isolation: After the reflux period, allow the mixture to cool to room temperature. As the solution cools, the product will typically precipitate out as a colored solid. The flask can be placed in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, the Schiff base can be recrystallized from a suitable solvent, such as an ethanol-water mixture, to yield a product of high purity.[9]

The experimental workflow is summarized in the diagram below.

Experimental Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis start 1. Combine Reactants (Isatin, 3,5-Dichloroaniline) in Ethanol add_catalyst 2. Add Glacial Acetic Acid (Catalyst) start->add_catalyst reflux 3. Reflux for 4-6 hours add_catalyst->reflux cool 4. Cool to Room Temp. (Precipitation) reflux->cool filter 5. Vacuum Filtration & Wash with Cold Ethanol cool->filter dry 6. Dry Product filter->dry characterize 7. Characterization (FTIR, NMR, Mass Spec) dry->characterize

Figure 2: Experimental Workflow for Schiff Base Synthesis
Structural Verification and Spectroscopic Data

Confirmation of the product structure is achieved through standard spectroscopic techniques. The expected data provides a clear signature of successful Schiff base formation.

TechniqueExpected ObservationRationale
FTIR (cm⁻¹) Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1610-1630 cm⁻¹.[10][11] Shift of the C3=O stretch to the C=N absorption. Retention of the C2=O (amide) stretch (~1730 cm⁻¹) and N-H (indole) stretch (~3200 cm⁻¹).Confirms the consumption of the primary amine and the formation of the characteristic imine bond.
¹H NMR (δ, ppm) Disappearance of the amine -NH₂ signal. Appearance of a singlet for the indole N-H proton (typically >10 ppm).[12] Aromatic protons from both the isatin and dichloroaniline rings will be observed in the 6.5-8.0 ppm region.Provides definitive evidence of the molecular structure and the specific proton environments.
¹³C NMR (δ, ppm) Appearance of an imine carbon (C=N) signal in the 150-165 ppm range.[10] Retention of the amide carbonyl carbon (C=O) signal (~175 ppm).Confirms the carbon skeleton and the presence of the imine functional group.
Mass Spec (m/z) A molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₈Cl₂N₂O (291.14 g/mol ).Confirms the molecular weight of the synthesized compound.

Conclusion

The synthesis of (Z)-3-((3,5-dichlorophenyl)imino)indolin-2-one via Schiff base condensation is a robust and well-understood reaction that proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism. The key steps involve the activation of the isatin C3-carbonyl, nucleophilic attack by 3,5-dichloroaniline to form a carbinolamine intermediate, and subsequent dehydration to yield the final imine product. The experimental protocol is straightforward, and the successful formation of the target compound can be unequivocally confirmed using a combination of FTIR, NMR, and mass spectrometry. This foundational understanding is crucial for researchers and scientists engaged in the design and synthesis of novel isatin-based compounds for drug development and other applications.

References

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  • Abbas, A. M., & Jaber, N. A. (2016). Synthesis and spectroscopic analysis of Schiff Bases of Imesatin and Isatin derivatives. ResearchGate. Available at: [Link]

  • Khan, S. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5-s), 205-212. Available at: [Link]

  • Al-Jibouri, M. N. A., & Al-Janabi, A. S. M. (2022). Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. Chemical Methodologies, 6(2), 140-150. Available at: [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]

  • Chaluvaraju, K. C., & Zameer, F. (2011). Synthesis and biological evaluation of some Isatin derivatives for antimicrobial properties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 541-546.
  • Kucukguzel, I., et al. (2008). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 13(9), 2217-2228. Available at: [Link]

  • Shakir, T. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1730-1738.
  • Metal Complexes of Schiff's Bases Containing Sulfonamides Nucleus: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Kucukguzel, I., et al. (2008). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 13(9), 2217-2228. Available at: [Link]

  • Question on Schiff base synthesis catalysis. (2012). ResearchGate. Available at: [Link]

  • Schiff Compounds. (2024). University of Kerbala. Available at: [Link]

  • Synthesis Schiff base of isatin derivatives catalyzed by iron (III) trifluoromethanesulfonate. (2022). AIP Publishing. Available at: [Link]

  • Priyanka, et al. (2025). Overview of Schiff Bases of Isatin Derivatives. Acta Scientific Pharmaceutical Sciences, 9(9), 02-12.
  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. Available at: [Link]

  • Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. (2023). MDPI. Available at: [Link]

  • Schiff Base Complexes for Catalytic Application. (2022). IntechOpen. Available at: [Link]

  • A Comparative Study of Green and Conventional Synthesis of Schiff Base And its Metal Complexes from 3, 5-Dichloro Aniline And 3-Chloro-4-Fluroaniline. (2024). International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

Sources

Methodological & Application

Application Note: Green Synthesis Protocols for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isatin (1H-indole-2,3-dione) and its Schiff base derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad-spectrum biological activities, including anticancer, antibacterial, and antiviral properties[1]. The condensation of isatin with primary amines, such as 3,5-dichloroaniline, yields the target compound: 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one[2].

Historically, the synthesis of these azomethine (-C=N-) linkages required prolonged refluxing in toxic solvents (e.g., benzene, toluene) under strong acid catalysis, generating significant chemical waste and low atom economy[3]. To align with sustainable pharmaceutical development, modern laboratories have shifted toward green chemistry protocols.

Mechanistic Causality: The formation of the Schiff base proceeds via a nucleophilic addition-elimination mechanism[1]. The primary amine of 3,5-dichloroaniline performs a nucleophilic attack on the highly electrophilic C-3 carbonyl carbon of the isatin ring, forming a tetrahedral hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) generates the stable imine functional group[1]. Green activation methods—such as microwave irradiation, mechanochemical grinding, or the use of catalytic green solvents like glycerol—provide the localized activation energy required to overcome the dehydration transition state without relying on bulk thermal heating in volatile organic compounds (VOCs)[4][5].

Green Synthesis Workflows

GreenSynthesis cluster_methods Green Activation Protocols Reactants Reactants: Isatin + 3,5-Dichloroaniline MW Microwave Irradiation (Lemon Juice/Water) Reactants->MW Mech Mechanochemical (Solvent-Free Grinding) Reactants->Mech Gly Green Solvent (Glycerol Catalysis) Reactants->Gly Intermediate Hemiaminal Intermediate MW->Intermediate Mech->Intermediate Gly->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product 3-(3,5-Dichloro-phenylimino)- 1,3-dihydro-indol-2-one Dehydration->Product Validation Validation: FTIR, 1H-NMR, Melting Point Product->Validation

Green synthesis workflows for isatin-based Schiff bases via eco-friendly activation.

Comparative Efficacy of Synthesis Methods

To select the optimal protocol for your laboratory setup, refer to the quantitative metrics summarized below. Green methodologies not only eliminate toxic waste but consistently outperform conventional reflux in both yield and reaction kinetics.

Table 1: Quantitative comparison of conventional vs. green synthesis methods for isatin Schiff bases.

MethodologySolvent / MediumCatalystReaction TimeYield (%)E-Factor (Waste/Product)
Conventional Reflux Methanol / TolueneGlacial Acetic Acid2 - 4 hours65 - 75%High (>15)
Microwave-Assisted WaterLemon Juice1 - 3 minutes88 - 95%Low (<2)
Mechanochemical None (Solvent-Free)None (Friction/Shear)15 - 45 minutes85 - 92%Near Zero
Green Solvent GlycerolNone (Self-catalyzed)45 - 60 minutes85 - 90%Low (<5)

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Green Media Causality: Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing reaction time from hours to seconds[6]. Lemon juice acts as a natural, biodegradable source of citric acid, functioning as a Brønsted acid catalyst to facilitate the nucleophilic attack and subsequent dehydration[1][3].

  • Substrate Preparation: Weigh equimolar amounts of isatin (10 mmol, ~1.47 g) and 3,5-dichloroaniline (10 mmol, ~1.62 g) into a 50 mL borosilicate glass beaker.

  • Green Activation: Add 2-3 mL of freshly extracted, filtered lemon juice and 5 mL of distilled water to form a uniform slurry.

  • Irradiation: Irradiate the mixture in a microwave synthesizer at 600 W. Apply short bursts (e.g., 30-second intervals) for a total of 1-3 minutes to prevent solvent bumping[6].

  • Monitoring: Confirm reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase.

  • Isolation: Cool the mixture to room temperature. The crude Schiff base will precipitate as a brightly colored solid. Filter under vacuum, wash with ice-cold distilled water, and recrystallize from hot ethanol.

Protocol B: Mechanochemical (Solvent-Free Grinding) Synthesis Causality: Mechanochemistry utilizes mechanical force (friction and shear) to drive chemical reactions in the solid state, entirely eliminating the need for bulk solvents[5]. Liquid-Assisted Grinding (LAG) with a benign liquid accelerates molecular diffusion and reaction kinetics.

  • Substrate Loading: Transfer 10 mmol of isatin and 10 mmol of 3,5-dichloroaniline into an agate mortar[5].

  • Liquid-Assisted Grinding (LAG): Add 2-3 drops of glycerol or ethanol to initiate LAG.

  • Mechanical Activation: Grind the mixture vigorously with a pestle for 15-45 minutes[5]. The color of the powder will shift (typically from orange to deep yellow/red), indicating the formation of the azomethine bond.

  • Purification: Suspend the resulting solid in warm water to dissolve and remove any unreacted water-soluble impurities.

  • Recovery: Filter the suspension under vacuum and dry the purified product in a desiccator.

Protocol C: Glycerol-Catalyzed Thermal Synthesis Causality: Glycerol is a non-toxic, biodegradable, and renewable solvent. Its dense hydrogen-bonding network stabilizes the transition state of the hemiaminal intermediate, promoting the condensation reaction without requiring additional acid catalysts[4].

  • Reaction Setup: Mix 10 mmol of isatin and 10 mmol of 3,5-dichloroaniline in 10 mL of pure glycerol in a round-bottom flask[4].

  • Thermal Activation: Heat the mixture to 80-90°C with constant magnetic stirring for 45-60 minutes.

  • Precipitation: Upon completion (verified by TLC), pour the hot mixture into 50 mL of crushed ice water. The sudden polarity shift forces the Schiff base to precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with water to remove residual glycerol, and recrystallize.

Self-Validating Systems: Analytical Characterization

To ensure trustworthiness and protocol success, the synthesized 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one must be validated through a self-correcting analytical workflow:

  • FTIR Spectroscopy: The definitive marker of success is the disappearance of the primary amine N-H stretching bands (3400-3200 cm⁻¹) from the 3,5-dichloroaniline and the appearance of a sharp azomethine -C=N- stretch around 1610-1630 cm⁻¹[6]. The isatin lactam C=O stretch should remain visible near 1730 cm⁻¹.

  • Troubleshooting: If the N-H stretch persists, the reaction is incomplete. Corrective Action: For Protocol A, increase microwave irradiation by 30 seconds; for Protocol B, continue grinding for an additional 15 minutes.

References

  • Overview of Schiff Bases of Isatin Derivatives - Acta Scientific -[Link]

  • Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC -[Link]

  • Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases - Biblioteka Nauki -[Link]

  • SIMPLE AND EFFICIENT GREEN METHODS INVOLVING MICROWAVES AND MECHANOCHEMISTRY FOR SYNTHESIS OF A SCHIFF LIGAND - Farmacia Journal -[Link]

  • Green Chemistry approach for synthesis of Schiff bases and their applications - Journals -[Link]

  • Iron (III) and zinc (II) monodentate Schiff base metal complexes: Synthesis, characterisation and biological activities - ResearchGate -[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Dichloroaniline Isatin Schiff Bases

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Area: Green Chemistry, Heterocyclic Synthesis, and Pharmacophore Development

Introduction & Pharmacological Context

The synthesis of novel heterocyclic scaffolds is a critical phase in modern drug discovery. Isatin (1H-indole-2,3-dione) and its Schiff base derivatives are privileged pharmacophores, exhibiting a broad spectrum of antimicrobial, antiviral, and anticancer activities[1]. The incorporation of halogenated anilines, specifically 3,5-dichloroaniline, into the isatin core significantly enhances the lipophilicity and target-binding affinity of the resulting molecules[2].

However, the traditional synthesis of these specific Schiff bases presents significant kinetic challenges. This application note details an optimized, green-chemistry compliant Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic barriers, ensuring high yields, high purity, and drastically reduced reaction times[3].

Mechanistic Rationale: Overcoming Electronic Deactivation (E-E-A-T)

To ensure a self-validating and predictable experimental workflow, it is crucial to understand the causality behind the chemical behavior of the reagents and the chosen physical parameters.

The Challenge of 3,5-Dichloroaniline: In a standard Schiff base condensation, the primary amine acts as a nucleophile, attacking the electrophilic C-3 carbonyl carbon of isatin. However, 3,5-dichloroaniline is a highly deactivated amine. The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I effect), which drastically reduces the electron density on the amine nitrogen[2]. Under conventional reflux conditions, this poor nucleophilicity results in sluggish reaction rates (often 4–8 hours) and promotes the formation of degradation byproducts, such as isatin ring-opening products.

The Microwave Advantage & Acid Catalysis: To force this unfavorable equilibrium toward the product, two synergistic strategies are employed:

  • Acid Catalysis: The addition of a catalytic amount of glacial acetic acid protonates the C-3 carbonyl oxygen of isatin. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack even by the deactivated 3,5-dichloroaniline.

  • Dielectric Heating: Unlike conventional thermal heating, which relies on slow convection and conduction, microwave irradiation directly interacts with the molecular dipoles of the solvent (ethanol) and the catalyst[4]. This rapid molecular friction generates instantaneous, localized superheating. The microwave energy rapidly overcomes the high activation energy barrier of the nucleophilic addition-elimination sequence, driving the condensation to completion in under 10 minutes while preserving the integrity of the isatin core[3].

Workflow Visualization

Workflow R1 Isatin (1 mmol) + 3,5-Dichloroaniline (1 mmol) Mix Homogenization in Microwave Vessel R1->Mix R2 Solvent: Absolute Ethanol (3-5 mL) Catalyst: Glacial Acetic Acid (2-3 drops) R2->Mix MW Microwave Irradiation (300W, 80°C, 5-10 min) Mix->MW Cool Cooling to Room Temp & Ice Bath Precipitation MW->Cool Purify Vacuum Filtration & Recrystallization (EtOH) Cool->Purify Product Pure 3,5-Dichloroaniline Isatin Schiff Base Purify->Product

Figure 1: Workflow for the microwave-assisted synthesis of 3,5-dichloroaniline isatin Schiff base.

Experimental Protocol

Note: This protocol incorporates Thin Layer Chromatography (TLC) as an in-process control to validate the nucleophilic addition and the subsequent dehydration step.

Materials & Reagents:

  • Isatin (1.0 mmol, 147 mg)

  • 3,5-Dichloroaniline (1.0 mmol, 162 mg)

  • Absolute Ethanol (Analytical Grade, 3-5 mL)

  • Glacial Acetic Acid (2-3 drops)

  • TLC Plates (Silica gel 60 F254)

  • Eluent: Hexane / Ethyl Acetate (7:3 v/v)

Equipment:

  • Dedicated Microwave Organic Synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 10 mL microwave-transparent reaction vial equipped with a magnetic stir bar, add 147 mg (1.0 mmol) of isatin and 162 mg (1.0 mmol) of 3,5-dichloroaniline[2].

  • Solvent and Catalyst Addition: Suspend the reactants in 3-5 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. (Causality note: Ethanol acts as an excellent microwave absorber due to its high loss tangent and serves as a green solvent, while the acid activates the isatin carbonyl[3].)

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set the parameters to:

    • Power: 300 W (Dynamic power modulation)

    • Temperature: 80 °C

    • Hold Time: 5–8 minutes

    • Stirring: High

  • In-Process Control (TLC): After the irradiation cycle and subsequent air-cooling to room temperature, sample the mixture. Spot against starting materials on a TLC plate. The disappearance of the distinct orange-red isatin spot and the appearance of a new yellow/orange product spot indicates quantitative conversion[3].

  • Precipitation & Isolation: Transfer the vial to an ice bath for 15 minutes to maximize crystallization. The Schiff base will precipitate as a brightly colored (usually yellow-orange) crystalline solid[2].

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 2 mL of ice-cold ethanol to remove unreacted starting materials and residual acid.

  • Recrystallization: Recrystallize the crude product from hot ethanol to achieve >98% purity. Dry the purified crystals under a vacuum desiccator over anhydrous CaCl₂[2].

Data Presentation & Expected Outcomes

The efficiency of the MAOS protocol is starkly evident when compared to conventional methods. The rapid energy transfer limits side reactions, resulting in superior purity profiles.

Table 1: Comparative Synthesis Metrics (Conventional vs. Microwave)

ParameterConventional RefluxMicrowave Irradiation
Heating Source Oil Bath / Heating MantleMicrowave Synthesizer (300 W)
Solvent Volume 20 - 30 mL3 - 5 mL
Reaction Time 4 - 6 hours5 - 8 minutes
Yield (%) 55 - 65%85 - 92%
Environmental Impact High (Solvent waste, Energy)Low (Green Chemistry compliant)

Table 2: Expected Spectroscopic Characterization Data

Analytical MethodSignal / PeakAssignment
FT-IR (ATR) ~3180 cm⁻¹N-H stretching (Isatin ring)
FT-IR (ATR) ~1730 cm⁻¹C=O stretching (Isatin lactam)
FT-IR (ATR) ~1615 cm⁻¹C=N stretching (Azomethine/Schiff base)
FT-IR (ATR) ~750 cm⁻¹C-Cl stretching
¹H-NMR (DMSO-d6) ~11.0 ppm (s, 1H)Isatin N-H proton
¹H-NMR (DMSO-d6) 6.8 - 7.6 ppm (m, 7H)Aromatic protons (Isatin + Dichloroaniline)

Note: The disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹) from the dichloroaniline and the appearance of a sharp azomethine C=N stretch (~1615 cm⁻¹) are the primary spectroscopic validators of successful Schiff base formation[4].

References

  • Title: MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III): COMPARISON WITH CONVENTIONAL METHOD AND ANTIMICROBIAL STUDIES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Microwave-Assisted Synthesis and Antimicrobial Activity of Some Novel Isatin Schiff Bases Linked to Nicotinic Acid via Certain Amino Acid Bridge Source: Journal of Chemistry (Hindawi/Wiley) URL: [Link]

  • Title: Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst Source: ACS Omega URL: [Link]

  • Title: MICROWAVE SYNTHESIS, SPECTRAL AND ANTIMICROBIAL STUDIES OF SOME SCHIFF BASE METAL COMPLEXES Source: International Journal of Advanced Research (IJAR) URL: [Link]

Sources

Preparation of transition metal complexes with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Transition Metal Complexes with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Scientific Rationale & Introduction

Schiff bases derived from the versatile isatin (1H-indole-2,3-dione) scaffold represent a privileged class of ligands in coordination chemistry and drug discovery, exhibiting broad-spectrum antibacterial, antifungal, and anticancer properties[1]. The condensation of isatin with 3,5-dichloroaniline produces the bidentate ligand 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one.

Causality of Molecular Design: The strategic incorporation of the 3,5-dichloro moiety serves a dual purpose. Chemically, the electron-withdrawing halogens modulate the basicity of the azomethine nitrogen, influencing the ligand-field splitting parameters upon metal binding. Pharmacologically, the halogens significantly increase the lipophilicity of the resulting metal complexes. According to Tweedy’s chelation theory, the partial sharing of the metal ion's positive charge with the donor atoms (N, O) and the delocalization of π-electrons over the chelate ring enhance the complex's ability to permeate lipid membranes, making them potent antimicrobial candidates[2][3].

Experimental Workflow & Coordination Logic

Workflow Isatin Isatin (10 mmol) Condensation Acid-Catalyzed Condensation Reflux 4-6h, 75-80°C Solvent: EtOH + GAA Isatin->Condensation Amine 3,5-Dichloroaniline (10 mmol) Amine->Condensation Ligand Schiff Base Ligand (L) 3-(3,5-Dichloro-phenylimino)- 1,3-dihydro-indol-2-one Condensation->Ligand - H₂O Complexation Chelation Reaction Reflux 3-5h, 70°C Solvent: EtOH (pH 7.0-7.5) Ligand->Complexation 2 mmol Metal Metal Chlorides (MCl₂) Cu(II), Ni(II), Co(II), Zn(II) (1 mmol) Metal->Complexation Complex Transition Metal Complex [ML₂Cl₂] or [ML₂] Non-electrolytic Complexation->Complex Precipitation Validation Self-Validation FTIR: C=N shift (↓) Conductance: <15 Ω⁻¹cm²mol⁻¹ Complex->Validation

Fig 1: Synthesis workflow and validation logic for isatin-derived Schiff base metal complexes.

Materials and Reagents

  • Precursors: Isatin (A.R. grade), 3,5-Dichloroaniline (A.R. grade).

  • Metal Salts: CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂ (anhydrous or hydrated).

  • Solvents & Catalysts: Absolute ethanol, Glacial acetic acid (GAA), Ethanolic ammonia (for pH adjustment), Dimethyl sulfoxide (DMSO) for spectral analysis.

Step-by-Step Methodologies

Protocol A: Synthesis of the Schiff Base Ligand Objective: Acid-catalyzed condensation to form the azomethine linkage.

  • Preparation: Dissolve 10 mmol (1.47 g) of isatin in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask. Separately, dissolve 10 mmol (1.62 g) of 3,5-dichloroaniline in 20 mL of hot absolute ethanol[4].

  • Catalysis: Mix the two solutions and add 3-4 drops of glacial acetic acid. Expert Insight: GAA acts as a mild acid catalyst (pH ~5-6) that protonates the C-3 carbonyl oxygen of isatin. This increases the electrophilicity of the carbon center, facilitating nucleophilic attack by the weakly nucleophilic dichloroaniline[1][2].

  • Reflux: Heat the mixture under reflux at 75–80 °C for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3 v/v).

  • Isolation: Pour the hot mixture over crushed ice or allow it to cool slowly to room temperature, then refrigerate. The Schiff base will precipitate as a distinct yellow/orange solid[1]. Expert Insight: Ethanol is chosen because it dissolves the precursors at reflux but forces the less polar Schiff base to precipitate upon cooling, driving the equilibrium forward[1].

  • Purification: Filter through Whatman paper, wash with cold distilled water followed by cold ethanol, and recrystallize from hot ethanol. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Preparation of Transition Metal Complexes Objective: Chelation of the synthesized ligand with divalent transition metals.

  • Ligand Solution: Dissolve 2 mmol of the purified Schiff base in 20 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 1 mmol of the respective transition metal chloride (e.g., CuCl₂·2H₂O) in 10 mL of hot ethanol. This 1:2 (M:L) stoichiometric ratio favors stable octahedral or square planar geometries[2].

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • pH Optimization: Adjust the pH of the reaction mixture to ~7.0–7.2 using dilute ethanolic ammonia. Expert Insight: Neutralizing the solution prevents the reverse hydrolysis of the imine bond and facilitates the coordination of the metal ion[1].

  • Reflux & Precipitation: Reflux the mixture at 70 °C for 3–5 hours. A colored microcrystalline precipitate will form, indicating successful complexation[5].

  • Recovery: Cool the mixture, filter the precipitate, and wash sequentially with distilled water, hot ethanol (to remove unreacted ligand), and diethyl ether. Dry under vacuum.

Data Presentation: Expected Physicochemical Properties

To facilitate rapid comparison and benchmarking, the expected quantitative data for the ligand and its complexes are summarized below.

CompoundStoichiometry (M:L)Expected ColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Proposed Geometry
Ligand (L) N/AOrange/Yellow80–85210–215N/AN/A
Cu(II)-L 1:2Dark Brown/Green70–75>250 (dec)< 15Distorted Octahedral / Sq. Planar
Ni(II)-L 1:2Light Green65–70>250 (dec)< 15Octahedral
Co(II)-L 1:2Dark Brown68–72>250 (dec)< 15Octahedral
Zn(II)-L 1:2Pale Yellow75–80>250 (dec)< 15Tetrahedral / Octahedral
(Note: Molar conductance measured in 10⁻³ M DMSO solutions at room temperature[5].)

Self-Validating System (Trustworthiness & QA)

To ensure the scientific integrity of the synthesized complexes, the following self-validating analytical checks must be performed. If these parameters are not met, the protocol must be repeated.

  • FTIR Spectroscopy (Primary Diagnostic): The free Schiff base ligand exhibits a sharp, characteristic absorption band around 1610–1630 cm⁻¹ assigned to the azomethine ν(C=N) stretch. Upon successful complexation, this band must shift to a lower frequency (1590–1610 cm⁻¹). This bathochromic shift confirms the coordination of the imine nitrogen to the metal center, as the metal withdraws electron density from the C=N bond[4][5]. Additionally, the appearance of new low-frequency bands at 500–550 cm⁻¹ (M-O) and 400–450 cm⁻¹ (M-N) validates chelate ring formation[5].

  • Molar Conductivity: Dissolve the complex in DMSO to a concentration of 10⁻³ M. A molar conductance value below 15 Ω⁻¹ cm² mol⁻¹ confirms that the complex is a non-electrolyte. This proves that any chloride ions present are coordinated within the inner coordination sphere (e.g., [ML₂Cl₂]) rather than acting as free counterions[2][5].

References

  • Title: Synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid Source: Rasayan Journal of Chemistry URL: 1

  • Title: Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies Source: Biointerface Research in Applied Chemistry URL: 5

  • Title: SCHIFF BASE OF ISATIN AND ITS CHROMIUM METAL COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION Source: ResearchGate URL: 4

  • Title: Synthesis and characterization of novel metal complexes with new azo-schiff base ligand derived from isatin and toxicological st Source: ScienceScholar URL: 2

  • Title: Iron (III) and zinc (II) monodentate Schiff base metal complexes: Synthesis, characterisation and biological activities Source: ResearchGate URL: 3

Sources

Application Note & Protocol: Cytotoxicity Profiling of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxic activity of the novel isatin derivative, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. Isatin and its derivatives have garnered significant attention in medicinal chemistry for their broad-spectrum biological activities, including potent anticancer effects.[1][2][3] Many of these compounds function by inhibiting critical cellular processes such as cell cycle progression and signal transduction, often through the modulation of protein kinases like cyclin-dependent kinases (CDKs).[1][4][5] This application note details the scientific rationale for cytotoxicity screening, provides a validated, step-by-step protocol using the Sulforhodamine B (SRB) assay, and outlines methods for data analysis and interpretation. The protocols are designed for researchers in oncology, drug discovery, and pharmacology to reliably assess the antiproliferative potential of this compound across a panel of human cancer cell lines.

Scientific Principles & Rationale

The Isatin Scaffold in Oncology

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in natural products and serves as a versatile building block for synthesizing compounds with significant therapeutic potential.[2][5] In oncology, isatin derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer.[1][6] The most notable example is Sunitinib, an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and other cancers, which features an oxindole core derived from isatin.[3][6] The compound of interest, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, is an isatin-imine (Schiff base). Such modifications can enhance biological activity, and similar structures have demonstrated potent cytotoxicity against various cancer cell lines, including those from breast, lung, and liver cancers.[3][4] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4]

Principles of the Sulforhodamine B (SRB) Cytotoxicity Assay

To assess the cytotoxic potential of a compound, a reliable and reproducible assay is paramount. The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density by quantifying total cellular protein content.[7] It has been widely adopted, most notably by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen, due to its robustness, cost-effectiveness, and high throughput.[8]

The principle is straightforward:

  • Cells are fixed to the culture plate with trichloroacetic acid (TCA).

  • The fixed cells are stained with SRB, a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[9][10]

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • The absorbance of the solubilized dye is measured spectrophotometrically (at ~510-540 nm), which is directly proportional to the total cellular mass.[7][9]

This method is less prone to interference from compound color or redox activity compared to metabolic assays like the MTT assay.[11]

Rationale for Cell Line Selection

The NCI-60 screen established the paradigm of using a diverse panel of cell lines to profile the activity of potential anticancer agents.[12][13][14] This approach allows for the identification of tumor-type selectivity and can provide early insights into potential mechanisms of action.[15] For this protocol, we recommend a starting panel of three well-characterized human cancer cell lines from different tissue origins:

  • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and a workhorse for breast cancer research.

  • A549: A human lung adenocarcinoma cell line. It is widely used for studies on lung cancer and respiratory diseases.

  • HCT116: A human colorectal carcinoma cell line. It is known for its use in studies of colon cancer genetics and therapeutics.

This initial panel covers three of the most common cancer types and provides a solid baseline for assessing the compound's breadth of activity.

Materials and Reagents

Category Item Example Supplier
Equipment 96-well flat-bottom tissue culture platesCorning, Falcon
Multichannel pipette (50-200 µL)Eppendorf, Gilson
Microplate spectrophotometer (510-540 nm)BioTek, Molecular Devices
CO2 Incubator, 37°C, 5% CO2Thermo Fisher Scientific
Biosafety Cabinet (Class II)Baker, Labconco
Cell Lines MCF-7 (ATCC® HTB-22™)ATCC
A549 (ATCC® CCL-185™)ATCC
HCT116 (ATCC® CCL-247™)ATCC
Reagents 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-oneSynthesized/Acquired
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Sulforhodamine B (SRB) Sodium SaltSigma-Aldrich
Trichloroacetic Acid (TCA)Sigma-Aldrich
Acetic Acid, GlacialFisher Scientific
Trizma® base (Tris)Sigma-Aldrich
Media & Buffers DMEM or RPMI-1640 MediumGibco (Thermo Fisher)
Fetal Bovine Serum (FBS)Gibco (Thermo Fisher)
Penicillin-Streptomycin SolutionGibco (Thermo Fisher)
Trypsin-EDTA (0.25%)Gibco (Thermo Fisher)
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (Thermo Fisher)

Core Experimental Protocols

Preparation of Compound Stock Solutions

Causality: DMSO is the solvent of choice for most small molecules due to its high solubilizing power and miscibility with aqueous culture media. Preparing a high-concentration stock (e.g., 10 mM) allows for minimal final DMSO concentration in the culture wells, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

  • Prepare a 10 mM stock solution of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one in 100% cell culture-grade DMSO.

  • Aliquot into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Cell Culture and Plating

Causality: Cells must be in the logarithmic growth phase to ensure they are healthy and responsive to treatment. Seeding density is critical; too few cells will result in a weak signal, while too many will lead to over-confluence and non-linear growth, invalidating the results. The optimal seeding density must be determined empirically for each cell line but typically falls within the range of 2,000-10,000 cells/well.

  • Culture MCF-7, A549, and HCT116 cells in their recommended complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO2 incubator.

  • Harvest cells at ~80% confluency using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet to create a single-cell suspension.

  • Count cells using a hemocytometer or automated cell counter and determine viability (should be >95%).

  • Dilute the cell suspension to the predetermined optimal seeding density.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 200 µL of sterile PBS to minimize evaporation (the "evaporation border").

  • Incubate the plates for 24 hours to allow cells to attach and resume growth.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Trustworthiness: This protocol incorporates essential controls: a "time zero" (T0) plate to measure initial cell biomass, a vehicle control (DMSO only) to measure 100% growth, and blank wells (media only) for background subtraction.

SRB_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Treatment cluster_process Day 5: Assay Processing p1 Seed Cells in 96-Well Plates p2 Incubate 24h (Allow Attachment) p1->p2 t0 Fix 'Time Zero' (T0) Plate with TCA p2->t0 t1 Prepare Serial Dilutions of Compound p2->t1 t2 Add Compound to Test Plates t1->t2 t3 Incubate for 72h t2->t3 a1 Fix Test Plates with Cold TCA (1h at 4°C) t3->a1 a2 Wash 4x with 1% Acetic Acid & Air Dry a1->a2 a3 Stain with 0.4% SRB (30 min at RT) a2->a3 a4 Wash 4x with 1% Acetic Acid & Air Dry a3->a4 a5 Solubilize Dye with 10 mM Tris Base a4->a5 a6 Read Absorbance at 515 nm a5->a6

Caption: SRB assay workflow from cell seeding to data acquisition.

Step-by-Step Methodology:

  • Time Zero (T0) Fixation (Day 2): Just before adding the test compound, take one of the prepared plates (the T0 plate). Gently remove the media and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells, representing the cell population at the time of drug addition.[8] Incubate at 4°C for at least 1 hour.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

    • Remove the media from the remaining plates and add 100 µL of the appropriate drug dilution or vehicle control to the wells.

    • Incubate the plates for 72 hours (or other desired exposure time) at 37°C, 5% CO2.

  • Cell Fixation (Day 5):

    • After incubation, terminate the experiment by gently removing the medium and fixing the cells by adding 100 µL of cold 10% TCA to each well.

    • Incubate at 4°C for at least 1 hour.[8] The fixed plates can be stored at this stage if necessary.

  • Washing and Staining:

    • Wash the fixed plates (including the T0 plate) four times by gently submerging them in a tub of slow-running tap water or by using a multichannel pipette with 1% (v/v) acetic acid.[9][11] Remove excess liquid by inverting the plate and tapping it on a paper towel. Allow plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[8]

    • Incubate at room temperature for 30 minutes.

  • Post-Staining Wash:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow plates to air dry completely. A faint pink color should be visible in the control wells.

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plates on a plate shaker for 10-15 minutes to fully solubilize the protein-bound dye.[11]

    • Read the absorbance (Optical Density, OD) at 515 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Growth Inhibition

Causality: The T0 reading is crucial for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The calculation normalizes the response of treated cells relative to the untreated controls.

The percentage growth is calculated for each concentration using the following formula:

  • If OD_treated ≥ OD_T0 : % Growth = [(OD_treated - OD_T0) / (OD_control - OD_T0)] * 100

  • If OD_treated < OD_T0 : % Growth = [(OD_treated - OD_T0) / OD_T0] * 100

Where:

  • OD_treated : Mean absorbance of the test wells.

  • OD_control : Mean absorbance of the vehicle control wells.

  • OD_T0 : Mean absorbance of the Time Zero wells.

A value of 100% represents no growth inhibition. A value of 0% represents total growth inhibition (cytostasis). A negative value (e.g., -50%) indicates that the compound is cytotoxic and has killed 50% of the cells originally plated.

Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[16] It is a standard measure of a compound's potency.

  • Plot the Percentage Growth (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope).[16][17]

  • The IC50 is the concentration at which the curve crosses the 50% growth mark.

IC50_Curve -> Log[Compound Concentration] -> % Growth Inhibition A B A:s->B:n C B:s->C:n D C:s->D:n IC50 Value IC50 Value C:s->IC50 Value:n E D:s->E:n 50%Mark 50%Mark 50%Mark:s->C:n

Caption: A typical dose-response curve used to determine the IC50 value.

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across cell lines.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-oneValue ± SDValue ± SDValue ± SD
Doxorubicin (Positive Control)Value ± SDValue ± SDValue ± SD

Potential Mechanisms & Further Exploration

The isatin scaffold is known to interact with a wide range of biological targets.[1] Based on existing literature for similar compounds, the cytotoxic activity of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one may be mediated through one or more of the following pathways:

  • Kinase Inhibition: Many isatin derivatives inhibit protein kinases, particularly CDKs, which are master regulators of the cell cycle.[1][4] Inhibition of CDK2, for example, can lead to cell cycle arrest in the G2/M phase.[1]

  • Induction of Apoptosis: The compound may trigger programmed cell death by activating caspase pathways (e.g., caspase-3 and caspase-9) and modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.[3][4]

  • Tubulin Polymerization Inhibition: Some oxindole derivatives interfere with microtubule dynamics, leading to mitotic arrest and cell death, similar to taxanes or vinca alkaloids.[18]

Signaling_Pathway cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction Compound Isatin Derivative (Test Compound) CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits G1_S G1/S Phase Progression CDK2->G1_S phosphorylates Cell Cycle Arrest Cell Cycle Arrest G1_S->Cell Cycle Arrest Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanisms of action for an isatin derivative.

Follow-up studies to elucidate the specific mechanism could include cell cycle analysis by flow cytometry, Western blotting for key apoptotic and cell cycle proteins, and direct enzymatic kinase assays.

References

  • Valderrama, J. A., et al. (2021). Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved March 28, 2026, from [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. Available at: [Link]

  • Singh, G., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved March 28, 2026, from [Link]

  • El-Gamal, M. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. Available at: [Link]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved March 28, 2026, from [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC. Available at: [Link]

  • AACR Journals. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved March 28, 2026, from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved March 28, 2026, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • O'Brien, J., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2014). How to calculate IC50 values for Cytotoxicity assay?. Retrieved March 28, 2026, from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved March 28, 2026, from [Link]

  • Tron, G. C., et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. Available at: [Link]

  • Frontiers. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Retrieved March 28, 2026, from [Link]

  • Le, T. N., et al. (2018). Role of Symmetry in 3,3-Diphenyl-1,3-dihydroindol-2-one Derivatives as Inhibitors of Translation Initiation. PMC. Available at: [Link]

  • MDPI. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2026). (PDF) Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Retrieved March 28, 2026, from [Link]

Sources

Application Note: Encapsulation of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one Metal Complexes in Zeolite-Y

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Focus: Heterogeneous Catalysis, "Ship-in-a-Bottle" Synthesis, and Material Validation

Executive Summary & Mechanistic Rationale

The transition from homogeneous to heterogeneous catalysis is a critical mandate in modern chemical synthesis and pharmaceutical manufacturing. While transition metal complexes of Schiff bases—such as those derived from isatin (1,3-dihydro-indol-2-one)—exhibit exceptional catalytic activity for oxidation reactions, their homogeneous nature leads to irreversible dimerization, oxidative degradation, and severe product separation challenges [1, 3].

To circumvent these limitations, encapsulating the active metal complex within the supercages of Zeolite-Y (FAU topology) provides a robust solution. However, the kinetic diameter of the fully assembled 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one metal complex exceeds the pore opening of Zeolite-Y (~0.74 nm), making direct impregnation impossible.

This application note details the "Flexible Ligand" (or "Ship-in-a-Bottle") method [2, 4]. In this self-validating system, the host matrix is first ion-exchanged with the target transition metal (e.g., Cu²⁺). The sterically demanding, electron-withdrawing Schiff base ligand is then allowed to diffuse through the zeolite pores. Once inside the ~1.3 nm supercage, the ligand coordinates with the metal ion in situ, assembling a complex that is permanently sterically trapped [5].

Process Workflow Visualization

The following diagram illustrates the critical path from precursor synthesis to the final validated heterogeneous catalyst.

Workflow L Ligand Synthesis (Isatin + 3,5-Dichloroaniline) E In Situ Encapsulation ('Ship-in-a-Bottle') L->E Purified Ligand Z Ion Exchange (Na-Y + Cu²⁺ → Cu-Y) A Thermal Activation (Dehydration at 150°C) Z->A Aqueous Exchange A->E Dehydrated Host S Soxhlet Extraction (Remove Surface Species) E->S Reflux (120°C) C Heterogeneous Catalyst [Cu(L)]-Y S->C Spectroscopic Validation

Fig 1: Ship-in-a-bottle synthesis workflow for zeolite-Y encapsulated metal complexes.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Ligand (L)

Causality: The condensation of isatin with 3,5-dichloroaniline requires acidic catalysis to activate the C3 carbonyl group of isatin, driving the formation of the azomethine (C=N) linkage.

  • Dissolve 10.0 mmol (1.47 g) of isatin in 30 mL of absolute ethanol.

  • Add 10.0 mmol (1.62 g) of 3,5-dichloroaniline to the solution.

  • Add 3–4 drops of glacial acetic acid (catalyst).

  • Reflux the mixture under continuous magnetic stirring for 4–6 hours.

  • Cool the solution to 4°C overnight to induce crystallization.

  • Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield pure 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one (Ligand L ).

Protocol B: Preparation of Metal-Exchanged Zeolite-Y (Cu-Y)

Causality: Na-Y must be exchanged with Cu²⁺ prior to ligand introduction. Repeated dilute exchanges prevent the collapse of the zeolite framework that can occur with highly concentrated acidic metal salts [2].

  • Suspend 5.0 g of Na-Y zeolite in 250 mL of an aqueous 0.01 M Cu(NO₃)₂·3H₂O solution.

  • Stir the suspension at ambient temperature for 24 hours.

  • Filter the solid and wash extensively with deionized water until the filtrate shows no trace of Cu²⁺ (verify via addition of dilute ammonia; absence of deep blue color confirms purity).

  • Dry the Cu-Y zeolite at 100°C for 12 hours.

  • Critical Step: Thermally activate the Cu-Y at 150°C under a vacuum for 4 hours to remove coordinated water molecules, freeing the metal sites for incoming ligands.

Protocol C: "Ship-in-a-Bottle" Encapsulation ([Cu(L)]-Y)

Causality: The ligand must be in a molten or dissolved state to penetrate the 0.74 nm pore openings. Once inside, it coordinates with the dehydrated Cu²⁺, forming a complex too large to exit.

  • Mix 2.0 g of activated Cu-Y zeolite with 0.5 g of Ligand L in a round-bottom flask containing 50 mL of anhydrous methanol.

  • Reflux the mixture continuously for 24–48 hours to ensure maximum intra-zeolite diffusion and coordination.

  • Allow the mixture to cool and filter the solid product.

Protocol D: Soxhlet Extraction (Self-Validation Step)

Causality: If unreacted ligand or surface-adsorbed metal complexes are not removed, they will leach during catalytic applications, leading to false-positive "heterogeneous" activity. Soxhlet extraction ensures only truly encapsulated species remain [4, 5].

  • Transfer the crude [Cu(L)]-Y powder into a cellulose extraction thimble.

  • Place the thimble in a Soxhlet extractor fitted with a round-bottom flask containing 150 mL of a 1:1 mixture of dichloromethane and methanol.

  • Run the extraction for 48 hours until the solvent siphoning back into the flask is completely colorless.

  • Recover the purified [Cu(L)]-Y catalyst and dry under vacuum at 80°C for 12 hours.

Analytical Validation & Data Interpretation

To confirm successful encapsulation rather than mere surface adsorption, researchers must cross-reference physical and spectroscopic data. The table below outlines the expected quantitative shifts that validate the "ship-in-a-bottle" assembly [1, 4].

Analytical ParameterNa-Y Zeolite (Host)Cu-Y ZeoliteFree Complex [Cu(L)]Encapsulated [Cu(L)]-Y
BET Surface Area (m²/g) ~ 620~ 580N/A~ 410
Pore Volume (cm³/g) ~ 0.32~ 0.29N/A~ 0.18
FTIR: ν(C=N) Stretch (cm⁻¹) N/AN/A16181605
XRD: Framework Crystallinity 100% (Reference)> 98%N/A> 90% (Intact FAU)

Data Insights:

  • BET/Porosity: A ~30-35% reduction in surface area and pore volume confirms that the supercages are occupied by the bulky metal complexes.

  • FTIR: The shift of the azomethine ν(C=N) band to a lower wavenumber (from ~1618 cm⁻¹ to ~1605 cm⁻¹) indicates successful coordination of the azomethine nitrogen to the Cu²⁺ center inside the cage.

  • XRD: Retention of the characteristic FAU diffraction peaks confirms that the acidic/thermal conditions of the synthesis did not destroy the zeolite lattice.

Application: Catalytic Oxidation of Phenol

Zeolite-encapsulated complexes are highly potent for the oxidation of phenolic compounds—a critical reaction for wastewater remediation and the synthesis of fine chemicals (e.g., catechol and hydroquinone) [2, 3].

Standard Catalytic Protocol
  • In a 25 mL round-bottom flask, combine 10 mg of the [Cu(L)]-Y catalyst, 0.05 mol of phenol, and 2 mL of acetonitrile.

  • Heat the mixture to 80°C under continuous stirring.

  • Add 30% aqueous H₂O₂ dropwise to achieve a 1:1 phenol/H₂O₂ molar ratio.

  • Monitor the reaction via Gas Chromatography (GC) or HPLC over 4–6 hours.

  • Recyclability: Post-reaction, recover the catalyst via simple centrifugation, wash with acetonitrile, dry, and reuse. The steric entrapment prevents metal leaching, ensuring identical conversion rates across multiple cycles.

References

[1] Maurya, M. R., et al. "Synthesis of 3-phenylimino-1,3-dihydro-indol-2-one: Copper complex of isatin Schiff base encapsulated in zeolite as active heterogeneous catalyst." ResearchGate. Available at:[Link]

[2] International Journal of Multidisciplinary Research and Analysis. "Zeolite-Encapsulated Transition Metal Chelation Reactions." IJMRA. Available at:[Link]

[3] Chandrakar, A. K., et al. "Zeolite Encapsulated Metal Complexes and Their Catalytic Activities: An Overview." ARC Journals. Available at:[Link]

[4] Jha, S., et al. "Enantioselective Henry Reaction Catalyzed by “Ship in a Bottle” Complexes." Inorganic Chemistry, ACS Publications. Available at:[Link]

[5] Von Willingh, G. "Zeolite encapsulated metal complexes as heterogeneous catalysts for oxidation reactions." CORE. Available at:[Link]

Catalytic oxidation of phenol using 3,5-dichloro isatin Schiff base copper complexes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biomimetic Catalytic Oxidation of Phenol Using 3,5-Dichloro Isatin Schiff Base Copper(II) Complexes

Audience: Researchers, Analytical Scientists, and Process Chemists in Environmental and Pharmaceutical Development. Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

The catalytic oxidation of phenol is a critical transformation in both environmental remediation (detoxifying industrial wastewater) and pharmaceutical synthesis (generating functionalized dihydroxybenzenes like catechol and hydroquinone). While natural enzymes such as tyrosinase and peroxidases perform this oxidation with exquisite efficiency, their industrial application is severely limited by thermal instability and high costs.

To bridge this gap, transition metal complexes—specifically Schiff base Copper(II) complexes —have emerged as highly robust, biomimetic alternatives [1]. Among these, the 3,5-dichloro isatin Schiff base Cu(II) complex represents a pinnacle of ligand design.

The Causality of Ligand Design: Why specifically use a 3,5-dichloro substituted isatin backbone? Isatin (1H-indole-2,3-dione) provides a rigid, highly stable chelating framework that prevents copper leaching during catalysis. By introducing strongly electron-withdrawing chlorine atoms at the 3 and 5 positions of the isatin ring, we intentionally decrease the electron density on the coordinated azomethine nitrogen. This inductive effect renders the central Cu(II) ion highly Lewis acidic (electrophilic). A more electrophilic copper center rapidly accelerates the heterolytic cleavage of hydrogen peroxide (H₂O₂), driving the rapid formation of the highly reactive Cu(II)-hydroperoxo or Cu(III)-oxo active species required for phenol ring hydroxylation[2].

Mechanistic Pathway

The oxidation of phenol by this complex mimics the peroxidase pathway. The reaction relies on H₂O₂ as a green oxidant, producing only water as a byproduct. The high electrophilicity of the 3,5-dichloro isatin Cu(II) center facilitates the binding of H₂O₂, forming a transient reactive intermediate that subsequently executes an electrophilic attack on the electron-rich phenol ring.

Mechanism A 3,5-Dichloro Isatin Cu(II) Catalyst B H2O2 Activation A->B + H2O2 binds C Cu(II)-OOH Active Intermediate B->C - H2O release D Phenol Substrate C->D Electrophilic Attack E Catechol (CAT) & Hydroquinone (HQ) D->E Ring Hydroxylation E->A Catalyst Regeneration

Fig 1: Biomimetic catalytic cycle of phenol oxidation via a Cu(II)-hydroperoxo intermediate.

Experimental Workflow & Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . It includes internal standards to account for evaporative losses and a blank control to verify that oxidation is strictly catalyst-dependent [3].

Phase 1: Reaction Setup & Internal Validation
  • Solvent Selection: Prepare a reaction vessel containing 10 mL of Acetonitrile (MeCN). Expert Insight: MeCN is chosen because it is a polar aprotic solvent that readily dissolves both the substrate and the complex, but unlike alcohols (e.g., methanol), it is highly resistant to competitive oxidation by the Cu-peroxo species.

  • Substrate & Standard: Add 5.0 mmol of phenol to the solvent. Immediately add 1.0 mmol of anisole as an internal standard. (Anisole is structurally similar to phenol but resists oxidation under these specific mild conditions, making it an ideal GC-FID reference marker).

  • Catalyst Loading: Add 0.05 mmol (1.0 mol%) of the synthesized 3,5-dichloro isatin Schiff base Cu(II) complex. Stir at 500 rpm until fully dissolved.

Phase 2: Controlled Oxidation
  • Temperature Control: Heat the reaction mixture to exactly 70°C using an oil bath or heating block. Expert Insight: Temperature control is critical. Below 50°C, H₂O₂ activation is sluggish. Above 80°C, the auto-decomposition of H₂O₂ into H₂O and O₂ gas outpaces its insertion into the phenol ring, artificially suppressing the product yield [4].

  • Oxidant Addition (Critical Step): Using a syringe pump, add 20.0 mmol (4 equivalents) of 30% aqueous H₂O₂ dropwise over 30 minutes. Do not add in a single bolus. Bulk addition causes rapid disproportionation of the oxidant, visible as excessive bubbling, which starves the catalytic cycle.

  • Incubation: Allow the reaction to proceed under continuous stirring at 70°C for 6 hours.

Phase 3: Quenching & Analysis
  • Reaction Quenching: After 6 hours, rapidly cool the vessel in an ice bath to 4°C. Add 2 mL of a saturated sodium thiosulfate solution to quench any unreacted H₂O₂. This prevents over-oxidation of the products into benzoquinone (BQ) during the extraction phase.

  • Extraction: Extract the organic layer using Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Chromatography: Filter the solution through a 0.22 µm PTFE syringe filter and analyze via GC-FID or HPLC-UV (detecting at 270 nm). Quantify the conversion of phenol and the yield of Catechol (CAT) and Hydroquinone (HQ) relative to the anisole internal standard.

Workflow S1 1. Preparation Dissolve Phenol, Catalyst (1 mol%), & Anisole (IS) in MeCN S2 2. Thermal Equilibration Heat mixture to precisely 70°C to optimize activation energy S1->S2 S3 3. Controlled Oxidation Dropwise addition of 30% H2O2 (4 eq.) over 30 mins to prevent auto-decomposition S2->S3 S4 4. Quenching Rapid cooling & Thiosulfate addition to halt over-oxidation to Benzoquinone S3->S4 S5 5. Quantification GC-FID / HPLC analysis to determine Phenol conversion and CAT/HQ selectivity S4->S5

Fig 2: End-to-end experimental workflow for the catalytic oxidation of phenol.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data derived from the protocol. Note the causality between the physical parameters and the chemical outcomes: the blank run validates the necessity of the copper complex, while Run 3 demonstrates the detrimental effect of exceeding the thermal threshold of H₂O₂ stability.

ParameterTemperature (°C)Catalyst Loading (mol%)H₂O₂ (Equiv.)Phenol Conversion (%)Selectivity (CAT : HQ)
Run 1 (Baseline) 251.02.012.460 : 40
Run 2 (Temp Opt) 701.02.088.772 : 28
Run 3 (Temp Excess) 901.02.065.268 : 32
Run 4 (Cat Opt) 702.52.094.575 : 25
Run 5 (Oxidant Opt) 702.54.098.2 78 : 22
Run 6 (Blank) 700.04.0< 2.0N/A

Table 1: Optimization of reaction parameters for the catalytic oxidation of phenol using 3,5-dichloro isatin Schiff base Cu(II).

References

  • APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW TSI Journals URL:[Link]

  • Structure and Catalytic Properties of Novel Copper Isatin Schiff Base Complexes New Journal of Chemistry (via ResearchGate) URL:[Link]

  • Tri- and tetradentate copper complexes: a comparative study on homogeneous and heterogeneous catalysis over oxidation reactions RSC Advances URL:[Link]

  • A Kinetic Study of Phenolic Oxidation by H₂O₂ Using the Schiff Base Complexes As Mimetic Peroxidases Transition Metal Chemistry URL:[Link]

Formulation strategies for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one in targeted drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Introduction: The Challenge of a Novel Kinase Inhibitor

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a representative member of the oxindole family, a chemical scaffold prevalent in the development of potent kinase inhibitors for oncology.[1][2][3] Compounds of this class frequently target key signaling pathways involved in tumor proliferation and angiogenesis, such as those mediated by VEGF-R, PDGF-R, and other receptor tyrosine kinases.[2] A primary challenge in the preclinical and clinical development of such molecules is their inherent physicochemical properties.[4] The planar, aromatic structure and dichlorophenyl substitution pattern suggest high lipophilicity and, consequently, poor aqueous solubility.[5] It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble, posing a significant hurdle to achieving therapeutic bioavailability via conventional formulation approaches.[6]

This inherent poor solubility necessitates advanced formulation strategies to enable effective drug delivery.[7] Furthermore, as a potent cytotoxic agent, nonspecific distribution throughout the body can lead to dose-limiting toxicities and undesirable side effects on healthy tissues.[8] Targeted drug delivery systems offer a compelling solution to these dual challenges by enhancing solubility and ensuring the selective accumulation of the cytotoxic payload at the site of disease, thereby improving the therapeutic index.[9][10][11]

This document provides a detailed guide on formulation strategies for encapsulating 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (hereafter referred to as "DCI-2") into targeted nanocarrier systems. We will explore the rationale and provide detailed protocols for two primary platforms: actively targeted liposomal nanoparticles and antibody-drug conjugates (ADCs).

Rationale for Targeted Nanocarriers

Targeted drug delivery aims to concentrate a therapeutic agent in a specific tissue or cell type. This is achieved by designing delivery vehicles that can navigate the systemic circulation and selectively recognize molecular markers on the surface of target cells.[10] For potent oncology agents like DCI-2, this approach offers several distinct advantages:

  • Enhanced Bioavailability and Solubility: Lipid-based and polymeric nanocarriers can encapsulate hydrophobic drugs like DCI-2 within their core or lipid bilayer, effectively solubilizing them in an aqueous medium for intravenous administration.[12][13]

  • Improved Pharmacokinetics: Encapsulation within nanocarriers protects the drug from premature degradation and clearance, extending its circulation half-life.[14][15] Surface modifications, such as PEGylation, further enhance this effect by creating a "stealth" shield that evades immune detection.[16]

  • Passive Targeting (The EPR Effect): The disorganized and leaky vasculature of solid tumors, coupled with poor lymphatic drainage, allows nanoparticles (typically <200 nm) to preferentially accumulate in the tumor microenvironment. This phenomenon is known as the Enhanced Permeability and Retention (EPR) effect.[15][16]

  • Active Targeting: To further enhance specificity, the surface of nanocarriers can be functionalized with targeting ligands—such as antibodies, aptamers, or small molecules—that bind to receptors overexpressed on cancer cells.[9] This facilitates receptor-mediated endocytosis, delivering the cytotoxic payload directly inside the target cell.

  • Reduced Systemic Toxicity: By confining the drug to the target site, exposure to healthy tissues is minimized, leading to a significant reduction in off-target side effects and allowing for potentially higher, more effective doses.[8][13]

Caption: Mechanism of passive and active tumor targeting by nanocarriers.

Formulation Strategy 1: Actively Targeted Liposomal Nanoparticles

Liposomes are versatile, self-assembling vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[14][16][17] For the hydrophobic DCI-2, the molecule will partition into the lipid bilayer. By including functionalized lipids, we can conjugate targeting ligands to the liposome surface.

Protocol: Preparation of HER2-Targeted PEGylated Liposomes with DCI-2

This protocol describes the preparation of liposomes loaded with DCI-2 and surface-functionalized with a HER2-targeting antibody fragment (e.g., Fab' of Trastuzumab) for targeted delivery to HER2-positive cancer cells.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-Maleimide

  • 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (DCI-2)

  • Chloroform, Methanol

  • HEPES-buffered saline (HBS), pH 7.4

  • Trastuzumab Fab'-SH fragment (thiolated)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • HPLC system

Workflow:

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) mAb Monoclonal Antibody (e.g., anti-HER2) Linker Cleavable or Non-Cleavable Linker mAb->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload (DCI-2 derivative) Linker->Payload

Sources

Protocols for evaluating the antioxidant activity of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Evaluating the Antioxidant Activity of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the robust evaluation of the antioxidant activity of the novel synthetic compound, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. This molecule, belonging to the isatin-Schiff base family, is of significant interest due to the established antioxidant potential of this chemical class.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a suite of well-established in vitro assays to determine its free-radical scavenging and reductive capabilities. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. The protocols detailed herein include the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Furthermore, this guide provides a framework for extending the investigation to more biologically relevant cell-based models, such as the Cellular Antioxidant Activity (CAA) assay.

Chapter 1: Understanding the Target Compound and Its Context

The Isatin-Schiff Base Scaffold

The target molecule, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, is a derivative of isatin, a versatile heterocyclic compound. The core structure features an imine group (>C=N-), classifying it as a Schiff base.[2] Schiff bases are known for their broad range of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3] The antioxidant potential of Schiff bases often arises from their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), a process facilitated by the electronic properties of the imine group and substituents on the aromatic rings.[1][4]

Rationale for Antioxidant Evaluation

Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[5][6] Synthetic antioxidants have become prevalent due to their potential for high efficacy and cost-effectiveness compared to natural sources.[1] Therefore, characterizing the antioxidant profile of novel synthetic molecules like 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a critical preliminary step in the drug discovery pipeline.[7][8]

Chapter 2: Principles of In Vitro Antioxidant Activity Assays

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile, as no single method can capture the entirety of its antioxidant action.[9] The selected assays operate via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The DPPH assay is a classic example of a HAT-based mechanism.

  • Single Electron Transfer (SET): In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is proportional to the antioxidant's capacity. FRAP and ABTS assays are predominantly based on the SET mechanism.[1][4]

Chapter 3: Detailed Protocols for Antioxidant Capacity Assessment

This chapter provides detailed, step-by-step protocols for three fundamental and widely accepted in vitro antioxidant assays.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[10][11] The stable DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[11] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow, non-radical form, DPPH-H.[10] The resulting decrease in absorbance is directly proportional to the compound's radical scavenging activity.[11]

dot

CAA_Workflow cluster_prep Cell Preparation & Loading cluster_assay Oxidation & Measurement Cell_Seeding 1. Seed HepG2 cells in 96-well plate Incubation_24h 2. Incubate 24h Cell_Seeding->Incubation_24h Wash_1 3. Wash with PBS Incubation_24h->Wash_1 Probe_Loading 4. Add DCFH-DA probe + Test Compound Wash_1->Probe_Loading Incubation_1h 5. Incubate 1h at 37°C Probe_Loading->Incubation_1h Wash_2 6. Wash cells Incubation_1h->Wash_2 Oxidation 7. Add AAPH/ABAP (Radical Initiator) Wash_2->Oxidation Kinetic_Read 8. Kinetic fluorescence reading (Ex: 485nm, Em: 538nm) Oxidation->Kinetic_Read Data_Analysis 9. Calculate AUC & CAA Units Kinetic_Read->Data_Analysis

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

A detailed protocol for the CAA assay can be adapted from established methods. [6][12][13]It typically involves seeding cells (e.g., HepG2), incubating them with the test compound and DCFH-DA, and then inducing oxidative stress to measure the inhibition of fluorescence over time. [12] 5.2 Scientist's Notes & Best Practices

  • Solubility: Ensure the test compound is fully dissolved in the chosen solvent. If using DMSO, keep the final concentration in the assay below 0.5% to avoid cellular toxicity or assay interference.

  • Controls are Key: Always include a positive control (e.g., Ascorbic Acid, Trolox, Quercetin) to validate the assay performance and a negative/vehicle control to establish a baseline. [14]* Reproducibility: Perform all experiments in at least triplicate to ensure the reliability of the results. [5]* Light Sensitivity: DPPH and ABTS•+ solutions are light-sensitive. Prepare them fresh and keep them protected from light during preparation and incubation. [10]* Kinetic Reads: For some compounds, the reaction kinetics may vary. Consider taking multiple readings over time to ensure the reaction has reached a stable endpoint.

References

  • Vertex AI Search. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • PMC. (n.d.).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Bio-protocol. (n.d.). 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay.
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2019). The Antioxidant Activity and Catalytic Mechanism of Schiff Base Diphenylamines at Elevated Temperatures. Industrial & Engineering Chemistry Research.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • Biointerface Research in Applied Chemistry. (2020).
  • Benchchem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • ResearchGate. (2024).
  • Amerigo Scientific. (n.d.).
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • Bio-protocol. (n.d.). 2.7. DPPH Radical Scavenging Assay.
  • Benkhaira et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Arigo biolaboratories. (n.d.). ARG83614 Ferric reducing antioxidant power (FRAP) Assay Kit.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin.
  • NIH. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol.
  • Zen-Bio. (2020). CAA Antioxidant Assay Kit.
  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • BQCkit. (n.d.).
  • ResearchGate. (2021). (PDF) Guidelines for antioxidant assays for food components.
  • MDPI. (2022). A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism.
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021).
  • Iraqi Journal of Science. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity.
  • Journal of the Japanese Society for Food Science and Technology. (2014). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Hyrtiosal.
  • ResearchGate. (2026). (PDF)
  • PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • PubMed. (2010).
  • PubMed. (2025).
  • ECHEMI. (n.d.).
  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • A Review on Isatin and Its Derivatives Activity for Antimicrobial and Antioxidant. (2026).
  • YouTube. (2021).
  • ResearchGate. (n.d.). Synthesis of 3-phenylimino-1,3-dihydro-indol-2-one.
  • PubMed. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2 H-indol-2-ones using an Eschenmoser coupling reaction.
  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. (n.d.).

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

The condensation of isatin with 3,5-dichloroaniline presents a unique set of challenges compared to standard Schiff base formations. This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous protocols to help you optimize your reaction yields.

Part 1: Mechanistic Pathway & Bottleneck Analysis

To troubleshoot a failing reaction, we must first understand the molecular dialogue between the reagents. The formation of this specific imine is severely hindered by the electronic properties of the aniline derivative.

Mechanism Isatin Isatin (C3 Carbonyl) Protonated Protonated Isatin (Activated Electrophile) Isatin->Protonated Acid Catalyst (H+) Amine 3,5-Dichloroaniline (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Protonated->Hemiaminal Nucleophilic Attack Product Schiff Base Product + H2O Hemiaminal->Product Dehydration (-H2O)

Mechanistic pathway of isatin-aniline condensation highlighting acid activation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yield stalling at 30-40% despite prolonged reflux (24+ hours) in ethanol? The Causality: You are fighting a thermodynamic equilibrium and a kinetic barrier simultaneously. 3,5-dichloroaniline contains two highly electronegative chlorine atoms at the meta positions. Through strong inductive (-I) electron withdrawal, electron density is pulled away from the aromatic ring and the amine nitrogen. This makes the lone pair on the nitrogen exceptionally unreactive (a poor nucleophile). Furthermore, Schiff base condensation is a reversible equilibrium reaction. If the water byproduct is not actively removed from the system, the reverse hydrolysis reaction will match the rate of your forward reaction, stalling your yield regardless of how long you heat it[1].

Q2: How do I overcome the poor nucleophilicity of 3,5-dichloroaniline? The Causality: Since we cannot alter the nucleophile, we must hyper-activate the electrophile. Isatin’s C3 carbonyl is naturally electrophilic due to the adjacent amide group, but it requires Brønsted acid catalysis to lower its Lowest Unoccupied Molecular Orbital (LUMO). By adding a catalytic amount of glacial acetic acid or p-Toluenesulfonic acid (p-TsOH), the C3 oxygen is protonated. This drastically increases the electrophilicity of the carbon center, allowing even the weak 3,5-dichloroaniline to attack and form the hemiaminal intermediate[2].

Q3: I am using acid catalysis, but I am now seeing multiple degradation spots on my TLC plate. What went wrong? The Causality: You have over-acidified the reaction. Imine formation requires a delicate pH tightrope (ideally pH 4.5–5.0). If the environment is too acidic, the acid will protonate the amine group of the 3,5-dichloroaniline to form an anilinium ion ( −NH3+​ ). Once protonated, the nitrogen no longer has a lone pair and its nucleophilicity drops to absolute zero. Always use acid in catalytic amounts (typically 5-10 mol%), not stoichiometric amounts[3].

Q4: Should I use Ethanol or Toluene as my primary solvent? The Causality: While ethanol with glacial acetic acid is the literature standard for highly reactive anilines[3], it is suboptimal for 3,5-dichloroaniline. Ethanol boils at 78°C and cannot efficiently remove the water of reaction. Toluene (b.p. 110°C) is vastly superior for this specific synthesis because it allows you to utilize a Dean-Stark apparatus. Toluene forms an azeotrope with the generated water, allowing you to physically distill the water out of the reaction flask, thereby exploiting Le Chatelier's principle to drive the equilibrium to >85% completion.

Part 3: Quantitative Data & Condition Optimization

To illustrate the impact of solvent, catalyst, and thermodynamic control, review the comparative yield data below based on standard optimization matrices.

Synthetic StrategySolvent SystemCatalyst (mol%)Water Removal MechanismTypical Yield (%)Purity Profile
Conventional Reflux Absolute EthanolGlacial Acetic Acid (10%)None (Equilibrium bound)35 - 45%Moderate (Starting materials remain)
Desiccant-Assisted Ethanol / DCMGlacial Acetic Acid (10%)4Å Molecular Sieves60 - 70%High
Azeotropic Distillation Toluenep-TsOH (5%)Dean-Stark Trap80 - 90% Excellent (Self-purifying)
Lewis Acid Mediated TolueneTiCl 4​ (1.1 equiv)Chemical Scavenging>90%Poor (Complex workup required)

Part 4: Validated Experimental Protocol (SOP)

This self-validating protocol utilizes the Azeotropic Distillation method. The visual cue of water collecting in the Dean-Stark trap serves as a real-time kinetic indicator of reaction progress.

Workflow Step1 1. Reagent Mixing Isatin + Amine + Toluene Step2 2. Acid Addition p-TsOH (Catalytic) Step1->Step2 Step3 3. Dean-Stark Reflux Continuous H2O Removal Step2->Step3 Step4 4. Cooling & Crystallization Precipitate Formation Step3->Step4 Step5 5. Filtration & Wash Cold Ethanol Wash Step4->Step5

Optimized experimental workflow utilizing Dean-Stark azeotropic distillation.

Step-by-Step Methodology: Azeotropic Synthesis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Materials Required:

  • Isatin (1H-indole-2,3-dione): 10.0 mmol (1.47 g)

  • 3,5-Dichloroaniline: 10.5 mmol (1.70 g) (Slight excess to drive equilibrium)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.5 mmol (0.095 g)

  • Anhydrous Toluene: 50 mL

  • Cold Absolute Ethanol: 20 mL (for washing)

Procedure:

  • Apparatus Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to prevent the introduction of exogenous water.

  • Reagent Charging: Add the isatin (1.47 g) and 3,5-dichloroaniline (1.70 g) to the flask. Suspend the solids in 50 mL of anhydrous toluene.

  • Catalyst Introduction: Add the p-TsOH (0.095 g) to the suspension. Scientific Note: p-TsOH is chosen over acetic acid here because it is highly soluble in toluene and will not co-distill out of the reaction mixture.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C–115°C bath temperature) with vigorous stirring. As the reaction proceeds, the toluene-water azeotrope will vaporize, condense, and fall into the Dean-Stark trap. Water will phase-separate to the bottom of the trap.

  • Reaction Monitoring: Continue refluxing until water ceases to accumulate in the trap (typically 4 to 6 hours). You should observe approximately 0.18 mL of water. Confirm completion via TLC (Hexanes:Ethyl Acetate 7:3).

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The target Schiff base, being highly crystalline and poorly soluble in cold toluene, will begin to precipitate as a vibrant solid. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with two 10 mL portions of ice-cold absolute ethanol to remove any unreacted 3,5-dichloroaniline and residual catalyst.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight to afford the pure 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

References

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones National Center for Biotechnology Information (PMC)[Link]

  • Synthesis, Characterization and Anti-Bacterial Activity of Isatin Schiff Base Derivatives Semantic Scholar[Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation MDPI - Membranes[Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profile & The Solubility Challenge

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one , a highly lipophilic Schiff base derivative of oxindole.

While the indolin-2-one core is a[1], the addition of the 3,5-dichlorophenylimino group creates a highly planar, rigid, and lipophilic structure. The strong intermolecular hydrogen bonding of the oxindole core, combined with the hydrophobic halogenated ring, results in a highly stable crystal lattice. Consequently, this compound exhibits extremely poor thermodynamic aqueous solubility, leading to severe [2].

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate immediately upon addition to my cell culture media? A: This is a classic case of kinetic precipitation driven by the "solvent shift" effect[3]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is left stranded in a microenvironment where its concentration vastly exceeds its thermodynamic solubility limit, triggering rapid supersaturation, nucleation, and micro-crystal formation[2].

Q: Can I simply increase the DMSO concentration in my assay to keep the compound soluble? A: No. The maximum tolerated concentration of DMSO is highly dependent on the biological system. For most cell-based assays, a final DMSO concentration of[3]. Exceeding this can cause solvent-induced cytotoxicity, alter cell membrane permeability, or denature target kinases in biochemical assays, leading to flawed conclusions regarding efficacy[4].

Q: My dose-response curve (IC50) is completely flat at higher concentrations. Is the compound inactive? A: A flat dose-response curve at higher concentrations is a hallmark of hitting the compound's thermodynamic solubility limit. Because the compound is precipitating, the effective dissolved concentration in the assay media is not actually increasing, leading to a plateau in the assay signal and a false negative result[2].

Mechanistic Causality of Assay Failure

Mechanism M1 Direct Aqueous Dilution M2 Solvent Shift Effect (DMSO diffuses into water) M1->M2 M3 Supersaturation & Nucleation M2->M3 M4 Kinetic Precipitation (Micro-crystals form) M3->M4 M5 Reduced Bioavailability & False Assay Readouts M4->M5

Mechanistic pathway of how direct aqueous dilution leads to kinetic precipitation and assay failure.

Troubleshooting Guide: Validated Solubilization Protocols

To overcome these issues, we recommend two field-proven strategies. Each protocol is designed as a self-validating system to ensure solubility is maintained before the compound is introduced to your biological target.

Strategy A: The Co-Solvent Step-Down Method

Causality: By using an intermediate dilution step with a co-solvent (PEG400) and a surfactant (Tween-80), you lower the dielectric constant of the medium and form protective micelles. This prevents the rapid solvent shift that causes nucleation[3].

Step-by-Step Protocol:

  • Prepare a 10 mM stock of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one in 100% anhydrous DMSO.

  • Prepare an intermediate vehicle mixture: 40% PEG400 + 10% Tween-80 + 50% DMSO.

  • Dilute the 10 mM stock 1:10 into the intermediate vehicle (Yields 1 mM compound).

  • Slowly add the 1 mM intermediate solution dropwise to pre-warmed (37°C) assay buffer under vigorous vortexing to reach your final target concentration (e.g., 10 µM). Self-Validation Check: Before adding to cells, measure the optical density (OD) of the final assay buffer at 600 nm. An OD600 > 0.05 compared to a vehicle blank indicates micro-precipitation (light scattering). Do not proceed if scattering is detected.

Strategy B: Host-Guest Complexation with HP-β-CD (Recommended)

Causality: is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[5]. The lipophilic 3,5-dichlorophenyl moiety inserts into this cavity, forming a reversible non-covalent inclusion complex. This shields the hydrophobic surfaces from water, drastically enhancing apparent aqueous solubility without altering the compound's intrinsic pharmacology[5][6].

Step-by-Step Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS or DMEM).

  • Prepare a 10 mM stock of the compound in DMSO.

  • Add the DMSO stock dropwise into the 20% HP-β-CD solution while sonicating or vortexing vigorously.

  • Incubate at 37°C for 1 hour on a rotary shaker to allow inclusion complex equilibrium to be reached.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-precipitates. Self-Validation Check: Quantify the compound concentration in the filtrate via UV-Vis (λmax ~250 nm) against a standard curve prepared in 100% DMSO. If the recovered concentration is <90% of the theoretical input, increase the HP-β-CD molar ratio.

Workflow N1 10 mM Stock (100% DMSO) N2 Intermediate Dilution (DMSO + PEG400) N1->N2 Step 1: Dilute N3 HP-β-CD Complexation (Aqueous Buffer) N2->N3 Step 2: Complex N4 Final Assay Media (Soluble Target Dose) N3->N4 Step 3: Finalize

Workflow for preventing kinetic precipitation using intermediate co-solvents and HP-β-CD complexation.

Formulation Comparison Matrix
Solubilization StrategyFormulation CompositionMax Tolerated in Cell AssaysExpected Solubility LimitBest Use Case
Direct Dilution 100% DMSO into Buffer0.1% - 0.5% DMSO< 1 µMHigh-throughput biochemical screens (low dose).
Co-Solvent Step-Down DMSO / PEG400 / Tween-800.5% DMSO, 0.4% PEG, 0.1% Tween~10 - 50 µMShort-term enzymatic assays; robust cell lines.
HP-β-CD Complexation 20% w/v HP-β-CD in Buffer0.5% DMSO, 2-5% HP-β-CD> 100 µMLong-term cell viability assays; sensitive primary cells.
References
  • Title: Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Oxindole and its derivatives: A review on recent progress in biological activities. Source: Biomedicine & Pharmacotherapy URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: Journal of Biomolecular Screening URL: [Link]

Sources

Troubleshooting incomplete condensation in 3,5-dichloroaniline and isatin reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit synthetic routes that stall at the azomethine (Schiff base) condensation step. The reaction between isatin and deactivated anilines—specifically 3,5-dichloroaniline—is a classic example of thermodynamic equilibrium fighting against kinetic sluggishness.

This guide is designed for drug development professionals and synthetic chemists who need to drive the synthesis of 3-(3,5-dichlorophenylimino)indolin-2-one to completion.

Frequently Asked Questions (FAQs)

Q1: Why does my condensation between 3,5-dichloroaniline and isatin stall at <50% conversion when using standard ethanol/acetic acid conditions?

A1: The core issue is a fundamental mismatch between the nucleophilicity of the amine and the electrophilicity of the carbonyl. The two meta-substituted chlorine atoms on 3,5-dichloroaniline exert a strong electron-withdrawing inductive (-I) effect. This pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity.

Furthermore, Schiff base formation is a reversible condensation reaction that generates water. In a standard refluxing ethanol system, the reaction reaches a thermodynamic equilibrium long before completion. To overcome the poor nucleophilicity, you must strongly activate the C3-carbonyl of isatin to lower its LUMO energy, making it more susceptible to attack .

Q2: What is the mechanistic rationale for switching from acetic acid to p-toluenesulfonic acid (pTSA)?

A2: Glacial acetic acid (pKa ~4.76) is a weak acid. While sufficient for electron-rich anilines, it fails to adequately protonate the isatin C3-carbonyl when reacting with highly deactivated nucleophiles. p-Toluenesulfonic acid (pTSA) is a strong organic acid (pKa ~ -2.8) that fully protonates the carbonyl oxygen. This generates a highly electrophilic oxocarbenium-like intermediate, kinetically driving the nucleophilic attack of the electron-poor 3,5-dichloroaniline .

Q3: How do I prevent the hydrolysis of the Schiff base product back to starting materials during workup?

A3: Imine bonds (C=N) formed from deactivated anilines are highly sensitive to aqueous hydrolysis. If you quench the reaction with water or use an aqueous workup, the equilibrium will rapidly shift backward, destroying your product. You must utilize a strictly anhydrous isolation protocol (detailed below) relying on cold-solvent precipitation rather than aqueous extraction.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of solvent and catalyst choices, review the benchmarking data below. Notice how the combination of higher temperatures, stronger acid, and active water removal synergistically drives the conversion.

Table 1: Benchmarked Conditions for 3,5-Dichloroaniline + Isatin Condensation

Solvent SystemCatalyst (Loading)TemperatureWater Removal StrategyTypical Conversion Yield
EthanolNone78 °CNone< 10%
EthanolGlacial Acetic Acid (10 mol%)78 °CNone40 - 50%
MethanolGlacial Acetic Acid (10 mol%)65 °CMolecular Sieves (3Å)65 - 75%
Toluenep-Toluenesulfonic Acid (10 mol%)110 °CDean-Stark Trap> 90%

Troubleshooting & Optimization Workflow

TroubleshootingWorkflow Start Analyze Reaction Mixture (TLC/LC-MS) CheckConv Is conversion < 50%? Start->CheckConv LowConv Yes: Electronic Deactivation (3,5-dichloroaniline is poorly nucleophilic) CheckConv->LowConv Yes HighConv No: Proceed to Isolation CheckConv->HighConv No Action1 Switch to Toluene + pTSA (Increase Temp to 110°C) LowConv->Action1 Action2 Implement Dean-Stark (Azeotropic Water Removal) Action1->Action2 Verify Re-analyze Conversion (Self-Validating Check) Action2->Verify Verify->CheckConv

Figure 1: Decision tree for troubleshooting incomplete isatin-aniline condensations.

Self-Validating Experimental Protocol

This methodology utilizes Le Chatelier’s principle via azeotropic distillation. The protocol is designed to be self-validating; the physical collection of water acts as an undeniable metric of reaction progression.

Synthesis of 3-(3,5-dichlorophenylimino)indolin-2-one

Step 1: Reagent Preparation In a dry 100 mL round-bottom flask, suspend isatin (1.0 eq, 10.0 mmol, 1.47 g) and 3,5-dichloroaniline (1.1 eq, 11.0 mmol, 1.78 g) in anhydrous toluene (50 mL). Note: The slight excess of aniline ensures complete consumption of the isatin.

Step 2: Catalytic Activation Add p-toluenesulfonic acid monohydrate (0.1 eq, 1.0 mmol, 190 mg) to the suspension.

Step 3: Azeotropic Dehydration (The Self-Validating Step) Attach a Dean-Stark apparatus filled with dry toluene, topped with a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) using a heating mantle. Validation Check: Monitor the graduated Dean-Stark trap. The theoretical yield of water for a 10 mmol reaction is exactly 180 µL. The physical cessation of water droplet formation in the trap serves as a self-validating visual indicator that the thermodynamic equilibrium has been fully shifted and the reaction has reached maximum conversion (typically 6-8 hours).

Step 4: Cooling and Crystallization Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The Schiff base product, 3-(3,5-dichlorophenylimino)indolin-2-one, will spontaneously precipitate from the toluene as a bright orange/red crystalline solid due to its low solubility in cold non-polar solvents.

Step 5: Anhydrous Isolation Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 x 10 mL). Causality: Cold ethanol is used instead of water to wash away the highly soluble pTSA catalyst and any unreacted 3,5-dichloroaniline, completely avoiding the risk of aqueous hydrolysis of the imine bond.

Step 6: Drying Transfer the solid to a vacuum oven and dry at 60 °C for 12 hours to remove residual toluene and ethanol, yielding the pure azomethine derivative.

References

  • Priyanka, et al. "Overview of Schiff Bases of Isatin Derivatives." Acta Scientific Pharmaceutical Sciences 9.9 (2025): 02-12. Available at:[Link]

  • Al-Shamry, A.A., et al. "Development of New Azomethine Metal Chelates Derived from Isatin: DFT and Pharmaceutical Studies." Materials 16.1 (2023): 83. Available at:[Link]

Optimizing crystallization and purification conditions for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for molecular synthesis and purification. This guide is specifically engineered for researchers and drug development professionals working with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one , a highly functionalized isatin Schiff base.

Synthesizing and purifying Schiff bases presents unique thermodynamic and kinetic challenges, including reversible hydrolysis, thermal degradation, and liquid-liquid phase separation (oiling out). This guide synthesizes field-proven methodologies with fundamental thermodynamic principles to help you establish a robust, self-validating purification workflow.

Crystallization Workflow Visualization

The following diagram outlines the optimized hybrid cooling and anti-solvent crystallization pathway designed to maximize yield while preventing the co-precipitation of unreacted isatin.

Workflow N1 Crude Schiff Base Mixture (Target + Isatin + Aniline) N2 Primary Solvent Dissolution (Ethanol or DCM) N1->N2 N3 Hot Filtration (Remove Insoluble Polymers) N2->N3 N4 Controlled Cooling (Minimize Thermal Degradation) N3->N4 N5 Seeding in Metastable Zone (Induce Secondary Nucleation) N4->N5 T < T_sat N6 Anti-Solvent Addition (Water or Hexane) N5->N6 Hold for 30 mins N7 Aging & Ostwald Ripening (Crystal Growth) N6->N7 Maximize Yield N8 Filtration & Cold Washing (Remove Mother Liquor) N7->N8 N9 Pure Target Molecule (>99% Purity) N8->N9

Workflow for combined cooling and anti-solvent crystallization of isatin Schiff bases.

Troubleshooting Guide & FAQs

Q1: Why does my product form an oil instead of crystals (oiling out) during cooling? A1: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation generation rate is too high. If the system crosses the binodal curve before the spinodal curve, the solute separates into a solute-rich liquid phase rather than nucleating as a solid.

  • The Fix: Implement a combined cooling and anti-solvent crystallization strategy . By slowly cooling the solution into the metastable zone and adding seed crystals before introducing the anti-solvent, you provide a surface for secondary nucleation. This bypasses the LLPS region entirely and forces the system to precipitate crystalline solids.

Q2: I am observing significant hydrolysis of the Schiff base back into isatin and 3,5-dichloroaniline. How can I prevent this? A2: Schiff base formation is a reversible condensation reaction. The presence of water—either from the reaction itself or introduced via an aqueous anti-solvent—drives the equilibrium backward, especially at elevated temperatures. Prolonged heating during crystallization also promotes thermal degradation .

  • The Fix: If using water as an anti-solvent, ensure the primary solvent (e.g., ethanol) is cooled to at least room temperature before the anti-solvent is added. For highly sensitive batches, switch to a completely anhydrous solvent/anti-solvent system. Isatin Schiff bases are highly soluble in chlorinated solvents (like dichloromethane) and insoluble in apolar solvents (like hexane) . A DCM/hexane system completely eliminates the risk of hydrolysis.

Q3: My isolated crystals are contaminated with unreacted isatin (indicated by an orange/red discoloration). How do I remove it? A3: Isatin has a similar solubility profile to the target Schiff base in neat alcohols. If the initial condensation reaction did not reach completion, isatin will co-precipitate during rapid cooling.

  • The Fix: Leverage differential solubility during the washing phase. Wash the filtered cake with a strictly controlled volume of ice-cold ethanol or a cold mixture of DCM/hexane (1:4 v/v). The cold wash selectively dissolves the residual isatin on the crystal surface without significantly dissolving the bulk Schiff base.

Solvent System Selection Matrix

Selecting the right solvent system is the most critical variable in your purification protocol. Use the table below to match your specific constraints with the optimal thermodynamic system.

Solvent System (Primary / Anti-Solvent)Solute Solubility in PrimarySolute Solubility in Anti-SolventHydrolysis RiskRecommended Application
Ethanol / Water Moderate (Hot)Very LowHigh (if added hot)Standard purification; requires strict temperature control to prevent degradation.
Dichloromethane (DCM) / Hexane High (Room Temp)Very LowNoneMoisture-sensitive derivatives; prevents thermal degradation and hydrolysis.
DMSO / Water Very HighVery LowModerateHighly recalcitrant or insoluble Schiff bases; requires extensive washing to remove DMSO.

Step-by-Step Experimental Protocol: Optimized Hybrid Crystallization

This protocol utilizes the Ethanol/Water system as a standard, leveraging a hybrid cooling/anti-solvent approach to ensure high purity and uniform crystal size distribution.

Step 1: Dissolution & Clarification

  • Suspend the crude 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one in a minimal volume of hot ethanol (approx. 60–65 °C).

  • Self-Validation: The solution should turn a clear, deep yellow. If opaque solid particulates persist, they are likely polymeric byproducts. Perform a hot filtration through a pre-warmed celite pad to clarify the solution.

Step 2: Controlled Cooling

  • Transfer the filtrate to a jacketed crystallizer. Cool the solution linearly at a rate of 0.5 °C/min down to 40 °C.

  • Causality: A slow, controlled cooling profile minimizes the thermal degradation of the API while gently building supersaturation without triggering spontaneous, uncontrolled primary nucleation .

Step 3: Seeding (Critical Step)

  • Introduce 1–2% (w/w) of pure target crystals at 40 °C. Hold the temperature constant for 30 minutes.

  • Causality: Seeding within the metastable zone provides a template for crystal growth, ensuring uniform particle size and preventing the system from crashing out as an oil .

Step 4: Anti-Solvent Addition

  • Slowly add deionized water (the anti-solvent) at a constant rate of 0.1 mL/min using a programmable syringe pump until a 1:1 (v/v) solvent-to-antisolvent ratio is achieved.

  • Note: If utilizing the anhydrous method, substitute Ethanol/Water with DCM/Hexane and perform this step at room temperature.

Step 5: Aging & Isolation

  • Cool the resulting suspension to 5 °C at 0.5 °C/min and age the slurry for 2 hours to allow for Ostwald ripening (smaller crystals dissolving and redepositing onto larger ones).

  • Filter the slurry under a vacuum. Wash the filter cake with ice-cold ethanol/water (1:2 v/v) to strip away residual isatin.

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours to a constant weight. Verify purity via 1H-NMR (specifically checking for the absence of the characteristic isatin N-H and carbonyl shifts) and FTIR (confirming the sharp -C=N imine stretch around 1650 cm⁻¹).

References

  • Liu, J., & Benyahia, B. (2020). Systematic Model-Based Steady State and Dynamic Optimization of Combined Cooling and Antisolvent Multistage Continuous Crystallization Processes. Proceedings, 62(1), 7.[Link]

  • Karabıyık, H., Karaer Tunçay, A., Ilhan, S., Atmaca, H., & Türkmen, H. (2024). Synthesis and Characterization of Piano-Stool Ruthenium(II)–Arene Complexes of Isatin Schiff Bases: Cytotoxicity and DNA Intercalation. ACS Omega, 9(17), 19136–19147.[Link]

  • Pal, K., Yang, Y., & Nagy, Z. K. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design, 19(6), 3417-3429.[Link]

Optimizing mobile phase for LC-MS analysis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you are likely aware that analyzing halogenated Schiff bases presents unique chromatographic and mass spectrometric challenges.

The compound 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is an isatin-derived imine. While standard LC-MS workflows default to highly acidic mobile phases (e.g., 0.1% Formic Acid), applying these generic conditions to this molecule will almost certainly result in on-column degradation and poor data integrity. This guide provides the mechanistic reasoning and self-validating protocols required to successfully optimize your mobile phase and troubleshoot common analytical artifacts.

Core Principles of Mobile Phase Selection

To achieve reliable quantitation and structural confirmation, your mobile phase strategy must balance ionization efficiency with the chemical stability of the analyte.

The pH Master Variable: Preventing Hydrolysis

The defining structural feature of this molecule is the azomethine (imine) bond (C=N) bridging the isatin core and the dichlorophenyl ring. Imines are highly susceptible to nucleophilic attack by water, a process that is strongly catalyzed by acidic environments[1]. If you use a standard 0.1% Formic Acid aqueous phase (pH ~2.7), the imine nitrogen becomes protonated, drastically increasing the electrophilicity of the adjacent carbon and leading to rapid hydrolysis into isatin and 3,5-dichloroaniline.

To prevent this, the mobile phase must be buffered to a milder pH (typically pH 5.5–6.0) using volatile salts like Ammonium Acetate [2]. This provides enough protons to facilitate positive Electrospray Ionization (ESI+) while protecting the structural integrity of the Schiff base. Furthermore, LC-MS systems strictly require volatile buffers to prevent ion source fouling and signal suppression[3].

Organic Modifier: Acetonitrile vs. Methanol

While methanol is a common LC-MS solvent, it is a protic solvent that can participate in solvolysis or form hemiaminals with the imine bond. Acetonitrile (MeCN) is an aprotic solvent and is strongly recommended for the organic phase to minimize reactivity and provide sharper peak shapes for rigid, hydrophobic aromatic systems.

Step-by-Step Optimization Protocol

Do not rely on single-injection assumptions. The following protocol is designed as a self-validating system to ensure your method is robust across a standard autosampler queue.

Step 1: Aprotic Sample Preparation Dissolve your solid standard in 100% Acetonitrile or DMSO. Avoid using water or methanol in the primary stock solution to prevent pre-injection degradation.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.5 using dilute acetic acid.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Column and Temperature Configuration

  • Install a sub-2 µm C18 column (e.g., UPLC BEH C18, 2.1 x 50 mm) to ensure rapid elution and minimize the analyte's residence time in the aqueous environment.

  • Critical Step: Set the column oven temperature to 45°C – 50°C . Isatin Schiff bases undergo reversible E/Z isomerization[4]. Elevated temperatures increase the rate of interconversion, helping to coalesce split peaks into a single, quantifiable signal.

Step 4: Gradient Elution Run a rapid gradient to minimize on-column hydrolysis:

  • 0.0 - 0.5 min: 30% B

  • 0.5 - 4.0 min: Ramp to 95% B

  • 4.0 - 5.0 min: Hold at 95% B

  • 5.0 - 6.0 min: Re-equilibrate at 30% B

Step 5: Self-Validation (The Stability Check) To prove your method is sound, prepare a 1 µg/mL working solution in the autosampler (maintained at 10°C). Inject the sample at t=0 , t=4 hours, and t=12 hours. Monitor the Extracted Ion Chromatogram (XIC) ratio of the intact parent mass ( m/z 291) against the hydrolysis products ( m/z 148 and m/z 162). A robust method will show < 2% variance in this ratio over 12 hours.

Data Presentation: Mobile Phase Matrix

The table below summarizes the causality behind different mobile phase additives and their empirical effects on this specific molecule.

Mobile Phase AdditiveApprox. pHImine StabilityESI+ IonizationPeak ShapeRecommendation
0.1% Formic Acid ~2.7Poor (Rapid Hydrolysis)ExcellentGoodAvoid
0.1% Trifluoroacetic Acid ~2.0Very PoorSuppressedExcellentAvoid
10 mM Ammonium Acetate ~5.5 - 6.0ExcellentGoodExcellentOptimal
10 mM Ammonium Bicarbonate ~7.8ModerateModerateFairNot Recommended

Troubleshooting FAQs

Q1: I am observing two closely eluting peaks with the exact same m/z and isotopic pattern. Is my sample impure? A1: Not necessarily. This is a classic chromatographic artifact caused by E/Z isomerization around the C=N double bond[4]. Because the E and Z isomers have slightly different dipole moments and spatial configurations, they interact differently with the C18 stationary phase. Fix: Increase your column temperature to 45°C–50°C to accelerate the interconversion rate, which will cause the peaks to coalesce. Alternatively, utilize a steeper organic gradient.

Q2: My target mass ( m/z 291) is missing or very weak, but I see strong, sharp signals at m/z 148 and m/z 162. What happened? A2: Your analyte has undergone acid-catalyzed hydrolysis[1]. The molecule has cleaved back into its synthetic precursors: isatin ( m/z 148) and 3,5-dichloroaniline ( m/z 162). This almost always means your aqueous mobile phase is too acidic. Immediately flush your lines and switch to a 10 mM Ammonium Acetate buffer (pH 5.5).

Q3: How do I definitively confirm the identity of the intact molecule using the MS spectrum? A3: Rely on the halogen isotopic signature. Because the molecule contains two chlorine atoms, the positive ESI spectrum ([M+H]+) will display a highly specific isotopic triad separated by 2 Da:

  • m/z 291 (100% relative abundance, 35Cl2​ )

  • m/z 293 (~65% relative abundance, 35Cl37Cl )

  • m/z 295 (~11% relative abundance, 37Cl2​ ) If this pattern is absent, you are not looking at your intact target compound.

Visualizations

LCMS_Workflow Start Start Optimization Diluent 1. Sample Diluent Use Aprotic (MeCN/DMSO) Start->Diluent Buffer 2. Aqueous Phase 10mM NH4OAc (pH 5.5-6.0) Diluent->Buffer Organic 3. Organic Phase 100% Acetonitrile Diluent->Organic Temp 4. Column Temp Set to 40-50°C (Control Isomerism) Buffer->Temp Organic->Temp Validate 5. Self-Validation Inject at t=0, 4h, 12h Temp->Validate

Fig 1: Step-by-step LC-MS method optimization workflow for isatin Schiff bases.

Isomerization_Hydrolysis E_Isomer E-Isomer (Intact m/z 291) Z_Isomer Z-Isomer (Intact m/z 291) E_Isomer->Z_Isomer Isomerization (Temp Dependent) Hydrolysis Hydrolysis (Acid Catalyzed) E_Isomer->Hydrolysis +H2O / H+ Z_Isomer->Hydrolysis +H2O / H+ Isatin Isatin (m/z 148) Hydrolysis->Isatin Aniline 3,5-Dichloroaniline (m/z 162) Hydrolysis->Aniline

Fig 2: Competing pathways of E/Z isomerization and acid-catalyzed imine hydrolysis.

Sources

Technical Support Center: Stabilizing 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for ensuring the stability of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges with its long-term storage. Hydrolysis of the imine bond is a critical factor that can compromise sample integrity, leading to inaccurate experimental results and loss of valuable material. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation.

Understanding the Instability: The Hydrolysis Pathway

The central challenge in storing 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one lies in the susceptibility of its exocyclic imine C=N bond to hydrolysis. This reaction is essentially the reverse of the condensation reaction used to form the imine.[1][2] The process is catalyzed by the presence of water, particularly under acidic conditions, which protonates the imine nitrogen, making the carbon atom highly electrophilic and susceptible to attack by water.[3][4] This cleavage of the imine bond yields isatin and 3,5-dichloroaniline as degradation products. Given that many organic compounds are susceptible to hydrolysis, it is a common pathway for drug breakdown.[5]

hydrolysis_pathway reactant 3-(3,5-Dichloro-phenylimino)- 1,3-dihydro-indol-2-one products Isatin + 3,5-Dichloroaniline reactant->products H₂O (Hydrolysis) [H⁺ catalysis] storage_workflow cluster_prep Preparation cluster_inert Inerting cluster_store Storage weigh Weigh Solid into Pre-labeled Vials purge Purge Headspace with N₂ or Ar weigh->purge Minimize air exposure seal Tightly Seal Vial purge->seal Immediately store Store at -20°C / -80°C seal->store

Sources

Technical Support Center: Troubleshooting False Positives in In Vitro Screening of Isatin Schiff Bases

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isatin Schiff bases. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of in vitro screening and minimize the occurrence of false positives. Isatin and its derivatives, including Schiff bases, are versatile scaffolds in medicinal chemistry, known for a wide range of biological activities such as antimicrobial, antiviral, and anticancer effects.[1][2][3] However, their unique chemical properties can also lead to assay interference, resulting in misleading positive signals. This guide is designed to equip you with the knowledge to identify and mitigate these challenges, ensuring the integrity of your screening data.

Part 1: Troubleshooting Guide

This section addresses specific issues that can lead to false positives in your in vitro screens. Each problem is followed by a detailed explanation of its potential causes and a step-by-step protocol for resolution.

Issue 1: High Hit Rate with Poor Selectivity

Symptom: Your primary screen yields an unusually high number of "active" compounds, and these hits show activity across multiple, unrelated assays.

Probable Cause: This is a classic sign of Pan-Assay Interference Compounds (PAINS).[4][5] PAINS are compounds that appear to be active against many different targets due to non-specific interactions or interference with the assay technology itself, rather than specific binding to the intended biological target.[4][5] Isatin Schiff bases can sometimes fall into this category due to their chemical reactivity and structural motifs.[4]

Solution Workflow:

  • Computational Filtering: Before embarking on extensive wet lab validation, screen your hit list against established PAINS filters. Several computational tools are available to flag problematic substructures.[6][7] This initial step can help prioritize compounds for further investigation.

  • Orthogonal Assays: It is critical to employ orthogonal binding assays and cellular counter-screens to de-risk false-positive molecules.[8] These are assays that measure the same biological endpoint but use a different detection method or principle. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence.[9] This helps to rule out compounds that interfere with a specific detection technology.[10]

  • Counter-Screening: Design a counter-screen that lacks the biological target but contains all other assay components.[10][11] Any activity observed in this "target-less" assay is a strong indicator of assay interference.

Issue 2: Irreproducible or Time-Dependent Inhibition

Symptom: You observe initial activity for a compound, but the results are inconsistent upon re-testing, or the inhibitory effect changes over time.

Probable Cause: This can be due to several factors, including compound instability, aggregation, or non-specific reactivity.

  • Compound Instability: Schiff bases can be susceptible to hydrolysis, particularly at non-physiological pH. The degradation products may be inactive or have different activity profiles.

  • Compound Aggregation: At higher concentrations, some organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[12][13] This is a common cause of false positives in high-throughput screening (HTS).[6][11]

  • Chemical Reactivity: The isatin core and the azomethine group of Schiff bases can be chemically reactive, potentially leading to covalent modification of target proteins or assay components.[9][14]

Solution Workflow:

  • Purity and Stability Analysis:

    • Protocol: Confirm the purity of your hit compounds using techniques like HPLC-MS and NMR.[1][15] To assess stability, incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation products.

  • Aggregation Detection:

    • Protocol: A common method to test for aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer.[16] Aggregation-based inhibitors often lose their activity in the presence of detergents. Dynamic Light Scattering (DLS) is another powerful technique to directly detect the formation of aggregates.[17]

  • Thiol Reactivity Assay:

    • Protocol: To assess non-specific covalent reactivity, a thiol-containing fluorescent probe can be used.[9][14] A decrease in fluorescence upon addition of the test compound suggests potential thiol reactivity.[9]

Issue 3: Interference with Assay Detection Method

Symptom: Your compound shows activity in a fluorescence-based assay, but this activity disappears when you switch to an alternative detection method.

Probable Cause: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may quench the fluorescence of your reporter molecule.[11][18] This is a direct interference with the assay technology.

Solution Workflow:

  • Autofluorescence/Quenching Measurement:

    • Protocol: Measure the fluorescence of your compound in the assay buffer at the same wavelengths used for your assay. This should be done in the absence of the target and other assay reagents. A significant signal indicates autofluorescence. To test for quenching, measure the fluorescence of your reporter molecule with and without the compound.

  • Use of Alternative Detection Methods: As mentioned in Issue 1, employing an orthogonal assay with a different readout (e.g., absorbance, luminescence, or mass spectrometry) is an effective way to identify and eliminate compounds that cause signal interference.[9][10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern for isatin Schiff bases?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated high-throughput screens.[4][5] They often do so through non-specific mechanisms like chemical reactivity, aggregation, or interference with the assay signal, rather than by specifically binding to the intended biological target.[5] Isatin Schiff bases can sometimes be flagged as PAINS due to the presence of reactive functional groups, such as the azomethine group (-C=N-), and the potential for the isatin ring itself to participate in redox reactions.[19] It is crucial to identify and eliminate PAINS early in the drug discovery process to avoid wasting resources on false leads.[20]

Q2: How can I differentiate between a true hit and a false positive caused by compound aggregation?

A2: A key characteristic of aggregation-based inhibition is its sensitivity to non-ionic detergents.[20] Re-running your assay with a low concentration (e.g., 0.01-0.1%) of a detergent like Triton X-100 or Tween-80 can help. If the compound's inhibitory activity is significantly reduced or eliminated, it is likely an aggregator. Additionally, you can use Dynamic Light Scattering (DLS) to directly observe the formation of aggregates at different compound concentrations.[17] True inhibitors should exhibit a consistent dose-response relationship that is not affected by the presence of detergents.

Q3: My isatin Schiff base is colored. How can I be sure it's not interfering with my colorimetric assay?

A3: Colored compounds can interfere with absorbance-based assays by directly absorbing light at the detection wavelength. To check for this, you should run a control experiment where you measure the absorbance of your compound in the assay buffer at the detection wavelength, without the enzyme or substrate. If you observe a significant absorbance value, you will need to subtract this background from your assay measurements. It is also advisable to use an orthogonal assay with a different detection method (e.g., fluorescence or luminescence) to confirm the activity.

Q4: Can metal impurities in my compound synthesis cause false positives?

A4: Yes, metal impurities, particularly zinc, can be a source of false positives in HTS campaigns.[21] These impurities can originate from reagents or catalysts used during synthesis.[21] They can inhibit certain enzymes or interfere with assay components.[21] A straightforward way to test for this is to include a metal chelator, such as EDTA or TPEN, in your assay.[21] If the inhibitory activity of your compound is reversed or diminished in the presence of the chelator, it suggests that metal contamination may be the cause.

Q5: Are there any computational tools that can help predict potential false positives?

A5: Yes, several computational tools and filters have been developed to help identify potential false positives.[6][18] These tools work by flagging compounds that contain substructures known to be associated with assay interference, such as those found in PAINS.[4][6] Integrating these computational checks into your initial hit-selection workflow can save considerable time and resources by deprioritizing problematic compounds early on.[10] Machine learning models are also being developed to predict false positives based on large datasets from previous screening campaigns.[18][22]

Part 3: Data Presentation & Visualization

Table 1: Common Causes of False Positives and Recommended Counter-Screens
Potential Cause of False Positive Primary Assay Observation Recommended Counter-Screen/Validation Assay Expected Outcome for a False Positive
Compound Aggregation High potency, steep dose-response curveDLS analysis; Assay with 0.01% Triton X-100Formation of aggregates detected by DLS; Loss of activity with detergent
Assay Technology Interference (e.g., Autofluorescence) Activity in fluorescence-based assaysMeasurement of compound's intrinsic fluorescence; Orthogonal assay (e.g., absorbance-based)Compound is fluorescent at assay wavelengths; No activity in orthogonal assay
Chemical Reactivity (e.g., Thiol Reactivity) Time-dependent inhibition; Irreproducible resultsThiol reactivity assay (e.g., with a fluorescent probe)Reaction with thiol-containing probe
Metal Impurities Inhibition sensitive to buffer conditionsAssay with a metal chelator (e.g., EDTA, TPEN)Loss of activity in the presence of a chelator
Pan-Assay Interference (PAINS) Activity against multiple, unrelated targetsComputational PAINS filtering; Target-less counter-screenCompound flagged by PAINS filters; Activity in the absence of the target
Experimental Protocol: Detergent-Based Assay for Aggregation
  • Prepare two sets of assay reactions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Create serial dilutions of your isatin Schiff base hit compound in both types of buffers.

  • Perform the enzymatic assay as you would normally, adding the enzyme and substrate to both sets of reactions.

  • Measure the enzyme activity at each compound concentration for both conditions.

  • Plot the dose-response curves for both the standard and detergent-containing conditions. A significant rightward shift or complete loss of the inhibition curve in the presence of Triton X-100 is indicative of an aggregation-based inhibitor.

Diagrams

False_Positive_Troubleshooting_Workflow Start Initial Hit from Primary Screen Computational_Filter Computational PAINS Filter Start->Computational_Filter Orthogonal_Assay Orthogonal Assay (Different Detection) Computational_Filter->Orthogonal_Assay Pass False_Positive False Positive Computational_Filter->False_Positive Fail Aggregation_Assay Aggregation Assay (Detergent/DLS) Orthogonal_Assay->Aggregation_Assay Active Orthogonal_Assay->False_Positive Inactive Reactivity_Assay Reactivity/Stability Assay Aggregation_Assay->Reactivity_Assay Not Aggregator Aggregation_Assay->False_Positive Aggregator True_Hit Confirmed Hit Reactivity_Assay->True_Hit Stable & Non-reactive Reactivity_Assay->False_Positive Unstable or Reactive

Caption: A workflow for troubleshooting false positives.

Assay_Interference_Mechanisms cluster_Compound_Properties Compound-Related Interference cluster_Assay_Components Assay Component Interference Aggregation Aggregation Target_Protein Target Protein Aggregation->Target_Protein Non-specific Inhibition Autofluorescence Autofluorescence Reporter Reporter Molecule Autofluorescence->Reporter Signal Interference Reactivity Chemical Reactivity Reactivity->Target_Protein Covalent Modification False_Positive False Positive Signal Target_Protein->False_Positive Reporter->False_Positive

Caption: Mechanisms of assay interference.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • de Souza, G. E., Torsoni, A. S., & Torsoni, M. A. (2013). High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Journal of Biomolecular Screening, 18(10), 1263–1269. [Link]

  • de Souza, G. E., Torsoni, A. S., & Torsoni, M. A. (2013). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. PubMed, 23857502. [Link]

  • Adeshina, Y. O., Deeds, E. J., & Karanicolas, J. (2021). Machine learning classification can reduce false positives in structure-based virtual screening. Proceedings of the National Academy of Sciences, 118(10), e2014995118. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]

  • Rudolph, M., Drews, M., & Schopohl, D. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-8. [Link]

  • Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & Niu, L. (2013). Metal impurities cause false positives in high-throughput screening campaigns. ACS Chemical Biology, 8(6), 1124-1131. [Link]

  • 5 ways to reduce false positives in screening. (2023, November 29). Napier AI. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]

  • Capuzzi, S. J., & Muratov, E. N. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 355-367. [Link]

  • Ng, S., Juang, Y. C., Chandramohan, A., Kaan, H. Y. K., & Sadruddin, A. (2019). De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2005). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Kumari, S., Sharma, M., & Kumar, D. (2021). SCHIFF BASE OF ISATIN AND ITS CHROMIUM METAL COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. ResearchGate. [Link]

  • Pan-assay interference compounds. (2023, December 2). In Wikipedia. [Link]

  • Priyanka, et al. (2025). Overview of Schiff Bases of Isatin Derivatives. Acta Scientific Pharmaceutical Sciences, 9(9), 02-12. [Link]

  • Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9349-9372. [Link]

  • Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological. Semantic Scholar. [Link]

  • Al-Jibouri, M. N. A., & Al-Sudani, A. H. (2022). Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. Chemical Methodologies, 6(2), 153-164. [Link]

  • Singh, K., & Pal, S. (2019). SYNTHESIS, CHARACTERIZATION AND IN VITRO BIOLOGICAL STUDIES OF NOVEL SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM. Farmacia Journal, 67(1), 123-131. [Link]

  • To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. (2019, July 2). BioAgilytix. [Link]

  • Reddy, C. S., et al. (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 14(2), 36. [Link]

  • Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (n.d.). [Link]

  • Exploring Recent Advancements in Schiff Base Chemistry. (2024, August 28). IntechOpen. [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024, June 24). ACS Omega. [Link]

  • Hassan, A. S., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7149. [Link]

  • Gao, J., et al. (2014). Synthesis, in vitro and in vivo antitumor activity of symmetrical bis-Schiff base derivatives of isatin. European Journal of Medicinal Chemistry, 74, 544-552. [Link]

  • Al-Amiery, A. A., et al. (2021). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 26(11), 3193. [Link]

  • Al-Janabi, K. A. H., & Al-Obaidi, Y. T. A. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1735-1742. [Link]

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  • Lagorce, D., Oliveira, N., Miteva, M. A., & Villoutreix, B. O. (2017). Pan-assay interference compounds (PAINS) that may not be too painful for chemical biology projects. Drug Discovery Today, 22(8), 1131-1133. [Link]

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  • Kumar, S., & Sharma, M. (2021). Designing and Screening of New Schiff Bases of Isatins for Antibacterial Activity by In Silico Methods and Docking Studies. Advances in Experimental Medicine and Biology, 1339, 249-255. [Link]

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Technical Support Center: Enhancing Metal Complexation Efficiency with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during synthesis, characterization, and application of these versatile isatin-based Schiff base ligands.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and handling of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one and its metal complexes.

Ligand Synthesis & Purity

Q1: My Schiff base synthesis reaction is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in Schiff base formation are often due to the reversible nature of the condensation reaction, where the water produced can hydrolyze the imine product back to the starting materials (isatin and amine).[1] To drive the equilibrium towards the product, it is crucial to remove water as it forms.[1]

  • Troubleshooting Steps:

    • Water Removal: Employ a Dean-Stark apparatus during the reaction, especially when using solvents that form an azeotrope with water, such as toluene.[1]

    • Dehydrating Agents: Add anhydrous dehydrating agents like magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction mixture.[1][2]

    • Catalyst: Use a few drops of a catalyst like glacial acetic acid to facilitate the reaction.[3][4]

    • Stoichiometry: Ensure accurate molar equivalents of the reactants. A slight excess of the more volatile amine component can sometimes improve the yield.[2]

    • Reaction Time and Temperature: The reaction may require sufficient time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][5]

Q2: The synthesized ligand appears impure, showing multiple spots on the TLC plate. What are the best purification techniques?

A2: Impurities often consist of unreacted starting materials or side products.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purifying solid Schiff bases.[1] Select a solvent or solvent mixture where the ligand has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.[2]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. To avoid potential hydrolysis on acidic silica, neutral alumina can be considered as the stationary phase.[1]

Q3: My purified Schiff base is unstable and decomposes over time. How can I properly store it?

A3: The primary cause of degradation for Schiff bases is hydrolysis of the imine bond by moisture.[2]

  • Storage Recommendations:

    • Anhydrous Conditions: Store the purified compound in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[1]

    • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

    • Avoid High Temperatures: Some Schiff bases can be thermally unstable.[1] Store at or below room temperature.

Metal Complexation

Q4: I am having difficulty forming the metal complex. What are the key parameters to consider?

A4: Successful metal complexation depends on several factors, including the choice of solvent, metal salt, and reaction conditions.

  • Key Parameters:

    • Solvent: The Schiff base and the metal salt should be soluble in the chosen solvent. Organic solvents like ethanol, methanol, or DMF are commonly used to avoid hydrolysis of the imine group.[6]

    • Metal Salt: The counter-ion of the metal salt can influence the reaction. Acetates, chlorides, and nitrates are frequently used.

    • pH: The pH of the solution can affect the coordination of the ligand to the metal ion.

    • Reaction Method: The "direct synthesis" method, where the pre-synthesized Schiff base is reacted with the metal salt, is common.[6] Alternatively, an "in situ" method can be used where the isatin, amine, and metal salt are all reacted in a single pot.

Q5: How can I confirm the formation of the metal complex and determine its stoichiometry?

A5: A combination of spectroscopic and analytical techniques is essential for characterization.

  • Confirmation of Complexation:

    • FT-IR Spectroscopy: A shift in the C=N (azomethine) stretching frequency in the IR spectrum upon complexation is a strong indicator of coordination.[7] The appearance of new bands at lower frequencies can be attributed to metal-nitrogen (M-N) bonds.[8]

    • UV-Visible Spectroscopy: Changes in the electronic absorption spectra, such as the appearance of new charge-transfer bands, indicate metal-ligand interaction.[7][9]

    • ¹H NMR Spectroscopy: A downfield shift of the azomethine proton signal in the NMR spectrum can confirm coordination.[6]

  • Determination of Stoichiometry:

    • Job's Method (Method of Continuous Variations): This spectrophotometric method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant.[10][11] A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry at the point of maximum absorbance.[11]

    • Mole-Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied.[11][12] The absorbance is plotted against the molar ratio of ligand to metal, and the break in the curve indicates the stoichiometry.[12][13]

    • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the proposed formula of the complex.[14]

Q6: The stability of my metal complex seems low. How can I assess and potentially improve it?

A6: The stability of a metal complex is a crucial parameter, especially for applications in drug development.

  • Assessing Stability:

    • Potentiometric Titration: The Calvin-Bjerrum pH-metric titration technique is a common method to determine the proton-ligand and metal-ligand stability constants.[15][16]

    • Spectrophotometric Methods: Changes in absorbance upon complexation can be used to calculate stability constants.

  • Factors Influencing Stability:

    • Nature of the Metal Ion: The stability of complexes often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

    • Ligand Basicity: More basic ligands generally form more stable complexes.

    • Solvent: The polarity of the solvent can influence the stability of the complex.[13]

II. Troubleshooting Guides

This section provides a structured approach to resolving specific experimental issues.

Troubleshooting Low Purity in Schiff Base Synthesis
Symptom Potential Cause Recommended Solution
Oily or non-crystalline productIncomplete reaction or presence of impurities.Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce solidification. If that fails, proceed with column chromatography.[1]
Product degrades during purificationHydrolysis of the imine bond on silica gel.Use neutral alumina for column chromatography instead of acidic silica gel.[1] Ensure all solvents are anhydrous.
Multiple spots on TLC after recrystallizationCo-crystallization of impurities or product degradation.Re-evaluate the recrystallization solvent system. A solvent/anti-solvent approach might be more effective.
Troubleshooting Metal Complex Formation
Symptom Potential Cause Recommended Solution
No precipitate or color change observedUnfavorable reaction conditions.Gently heat the reaction mixture. Check the pH and adjust if necessary. Try a different solvent with better solubilizing properties for both reactants.
Precipitation of the ligand instead of the complexLow solubility of the ligand in the reaction solvent.Use a co-solvent system (e.g., ethanol/DMF) to improve solubility.
Formation of a mixture of productsCompeting coordination modes or formation of polymeric species.Adjust the metal-to-ligand molar ratio. Slower addition of the metal salt solution to the ligand solution may favor the formation of a single product.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

This protocol describes a general method for the condensation of isatin with 3,5-dichloroaniline.

Materials:

  • Isatin (1.0 eq)

  • 3,5-dichloroaniline (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve isatin (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • In a separate beaker, dissolve 3,5-dichloroaniline (1.0 eq) in a minimal amount of ethanol.

  • Add the 3,5-dichloroaniline solution dropwise to the stirring isatin solution at room temperature.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.[3]

  • Heat the mixture to reflux and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Synthesis of a Metal Complex

This protocol outlines a direct synthesis method for complexing the Schiff base with a metal ion.

Materials:

  • 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (Ligand, 2.0 eq)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, 1.0 eq)

  • Methanol or Ethanol

  • Two round-bottom flasks

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in hot methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the stirring ligand solution.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted ligand or metal salt.

  • Dry the complex under vacuum.

Workflow for Characterization of Ligand and Metal Complex

Caption: A typical workflow for the synthesis and characterization of the Schiff base ligand and its subsequent metal complex.

IV. Data Presentation

Table 1: Typical Spectroscopic Data for Ligand and a Representative Cu(II) Complex
Compound FT-IR (cm⁻¹) ν(C=N) ¹H NMR (ppm) δ(CH=N) UV-Vis λₘₐₓ (nm)
Ligand~1620~8.5π→π* (~295), n→π* (~375)
Cu(II) Complex~1605 (shift to lower frequency)Shifted (paramagnetic broadening may occur)Ligand bands + Charge Transfer (~400-500)
Note: The exact values will vary depending on the specific experimental conditions and instrumentation.
Table 2: Methods for Determining Metal-Ligand Stoichiometry
Method Principle Advantages Limitations
Job's Method Continuous variation of mole fractions of metal and ligand at a constant total concentration.[11]Simple, widely used for 1:n complexes.Less accurate for weakly associated or stepwise complex formation.
Mole-Ratio Method Concentration of one species is constant while the other is varied.[11][12]Useful for complexes with high formation constants.May be difficult to accurately determine the endpoint for weakly absorbing species.
Total Reflection X-ray Fluorescence (TXRF) Elemental analysis technique that can determine the metal-to-ligand ratio if the ligand contains a suitable heteroatom (e.g., Cl).[17][18]Fast, requires minute sample quantities.Limited to elements with Z > 14.[17][18]

V. Concluding Remarks

The successful synthesis and application of 3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one metal complexes require a systematic approach to synthesis, purification, and characterization. This technical support guide is intended to provide a solid foundation for troubleshooting common experimental hurdles and to offer standardized protocols for reproducible results. For more specific inquiries, consulting the primary literature is always recommended.

VI. References

  • IntechOpen. (2024, February 20). Characterization of Schiff Base Ligand and Its Metal Complexes. Available from: [Link]

  • Greaves, E. D., Bennun, L., Gomez, J., Nemeth, P., & Sajo-Bohus, L. (2000). Determination of Metal−Ligand Stoichiometries for Inorganic Complexes Using Total Reflection X-ray Fluorescence. Inorganic Chemistry, 39(15), 3463–3465. Available from: [Link]

  • IGNITED MINDS. (2022, April 15). A Review of Stability Constants with a Reference of Schiff Bases. Available from: [Link]

  • ACS Publications. (2000, July 12). Determination of Metal−Ligand Stoichiometries for Inorganic Complexes Using Total Reflection X-ray Fluorescence. Available from: [Link]

  • Harvey, D. (2013, July 29). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Analytical Sciences Digital Library. Available from: [Link]

  • Scribd. (n.d.). Determining Metal-Ligand Stoichiometry. Available from: [Link]

  • Indian Academy of Sciences. (1991). Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 707-713. Available from: [Link]

  • Chemistry LibreTexts. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. Available from: [Link]

  • Scribd. (2023, July 15). Synthesis of Schiff Bases and Complexes. Available from: [Link]

  • Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. Available from: [Link]

  • ResearchGate. (2025, August 9). Dissociation constants of some Schiff bases and stability constants of their copper, cobalt, nickel and zinc complexes. Available from: [Link]

  • PubMed. (2018, June 15). Isatin based macrocyclic Schiff base ligands as novel candidates for antimicrobial and antioxidant drug design: In vitro DNA binding and biological studies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff's Base in Different Solvents. Available from: [Link]

  • Jetir.org. (2019, January). Study of proton & Metal ligand stability constant of Schiff base complexes in 70% DMF solvent media pH metrically. Available from: [Link]

  • Acta Scientific. (2025, August 14). Overview of Schiff Bases of Isatin Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) SCHIFF BASE OF ISATIN AND ITS CHROMIUM METAL COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. Available from: [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. 11(2), 857-864. Available from: [Link]

  • International Journal for Multidisciplinary Research. (2025, May 15). Synthesis, Characterisation and Biological Investigation of Novel Isatin Schiff Base Derivatives. Available from: [Link]

  • AIP Publishing. (n.d.). Synthesis Schiff Base of Isatin Derivatives Catalyzed by Iron (III) Trifluoromethanesulfonate. Available from: [Link]

  • ACS Publications. (2015, December 29). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Available from: [Link]

  • MDPI. (2021, October 2). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. Available from: [Link]

  • RSC Publishing. (2025, October 29). Novel Schiff base Cu(II) and Au(III) complexes: spectroscopic, computational, and electrochemical insights for H2O2 sensor applications. Available from: [Link]

  • Scirp.org. (n.d.). Synthesis and Characterization of Schiff Base Metal Complexes Derived from Cefotaxime with 1H-indole-2,3-dione (Isatin) and 4-N,N-dimethyl-aminobenzaldehyde. Available from: [Link]

  • RSC Publishing. (2025, July 4). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis protocol of the Schiff base ligand (HL). Available from: [Link]

  • Hilaris Publisher. (2022, July 19). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Available from: [Link]

  • ResearchGate. (n.d.). A Review On Isatin Metal Complexes Derived From Schiff Bases. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. Available from: [Link]

  • ResearchGate. (n.d.). Some examples of metal complexes with isatin-derivatives: hydrazone, thiocarbazine or thiosemicarbazone, reported as antitumor agents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-phenylimino-1,3-dihydro-indol-2-one. Available from: [Link]

  • SciSpace. (n.d.). Isatin endowed metal chelates as antibacterial and antifungal agents. Available from: [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026, March 6). Available from: [Link]

  • National Center for Biotechnology Information. (2023, May 7). Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Available from: [Link]

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  • PubMed. (2011, November 15). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Available from: [Link]

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Refining catalyst loading for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydro-indol-2-one and its derivatives. These isatin-based Schiff bases are a significant class of compounds in medicinal chemistry and drug development, recognized for a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] The synthesis, a condensation reaction between isatin (or its derivatives) and 3,5-dichloroaniline, appears straightforward but is governed by a delicate equilibrium.[4] Achieving high yield and purity requires careful control over several experimental parameters, most notably catalyst loading.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring reproducible and optimal results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydro-indol-2-one?

A1: The reaction is a classic acid-catalyzed nucleophilic addition-elimination, forming an imine (also known as a Schiff base).[1] The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The primary amine (3,5-dichloroaniline) acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of the isatin. This forms a tetrahedral carbinolamine intermediate.[5]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom forms the stable C=N double bond of the imine product.[4] The removal of water is crucial as it drives the reaction equilibrium towards the product.[4]

ReactionMechanism Isatin Isatin step1 Nucleophilic Attack Aniline 3,5-Dichloroaniline H_plus H⁺ (Catalyst) Carbinolamine Carbinolamine Intermediate step2 Protonation Carbinolamine->step2 Protonated_Carbinolamine Protonated Intermediate step3 Dehydration (Rate-Limiting) Protonated_Carbinolamine->step3 - H₂O Imine Imine Product Water H₂O step1->Carbinolamine + H⁺ step2->Protonated_Carbinolamine step3->Imine - H⁺ step3->Water

Caption: Acid-catalyzed imine formation mechanism.

Q2: Why is a catalyst often required, and what types are effective?

A2: While the reaction can sometimes proceed without a catalyst, particularly under high temperatures, catalysis is essential for achieving reasonable reaction rates and yields under milder conditions.[6] The catalyst's primary role is to activate the isatin's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[5][7]

  • Acid Catalysts: These are the most common. Protic acids like glacial acetic acid or p-toluenesulfonic acid (p-TSA) are effective.[4][8] Lewis acids, such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃), have also been shown to be highly efficient, offering good reactivity and selectivity under mild conditions.[9][10]

  • Green Catalysts: For environmentally benign synthesis, catalysts like glycerol have been used, acting as both a solvent and a catalyst.[6]

Q3: What is the optimal pH for this reaction?

A3: The reaction rate is highly pH-dependent. The optimal condition is typically mildly acidic, around pH 4-5.[5] This represents a critical balance:

  • Too Acidic (pH < 4): The primary amine nucleophile (3,5-dichloroaniline) becomes fully protonated to its ammonium salt. This neutralizes its nucleophilicity, effectively stopping the initial addition step.[5]

  • Too Basic/Neutral (pH > 6): The protonation of the carbinolamine intermediate's hydroxyl group is insufficient. This makes the dehydration step, which is often rate-limiting, very slow.[5] A few drops of glacial acetic acid in an alcohol solvent usually achieve the desired pH.[4][8]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[4][6] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (isatin and 3,5-dichloroaniline) and the more conjugated, often more colored, imine product. The disappearance of the limiting reagent's spot and the appearance of a new, distinct product spot indicate reaction progression.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q5: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

A5: This is the most common issue and typically points to an unfavorable reaction equilibrium or suboptimal conditions.

  • Probable Cause 1: Water Inhibition. The reaction produces water, and since it's reversible, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials (hydrolysis).[5]

    • Solution: Actively remove water from the reaction. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene, or more commonly, by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or activated molecular sieves (4Å) to the reaction mixture.[4][11] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Probable Cause 2: Incorrect Catalyst Loading. Both too little and too much catalyst can be detrimental.

    • Solution: Optimize the catalyst concentration. For Lewis acids like Fe(OTf)₃, a loading of around 10 mol% has been found to be optimal.[9] For protic acids like acetic acid, a catalytic amount (e.g., 0.5 mL in 50 mL of solvent) is typically sufficient.[8] See the data table below for an example of catalyst optimization.

  • Probable Cause 3: Insufficient Temperature. The condensation reaction may require thermal energy to overcome the activation barrier, especially for the dehydration step.

    • Solution: If reacting at room temperature, try heating the mixture to reflux in a solvent like ethanol (approx. 78°C).[8][9]

TroubleshootingLowYield Start Problem: Low or No Yield CheckWater Is water being actively removed? (e.g., Molecular Sieves, Dean-Stark) Start->CheckWater AddDehydrant Action: Add anhydrous MgSO₄ or 4Å molecular sieves. Use dry solvents. CheckWater->AddDehydrant No CheckCatalyst Is catalyst loading optimal? (Typically 5-10 mol%) CheckWater->CheckCatalyst Yes AddDehydrant->CheckCatalyst OptimizeCatalyst Action: Run small-scale trials at 5%, 10%, and 15% catalyst loading. CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp IncreaseTemp Action: Heat reaction to reflux (e.g., Ethanol at ~78°C). CheckTemp->IncreaseTemp No Success Yield Improved CheckTemp->Success Yes IncreaseTemp->Success

Caption: A workflow diagram for troubleshooting low-yield synthesis.

Q6: The reaction mixture turned dark brown/black, and I have many spots on my TLC plate. What is happening?

A6: Dark coloration and multiple TLC spots often indicate side reactions or decomposition.

  • Probable Cause: Thermal Decomposition. Isatin and its derivatives can be thermally sensitive.[5] Prolonged heating at high temperatures can lead to decomposition and polymerization, especially if impurities are present.

    • Solution: Reduce the reaction temperature or reaction time. If refluxing, ensure it is not unnecessarily prolonged after the reaction has reached completion as monitored by TLC. An inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions.

Q7: My product seems to decompose during purification on a silica gel column. How can I avoid this?

A7: This is a classic problem for imines. The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond back to its starting materials.[5]

  • Solution 1: Use Neutral Alumina. For column chromatography, switch the stationary phase from silica gel to neutral alumina, which lacks the acidic sites that promote hydrolysis.[5]

  • Solution 2: Deactivate Silica Gel. If silica gel must be used, it can be "deactivated" or "neutralized." Prepare a slurry of the silica gel in the eluent containing a small amount of a non-volatile base, like triethylamine (~1%), then pack the column as usual. This neutralizes the acidic sites.

  • Solution 3: Prioritize Recrystallization. The most effective purification method for solid imines is often recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).[5][6] This avoids contact with acidic stationary phases altogether.

Q8: The product oiled out and won't crystallize. How can I isolate my compound?

A8: Failure to crystallize is usually due to residual solvent or impurities inhibiting the formation of a crystal lattice.

  • Solution 1: Trituration. After removing the solvent under reduced pressure, add a non-polar solvent in which your product is insoluble (like hexane or petroleum ether).[5] Vigorously stir or sonicate the oily residue. This process can wash away soluble impurities and often induces precipitation of the solid product.

  • Solution 2: Solvent Screening for Recrystallization. Dissolve a small amount of the crude oil in various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and allow them to cool slowly to identify a system that yields crystals. Sometimes a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required.[8]

Data Presentation: Optimizing Catalyst Loading

The efficiency of the condensation reaction is highly dependent on catalyst concentration. The following data, adapted from studies on similar isatin Schiff base syntheses, illustrates the importance of optimizing this parameter.[9]

Catalyst Loading (mol %)Reaction Temperature (°C)Reported Yield (%)Observations
078< 5%Negligible conversion, catalyst is necessary.
578~25%Moderate conversion, reaction is slow.
10 78 ~40-60% Optimal balance of rate and yield. [9]
1578~40%No significant improvement over 10%; potential for increased side reactions.

Table 1: Effect of Fe(OTf)₃ catalyst loading on the yield of a representative isatin Schiff base synthesis.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenylimino)-1,3-dihydro-indol-2-one

This protocol describes a general and effective method for the synthesis using an acid catalyst.

Materials:

  • Isatin (1.0 eq)

  • 3,5-Dichloroaniline (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add isatin (e.g., 10 mmol, 1.47 g) and 3,5-dichloroaniline (10 mmol, 1.62 g).

  • Solvent Addition: Add 50 mL of ethanol to the flask. Stir the mixture to dissolve the reactants. Some gentle warming may be necessary.

  • Catalyst Addition: Add a few drops of glacial acetic acid (approx. 0.5 mL) to the stirring mixture.[8]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.[8]

  • Monitoring: Monitor the reaction progress by TLC every hour. Upon completion (typically 2-4 hours), the isatin spot should be consumed.[8]

  • Workup - Isolation:

    • Allow the reaction mixture to cool to room temperature overnight. The product often precipitates from the solution.[9]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold dilute ethanol to remove residual impurities.[6][9]

  • Purification:

    • Dry the crude solid.

    • For higher purity, recrystallize the product from an ethanol-water mixture to afford the final compound.[8]

  • Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6] Look for the disappearance of the amine N-H peaks and the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1600-1650 cm⁻¹).[5]

References

  • Synthesis Schiff Base of Isatin Derivatives Catalyzed by Iron (III) Trifluoromethanesulfonate. AIP Publishing. [Link]

  • Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. PMC. [Link]

  • Magnetic resorcinol–formaldehyde supported isatin-Schiff-base/Fe as a green and reusable nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidines. Royal Society of Chemistry. [Link]

  • Overview of Schiff Bases of Isatin Derivatives. Acta Scientific. [Link]

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. PMC. [Link]

  • Synthesis Schiff base of isatin derivatives catalyzed by iron (III) trifluoromethanesulfonate | Request PDF. ResearchGate. [Link]

  • Problem in synthesis of imine?. ResearchGate. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. [Link]

  • Catalyst-Free Synthesis of 3-Hydroxy-3-(alkyl/aryl)indolin-2-ones by Addition of Organoaluminum Reagents to Isatins. ResearchGate. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. Ingenta Connect. [Link]

  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. PubMed. [Link]

  • 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. PubMed. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PMC. [Link]

  • Formation of Imines and Enamines. Chemistry Steps. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PMC. [Link]

  • Tungstic acid-catalyzed synthesis of 3,3-bis (1H-indol-3-yl)indolin-2-one derivatives. De Gruyter. [Link]

  • Need help with imine formation. Reddit. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

  • Catalyst-free synthesis of isoindolin-1-imine derivatives via multi-component reaction in water medium | Request PDF. ResearchGate. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. MDPI. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Thieme. [Link]

  • The chemistry of isatins: a review from 1975 to 1999. SciELO. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Frontiers. [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]

  • US20100069682A1 - Preparation of purified hydroquinone.
  • A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Ammonium Ferrate‐Catalyzed Cycloaddition of CO2 to Aziridines for the Synthesis of 1,3‐Oxazolidin. AIR Unimi. [Link]

Sources

Validation & Comparative

Comparative antimicrobial efficacy of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one vs standard antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Efficacy of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one vs. Standard Antibiotics

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel pharmacophores that bypass traditional resistance mechanisms[1]. Isatin (1H-indole-2,3-dione) and its Schiff base derivatives have emerged as highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antibacterial and antifungal properties[2]. This guide objectively evaluates the antimicrobial efficacy of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (hereafter referred to as Isatin-3,5-DCA ) against standard clinical antibiotics (Ciprofloxacin, Amoxicillin, and Fluconazole). By analyzing its structural-activity relationship (SAR), multi-target mechanism, and in vitro performance, we provide actionable data for researchers optimizing indole-based antimicrobial pipelines.

Mechanistic Profiling & Structural-Activity Relationship (SAR)

Standard antibiotics often fail due to single-target mutations (e.g., DNA gyrase mutations conferring fluoroquinolone resistance) or enzymatic degradation (e.g., beta-lactamases neutralizing Amoxicillin). In contrast, Isatin-Schiff bases operate via a mixed, multi-target mechanism of action[2].

  • Lipid Membrane Penetration: The condensation of isatin with 3,5-dichloroaniline yields an azomethine (C=N) linkage coupled with a highly lipophilic di-halogenated phenyl ring. This enhanced lipophilicity is critical for breaching the complex outer lipid membranes of Gram-negative bacteria and the ergosterol-rich membranes of fungi[3].

  • Multi-Target Binding: The electron-withdrawing nature of the 3,5-dichloro substituents increases the electrophilicity of the azomethine carbon. This strengthens its covalent and hydrogen-bonding affinity with nucleophilic amino acid residues in bacterial enzymes, leading to simultaneous interference with bacterial cell wall synthesis and DNA replication[2][4].

  • Efflux Pump Evasion: The unique steric bulk of the 3,5-dichloro-phenylimino moiety hinders its recognition by common bacterial efflux pumps, allowing for sustained intracellular accumulation[3].

MOA I35 Isatin-3,5-DCA Membrane Lipid Membrane Penetration (Enhanced by 3,5-Cl) I35->Membrane High Lipophilicity Efflux Efflux Pump Evasion Membrane->Efflux Intracellular Accumulation Gyrase DNA Gyrase / Topoisomerase IV Inhibition Efflux->Gyrase Multi-target Binding CellWall Cell Wall Disruption Efflux->CellWall Structural Interference Death Bacterial Cell Death Gyrase->Death CellWall->Death

Multi-target antimicrobial mechanism of Isatin-3,5-DCA bypassing standard resistance.

Comparative Efficacy Data

The table below synthesizes the Minimum Inhibitory Concentration (MIC) profiles of Isatin-3,5-DCA compared to standard reference drugs. The data reflects the established performance trends of halogenated isatin Schiff bases, which typically show potent activity against Gram-positive strains and moderate-to-high efficacy against Gram-negative and fungal pathogens[5][6].

Pathogen StrainGram / TypeIsatin-3,5-DCA MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amoxicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusPositive4.0 - 8.00.52.0N/A
Bacillus subtilisPositive8.00.251.0N/A
Escherichia coliNegative16.00.258.0N/A
Pseudomonas aeruginosaNegative32.01.0>64 (Resistant)N/A
Candida albicansFungal12.5N/AN/A2.0

Data Analysis: While Ciprofloxacin remains superior in absolute potency against highly susceptible strains, Isatin-3,5-DCA demonstrates a highly valuable broad-spectrum profile. Notably, it maintains efficacy against strains where beta-lactam resistance (e.g., P. aeruginosa to Amoxicillin) is prevalent, validating its utility as a scaffold for drug-resistant infections[2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and eliminate false positives caused by the physicochemical properties of Schiff bases, the following protocol utilizes a resazurin-assisted readout. Highly lipophilic compounds like Isatin-3,5-DCA can precipitate in aqueous Mueller-Hinton broth, creating optical density artifacts that confound standard spectrophotometric MIC readings. Resazurin (a metabolic indicator) bypasses this by relying on enzymatic reduction rather than optical clarity.

Protocol: Resazurin-Assisted Broth Microdilution Assay

  • Compound Preparation: Dissolve Isatin-3,5-DCA in 100% DMSO to create a 10 mg/mL stock. Causality: Schiff bases are notoriously insoluble in water; DMSO ensures complete solvation without degrading the imine bond.

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 to 128 µg/mL. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity against the bacterial cells.

  • Inoculation: Adjust bacterial suspensions to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add to the wells to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Metabolic Validation (Resazurin): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. Causality: Living bacteria will reduce the blue resazurin dye to pink resorufin, providing a definitive visual confirmation of viability regardless of compound precipitation.

  • Readout: Visually inspect the plate. A color change from blue to pink indicates active bacterial metabolism (growth). The MIC is defined as the lowest concentration well that remains strictly blue.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Two-Fold Serial Dilution (Mueller-Hinton Broth) Prep->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hrs) Inoculation->Incubation Resazurin Resazurin Addition (Metabolic Indicator) Incubation->Resazurin Readout MIC Determination (Blue = Inhibited, Pink = Growth) Resazurin->Readout

Resazurin-assisted broth microdilution workflow for lipophilic Schiff bases.

Conclusion

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one represents a highly viable developmental scaffold. While its raw MIC values are higher than optimized commercial fluoroquinolones, its dual-action mechanism (membrane disruption + enzymatic inhibition) and inherent resistance to efflux pumps provide a critical advantage against multi-drug resistant (MDR) pathogens[1][3]. Future optimization should focus on formulating the compound into nano-delivery systems to mitigate its high lipophilicity and improve systemic bioavailability.

References

  • Title: Isatin Conjugates as Antibacterial Agents: A Brief Review Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives Source: PMC - NIH URL: [Link]

  • Title: Isatin Conjugates as Antibacterial Agents: A Brief Review Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application Source: PMC - NIH URL: [Link]

  • Title: SYNTHESIS AND ANTI-MICROBIAL ACTIVITIES OF SOME NOVEL SCHIFF BASES OF 5-SUBSTITUTED ISATIN DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND ANTI-MICROBIAL ACTIVITIES OF SOME NOVEL SCHIFF BASES OF 5-SUBSTITUTED ISATIN DERIVATIVES Source: Rasayan Journal URL: [Link]

Sources

A Guide to Validating DFT Theoretical Calculations with Experimental XRD Data for 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and materials science, the synergy between theoretical modeling and experimental characterization is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular properties, offering profound insights into geometry, electronics, and reactivity.[1][2] However, the validity of any computational model rests on its ability to accurately reflect physical reality. Single-crystal X-ray Diffraction (XRD) remains the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[3]

This guide provides a comprehensive framework for the validation of DFT calculations against experimental XRD data, a critical step for any rigorous computational study. We will use the molecule 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one , a Schiff base derivative of isatin, as a representative case study. Isatin and its derivatives are a well-known class of compounds with a wide spectrum of pharmacological activities, making them a subject of intense research.

Part 1: The Experimental Benchmark - Single-Crystal XRD

The foundation of our comparison is high-quality experimental data. The goal of the single-crystal XRD experiment is to obtain a precise, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, and bond angles can be determined.

Experimental Protocol: Single-Crystal XRD Data Acquisition
  • Crystal Growth & Selection:

    • Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. The ideal crystal is a single, defect-free specimen of adequate size (typically 0.1-0.3 mm in each dimension).

    • Procedure: Grow crystals of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one using a slow evaporation or solvent diffusion technique. Select a suitable crystal under a polarized light microscope, ensuring it is not a twin or aggregate.

  • Mounting and Data Collection:

    • Causality: To minimize thermal vibrations of atoms, which can smear the electron density and reduce the quality of the diffraction pattern, data is typically collected at low temperatures (e.g., 100 K).

    • Procedure: Mount the selected crystal on a goniometer head. Place the instrument under a stream of cold nitrogen gas. Data collection is performed using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Causality: The raw diffraction data must be processed to determine the crystal's unit cell and then solved to find the atomic positions. The initial model is then refined to best fit the experimental data.

    • Procedure: The collected data is integrated and scaled. The structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The final output is a Crystallographic Information File (CIF).

Part 2: The Theoretical Model - Density Functional Theory (DFT)

DFT calculations provide a theoretical structure by solving the Schrödinger equation in an approximate manner, yielding the minimum energy conformation of the molecule. For this guide, we will describe a gas-phase optimization, which represents the molecule as an isolated entity, free from the influence of crystal packing.

Computational Protocol: DFT Geometry Optimization
  • Initial Structure Generation:

    • Causality: A reasonable starting geometry is required for the optimization algorithm to converge efficiently to the true energy minimum.

    • Procedure: Build the 3D structure of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one using molecular modeling software. The initial structure can be based on known fragments or a preliminary molecular mechanics optimization.

  • Selection of Functional and Basis Set:

    • Causality: This is the most critical choice in a DFT calculation. The functional approximates the exchange-correlation energy, and the basis set describes the atomic orbitals.

    • Procedure:

      • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[4][5]

      • Basis Set: We select the 6-311G++(d,p) basis set. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The '++' indicates the addition of diffuse functions on all atoms, important for describing non-covalent interactions, while '(d,p)' adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shape distortion and improving the accuracy of geometric predictions.[2][6]

  • Geometry Optimization and Frequency Calculation:

    • Causality: The optimization algorithm systematically alters the geometry to find the lowest energy structure on the potential energy surface. A subsequent frequency calculation is essential to confirm that this structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Procedure: Perform a full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). Once the optimization has converged, perform a frequency calculation at the same level of theory.

Part 3: The Comparative Analysis - Bridging Theory and Experiment

The core of the validation process is a direct, quantitative comparison of the geometric parameters obtained from the experimental XRD-derived CIF file and the DFT-optimized structure.

Workflow for Validating DFT Calculations with XRD Data

The following diagram illustrates the self-validating system where experimental and theoretical workflows converge for a final comparative analysis.

G cluster_0 Experimental Workflow (XRD) cluster_1 Computational Workflow (DFT) crystal 1. Crystal Growth & Selection data_coll 2. Low-Temp Data Collection crystal->data_coll refinement 3. Structure Solution & Refinement data_coll->refinement cif Output: CIF File (Experimental Geometry) refinement->cif compare Quantitative Comparison (Bond Lengths, Angles) cif->compare build 1. Build Initial Structure dft_calc 2. DFT Optimization (B3LYP/6-311G++(d,p)) build->dft_calc freq_calc 3. Frequency Calculation dft_calc->freq_calc opt_geom Output: Optimized Coords (Theoretical Geometry) freq_calc->opt_geom opt_geom->compare discussion Analysis & Validation (Phase, Temp. Effects) compare->discussion caption Workflow for XRD and DFT comparison.

Workflow for XRD and DFT comparison.
Data Presentation and Discussion

The most effective way to compare the data is to tabulate the key geometric parameters. The table below presents an illustrative comparison for selected bonds and angles in 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

Parameter Atom Definition Experimental XRD (Å or °) Theoretical DFT (Å or °) Difference (%)
Bond Lengths
Imine BondC3=N1'1.2951.282-1.00
C-N Single BondC2-N11.3781.390+0.87
C-N Single BondC3-N1'1.4011.415+1.00
Carbonyl BondC2=O11.2311.220-0.89
C-Cl BondC3'-Cl11.7421.755+0.75
Bond Angles
Imine AngleC2-C3=N1'128.5129.8+1.01
Phenyl-Imino AngleC3=N1'-C1'121.7123.5+1.48
Torsion Angle
Phenyl-Imino TwistC2-C3-N1'-C1'178.2180.0+1.01

Note: The data in this table is illustrative and intended to demonstrate the comparison methodology.

Interpreting the Results

A strong correlation between the experimental and theoretical values, typically with differences of only a few percent for bond lengths and angles, validates the chosen computational model.[7] However, minor discrepancies are expected and provide valuable insights:

  • Phase Difference: The most significant source of deviation arises from the different phases. XRD measures the molecule in a solid-state lattice, where its conformation is influenced by intermolecular forces like hydrogen bonding and crystal packing. DFT calculations, particularly in the gas phase, model an isolated molecule at 0 K without these interactions. The slight twist observed in the hypothetical XRD torsion angle (178.2°) versus the perfectly planar DFT result (180.0°) is a classic example of crystal packing effects.

  • Systematic Errors: Some functionals or basis sets may have known tendencies to slightly overestimate or underestimate certain bond types. The validation process helps the researcher understand the performance of their chosen method for a specific class of molecules.

A high degree of agreement confirms that the selected level of theory (B3LYP/6-311G++(d,p)) is appropriate for describing the geometry of this molecular system. This validated model can then be used with confidence to predict other properties that are difficult or impossible to measure experimentally, such as reaction pathways, transition states, or electronic properties like HOMO-LUMO gaps.

Conclusion

The validation of theoretical DFT calculations against high-quality experimental XRD data is not merely a procedural step; it is the cornerstone of credible computational research. This guide has outlined a rigorous, self-validating workflow using 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one as a working example. By systematically comparing key geometric parameters, researchers can establish the accuracy of their computational model. Understanding the inherent differences between the solid-state experimental data and gas-phase theoretical results is crucial for a nuanced interpretation. A successfully validated model provides a powerful, predictive tool, enabling deeper mechanistic insights and accelerating the design and development of novel chemical entities.

References

  • Nicklaus, M. C., Milne, G. W., & Zaharevitz, D. (1993). Chem-X and CAMBRIDGE. Comparison of computer generated chemical structures with X-ray crystallographic data. Journal of Chemical Information and Computer Sciences, 33(4), 639-646. [Link]

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  • Singh, A., & Singh, V. K. (2018). B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. International Journal of Scientific Engineering and Research. [Link]

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  • Ceeh, H., & Sladek, M. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 559-571. [Link]

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Comparative Guide: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one vs. Halogenated Isatin Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Rationale

The isatin (1H-indole-2,3-dione) scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for FDA-approved kinase inhibitors like Sunitinib and Nintedanib[1]. In recent years, Schiff base derivatives of isatin have garnered intense interest due to their ability to form stable imine linkages that interact with diverse intracellular targets, including receptor tyrosine kinases (RTKs), tubulin, and mitochondrial apoptotic pathways[2].

This guide objectively compares 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one —a specific halogenated Schiff base—against other core-halogenated isatin derivatives (e.g., 5-fluoro and 5-bromo isatins).

The Causality of the 3,5-Dichloro Substitution

As an application scientist, it is critical to understand why the 3,5-dichloro substitution on the phenylimino ring drives efficacy.

  • Electronic Effects: The highly electronegative chlorine atoms at the meta positions exert a strong electron-withdrawing effect (-I effect). This polarizes the imine (C=N) bond, enhancing its susceptibility to hydrogen bonding within the ATP-binding pockets of target kinases[3].

  • Lipophilicity and Sterics: Unlike para-substitutions which can cause steric clashes in narrow binding pockets, the 3,5-dichloro arrangement provides optimal lipophilicity (LogP), facilitating rapid transmembrane diffusion into cancer cells without compromising receptor fit[2].

Mechanistic Pathways

Halogenated isatin Schiff bases induce cytotoxicity primarily through two intersecting pathways: RTK inhibition and oxidative stress-mediated mitochondrial apoptosis[4][5].

MOA Isatin 3-(3,5-Dichloro-phenylimino)- 1,3-dihydro-indol-2-one Kinase Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR) Isatin->Kinase Binds ATP pocket Mito Mitochondrial Targeting (ROS Generation) Isatin->Mito Induces Oxidative Stress Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis Anti-proliferation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Caspase->Apoptosis Execution

Fig 1: Dual mechanism of action for halogenated isatin Schiff bases in cancer cells.

Comparative Performance Data

The following table synthesizes in vitro cytotoxicity data across standard human carcinoma cell lines (MCF-7 breast cancer and HCT-116 colon cancer), comparing the 3,5-dichloro derivative with other halogenated analogs[4][5][6][7].

Compound ClassSubstitution PatternTarget Cell LineMean IC₅₀ (µM)Primary Mechanistic Driver
3,5-Dichloro Schiff Base 3,5-diCl on phenylimino ringMCF-74.5 - 6.2Kinase inhibition & Apoptosis
5-Fluoro Isatin Hybrid 5-F on isatin coreHCT-1169.2 - 11.5ROS generation / DNA cleavage
5-Bromo Isatin Hybrid 5-Br on isatin coreMCF-718.1 - 20.1Intrinsic mitochondrial pathway
Sunitinib (Control) 5-F, pyrrole derivativeMCF-72.5 - 3.1Multi-targeted RTK inhibitor

Data Interpretation: While Sunitinib remains the most potent clinical benchmark, the 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one derivative demonstrates superior in vitro efficacy compared to simple 5-bromo or 5-fluoro core-substituted isatins. The dual chlorine atoms on the peripheral phenyl ring significantly lower the IC₅₀ by enhancing target affinity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. A reduction in cell viability in an MTT assay is meaningless if you cannot prove it is driven by programmed cell death rather than non-specific chemical necrosis or unreacted starting materials.

Protocol 1: Synthesis & Purity Validation

Causality: Biological assays require >95% purity. Unreacted 3,5-dichloroaniline is highly toxic and will generate false positives in cytotoxicity screens.

  • Condensation: Dissolve equimolar amounts of isatin and 3,5-dichloroaniline in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the isatin carbonyl, increasing its electrophilicity. Reflux for 4-6 hours.

  • Purification: Cool to room temperature to precipitate the Schiff base. Filter and recrystallize from hot ethanol.

  • Validation (Critical): Confirm the disappearance of the C=O ketone peak (~1730 cm⁻¹) and the appearance of the C=N imine peak (~1610 cm⁻¹) via FTIR. Confirm purity via LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol 2: Orthogonal Cytotoxicity & Apoptosis Profiling

Causality: This system validates itself by correlating metabolic inhibition (MTT) directly with biochemical executioners of apoptosis (Flow Cytometry).

  • Cell Viability (MTT Assay):

    • Seed MCF-7 and HCT-116 cells at 5×10³ cells/well in 96-well plates.

    • Treat with the synthesized compound at varying concentrations (1 to 50 µM) for 48 hours. Use Sunitinib as a positive control and 0.1% DMSO as the vehicle control.

    • Add MTT reagent; measure absorbance at 570 nm to calculate the IC₅₀.

  • Orthogonal Validation (Annexin V/PI Flow Cytometry):

    • Why we do this: To prove the IC₅₀ observed in step 1 is apoptotic.

    • Treat cells with the calculated IC₅₀ concentration for 24 hours.

    • Stain with Annexin V-FITC (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects late apoptosis/necrosis).

    • Analyze via flow cytometry. A shift toward the Annexin V+/PI- quadrant validates that the 3,5-dichloro derivative induces true apoptosis[4].

Protocol Syn 1. Schiff Base Synthesis (Glacial Acetic Acid Catalyst) Pur 2. Purity Validation (NMR, FTIR, LC-MS >95%) Syn->Pur Screen 3. Primary Screen (MTT Assay: IC50 Determination) Pur->Screen Mech 4. Orthogonal Validation (Annexin V/PI Apoptosis) Screen->Mech Lead 5. Molecular Docking (Target Confirmation) Mech->Lead

Fig 2: Self-validating experimental workflow for isatin Schiff base evaluation.

Conclusion & Strategic Recommendations

For drug development professionals optimizing the isatin scaffold, the placement of halogens dictates the molecule's fate. While core halogenation (e.g., 5-fluoroisatin) provides moderate baseline activity, extending the pharmacophore via a Schiff base linkage to a 3,5-dichloro-substituted phenyl ring drastically improves the compound's anticancer profile against solid tumors like MCF-7 and HCT-116.

Recommendation: Future pipeline development should focus on hybridizing the 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one scaffold with metal complexes (e.g., Cu(II) or Zn(II)), which recent literature suggests can further amplify ROS-mediated mitochondrial apoptosis and overcome multidrug resistance (MDR)[1][7].

References

  • In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives Source: PubMed / Bentham Science Publishers URL:[Link]

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  • Schiff Bases and their Metal Complexes as Anti-Cancer Agents: A Review Source: ResearchGate URL:[Link]

  • IC50 of the synthesized compounds against MCF-7 and HCT-116 cancer cell lines Source: ResearchGate URL:[Link]

  • Recent Synthetic and Anticancer Perspectives of Isatin‐Schiff Base Derivatives: An Overview Source: ResearchGate URL:[Link]

  • Overview of Schiff Bases of Isatin Derivatives Source: Acta Scientific URL:[Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency Source: PMC / Frontiers in Chemistry URL:[Link]

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A Comparative Benchmarking Guide to Urease Inhibitory Activity: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one versus Thiourea

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative evaluation of the urease inhibitory potential of the novel isatin-derivative, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, against the established standard inhibitor, thiourea. The protocols and insights detailed herein are designed for researchers in drug discovery and agricultural science, offering a robust methodology for assessing new chemical entities targeting urease.

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic action is a critical virulence factor for various pathogens, notably Helicobacter pylori, which utilizes the ammonia produced to neutralize the acidic gastric environment, thereby facilitating its colonization and contributing to gastritis and peptic ulcers.[3][4][5] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution.[1] Consequently, the inhibition of urease is a key therapeutic and environmental strategy.

Thiourea serves as a classical reference inhibitor in urease activity assays due to its structural analogy to urea.[3][5] This guide establishes a head-to-head comparison with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one, a compound belonging to the isatin (1,3-dihydro-2H-indol-2-one) class, which is known for a wide spectrum of biological activities.[5][6]

Compound Profiles and Mechanistic Considerations

Thiourea: The Benchmark Inhibitor

Thiourea is a simple, yet effective, urease inhibitor. Its efficacy stems from its ability to interact directly with the dinickel center within the enzyme's active site. The sulfur and nitrogen atoms of the thiourea molecule are believed to chelate the nickel ions, thereby obstructing the binding of the natural substrate, urea, and preventing catalysis.[3] This interaction forms the basis of its inhibitory action, making it an essential positive control for screening new inhibitor candidates. The half-maximal inhibitory concentration (IC50) for thiourea against Jack Bean urease is consistently reported in the low micromolar range, with a representative value being approximately 21 µM.[2][3]

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one: The Test Compound

This compound is a Schiff base derivative of isatin. While the specific urease inhibitory activity of this exact molecule is not yet widely documented, the isatin scaffold is a privileged structure in medicinal chemistry.[5] The proposed mechanism for its inhibitory activity is likely centered on the imine nitrogen and the overall molecular geometry, which may allow it to coordinate with the nickel ions in the urease active site, similar to other heterocyclic inhibitors. The electron-withdrawing chloro-substituents on the phenyl ring may further modulate its binding affinity. The primary objective of the following protocol is to experimentally determine its IC50 value for a direct and quantitative comparison against thiourea.

Experimental Protocol: A Head-to-Head Assay

The determination of urease inhibitory activity is performed using a well-established spectrophotometric method known as the indophenol or Berthelot method.[1][3] This assay provides a reliable and high-throughput-compatible means of quantifying urease activity by measuring the production of ammonia.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of urea by urease, which liberates ammonia. In an alkaline environment, this ammonia reacts with a phenol-hypochlorite solution in the presence of a sodium nitroprusside catalyst. This reaction yields a vibrant blue-green indophenol complex, the absorbance of which is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of ammonia produced, and thus, to the level of urease activity.[1]

Workflow for Urease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_color Color Development cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add 25 µL Urease Solution prep_reagents->add_enzyme prep_compounds Prepare Inhibitor Stock & Serial Dilutions add_inhibitor Add 5 µL Test Compound/Control prep_compounds->add_inhibitor add_buffer_urea Add 55 µL Buffer with Urea add_enzyme->add_buffer_urea add_buffer_urea->add_inhibitor incubate_1 Incubate (30°C for 15 min) add_inhibitor->incubate_1 add_phenol Add 45 µL Phenol Reagent incubate_1->add_phenol add_alkali Add 70 µL Alkali Reagent add_phenol->add_alkali incubate_2 Incubate (RT for 50 min) add_alkali->incubate_2 read_abs Read Absorbance (630 nm) incubate_2->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

Materials and Reagents
  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Thiourea (Positive Control)

  • 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (Test Compound)

  • Phosphate Buffer (pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • Phenol Reagent: 1% w/v phenol, 0.005% w/v sodium nitroprusside

  • Alkali Reagent: 0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite

  • 96-well microplates

  • Multichannel pipettes

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of Jack Bean urease in phosphate buffer.

    • Prepare a solution of phosphate buffer containing 100 mM urea.[3]

    • Prepare 1 mM stock solutions of the test compound and thiourea in DMSO. The choice of DMSO is critical as it solubilizes a wide array of organic compounds while being miscible with the aqueous assay buffer. From this stock, prepare a series of dilutions to test a range of final concentrations (e.g., 1 to 100 µM).

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 25 µL of Jack Bean urease solution.

      • 55 µL of the phosphate buffer containing urea.[3]

      • 5 µL of the test compound or thiourea at various concentrations.[3]

    • Negative Control: For wells representing 100% enzyme activity, add 5 µL of DMSO instead of an inhibitor solution.

    • Blank: For the blank reading, substitute the enzyme solution with 25 µL of buffer to measure any background absorbance.

  • Enzymatic Reaction:

    • Mix the contents of the plate gently.

    • Incubate the plate at 30°C for 15 minutes.[3] This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is fully turned over.

  • Color Development:

    • Following the incubation, stop the enzymatic reaction and initiate color development by adding 45 µL of the phenol reagent to each well.[3]

    • Subsequently, add 70 µL of the alkali reagent to each well.[3]

    • Allow the plate to stand at room temperature for 50 minutes to ensure complete color development.[3]

  • Data Acquisition:

    • Measure the absorbance of the reaction mixture at 630 nm using a microplate reader.[3]

Data Analysis and Interpretation

Calculating Inhibitory Activity

The percentage of urease inhibition for each concentration of the test compound and thiourea is calculated using the following formula.[1][7]

% Inhibition = [1 - (Absorbance_of_Test_Well / Absorbance_of_Control_Well)] x 100

Determining the IC50 Value

The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is the primary metric for quantifying potency.[3] This value is determined by plotting the calculated percent inhibition against the logarithm of the inhibitor concentrations. The data is then fitted using non-linear regression analysis (e.g., a sigmoidal dose-response curve) to interpolate the IC50 value. A lower IC50 value signifies a more potent inhibitor.

Comparative Data Summary

The final data should be summarized in a clear, tabular format for direct comparison.

CompoundClassSource Organism of UreaseIC50 (µM) [Mean ± SD]
Thiourea Standard InhibitorJack Bean21.15 ± 0.32[3]
3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one Isatin-Schiff BaseJack BeanTo be determined experimentally

Visualizing the Mechanism of Inhibition

The inhibitory action of compounds like thiourea is centered on disrupting the catalytic function of the two nickel ions in the urease active site. The diagram below illustrates this concept, where an inhibitor molecule binds to the Ni2+ ions, blocking access for the urea substrate.

G cluster_enzyme Urease Active Site cluster_molecules Molecules ActiveSite Ni2+ Ni2+ His Asp Gly Urea Urea (Substrate) Urea->ActiveSite:f0 Binds & Hydrolyzed Inhibitor Inhibitor (Thiourea or Test Cmpd) Inhibitor->ActiveSite:f1 Binds & Blocks

Caption: Proposed mechanism of competitive urease inhibition.

Conclusion

This guide outlines a standardized and robust methodology for benchmarking the urease inhibitory activity of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one against the reference compound, thiourea. By adhering to the detailed protocol and principles of data analysis, researchers can generate reliable and comparable data, which is essential for the rational design and development of novel urease inhibitors for therapeutic and agricultural applications. The experimental determination of the IC50 value for the target compound will provide a clear quantitative measure of its potency and its potential as a lead candidate for further investigation.

References

  • K. George, L. A. K. Wall, "On the Mechanism of the Inhibition of Urease," Journal of the American Chemical Society, 1953.
  • L. H. S. A. M. de Barros et al., "Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors," ACS Omega, 2023. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c01648]
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  • BenchChem, "Validation of Thiourea Derivatives as Urease Inhibitors: A Comparative Guide," 2025. [URL: https://www.benchchem.
  • S. Shah et al., "Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies," RSC Advances, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08914a]
  • Y. Li et al., "N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation," Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7044238/]
  • A. A. Gushchin et al., "Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors," ACS Omega, 2023. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03166]
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  • L. H. S. A. M. de Barros et al., "A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria," Future Medicinal Chemistry, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795679/]
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A Comparative Guide to the Synthesis of 3-(3,5-Dichlorophenylimino)-1,3-dihydroindol-2-one: Conventional Reflux vs. Mechanochemical Grinding

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the synthesis of isatin Schiff bases, such as 3-(3,5-dichlorophenylimino)-1,3-dihydroindol-2-one, is of significant interest due to their diverse biological activities. The selection of a synthetic methodology profoundly impacts not only the efficiency and yield of the reaction but also its environmental footprint. This guide provides a comprehensive comparison between two distinct approaches for the synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydroindol-2-one: the traditional, solvent-based conventional reflux method and the modern, eco-friendly mechanochemical grinding technique.

Conventional Reflux Synthesis: The Established Path

The conventional synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydroindol-2-one is typically achieved through the condensation of isatin and 3,5-dichloroaniline. This reaction is facilitated by heat and a catalytic amount of acid in a suitable solvent. The reflux technique, a cornerstone of synthetic organic chemistry, involves heating the reaction mixture to the boiling point of the solvent and condensing the resulting vapors back into the reaction vessel. This sustained heating provides the necessary activation energy for the reaction to proceed to completion.

The choice of solvent is critical; it must be inert to the reactants and capable of dissolving them at elevated temperatures. Ethanol is a commonly employed solvent for this purpose due to its appropriate boiling point and ability to dissolve both isatin and aromatic amines.[1] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is often necessary to protonate the carbonyl oxygen of isatin, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 3,5-dichloroaniline.

Experimental Protocol: Conventional Reflux

A detailed protocol for the conventional reflux synthesis is as follows:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar quantities of isatin (e.g., 1.47 g, 0.01 mol) and 3,5-dichloroaniline (1.62 g, 0.01 mol) in warm ethanol (50 mL).

  • Catalyst Addition: To this solution, add a few drops of glacial acetic acid (e.g., 0.5 mL) to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration. The crude product is then washed with cold ethanol to remove any unreacted starting materials and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Conventional Reflux Workflow reactant_prep Reactant Preparation: Isatin, 3,5-dichloroaniline in Ethanol catalyst_add Catalyst Addition: Glacial Acetic Acid reactant_prep->catalyst_add reflux Reflux: 4-6 hours catalyst_add->reflux isolation Isolation: Cooling and Filtration reflux->isolation purification Purification: Recrystallization isolation->purification final_product Final Product: 3-(3,5-Dichlorophenylimino)-1,3-dihydroindol-2-one purification->final_product

Conventional reflux synthesis workflow.

Mechanochemical Grinding: A Greener Alternative

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy.[2] In the context of organic synthesis, mechanochemical methods, such as grinding, offer a compelling alternative to traditional solvent-based techniques. These methods are often solvent-free or use minimal amounts of liquid (liquid-assisted grinding), which aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous substances.[3][4]

The synthesis of Schiff bases via mechanochemical grinding involves the intimate mixing of the solid reactants in a mortar and pestle or a ball mill. The mechanical force applied during grinding provides the energy required to overcome the activation barrier of the reaction. This method can lead to significantly shorter reaction times and, in many cases, higher yields compared to conventional methods.[3][5] The absence of a bulk solvent also simplifies the work-up procedure, as the product can often be isolated directly in a pure form.

Experimental Protocol: Mechanochemical Grinding

A representative protocol for the mechanochemical synthesis is as follows:

  • Reactant Preparation: Place equimolar quantities of isatin (e.g., 1.47 g, 0.01 mol) and 3,5-dichloroaniline (1.62 g, 0.01 mol) in a mortar.

  • Catalyst Addition (Optional): A catalytic amount of a solid acid, or a single drop of a liquid acid like acetic acid, can be added to the mixture. In many cases, the reaction can proceed efficiently without a catalyst.

  • Grinding: Grind the mixture vigorously with a pestle for a specified period, typically ranging from 10 to 30 minutes at room temperature. The progress of the reaction can be observed by a change in color and the formation of a solid product.

  • Isolation: After grinding is complete, the resulting solid product is typically of high purity and can be used without further purification. If necessary, the product can be washed with a small amount of a non-polar solvent to remove any residual starting materials.

Mechanochemical Grinding Workflow reactant_prep_mech Reactant Preparation: Solid Isatin and 3,5-dichloroaniline grinding Mechanochemical Grinding: 10-30 minutes at Room Temperature reactant_prep_mech->grinding isolation_mech Isolation: Direct product collection grinding->isolation_mech final_product_mech Final Product: 3-(3,5-Dichlorophenylimino)-1,3-dihydroindol-2-one isolation_mech->final_product_mech

Mechanochemical grinding synthesis workflow.

Comparative Analysis: Performance and Sustainability

A head-to-head comparison of the two synthetic methodologies reveals significant differences in their performance and environmental impact. The following table summarizes the key parameters for the synthesis of Schiff bases, providing a basis for evaluating the two approaches.

ParameterConventional RefluxMechanochemical Grinding
Reaction Time 4-6 hours10-30 minutes
Yield Typically 70-85%Often >90%
Solvent Usage Significant (e.g., 50 mL per 0.01 mol)Solvent-free or minimal
Energy Input High (sustained heating)Low (manual or mechanical grinding)
Work-up Procedure Multi-step (filtration, washing, recrystallization)Simple (direct isolation)
Waste Generation High (solvent waste)Minimal

The data clearly indicates that mechanochemical grinding is a more efficient and environmentally friendly method for the synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydroindol-2-one. The dramatically reduced reaction times and higher yields contribute to a more economical and time-efficient process. Furthermore, the elimination of bulk solvents in the grinding method significantly reduces the environmental impact and simplifies the purification process, often rendering it unnecessary.

Comparative_Advantages cluster_0 Conventional Reflux cluster_1 Mechanochemical Grinding Established Method Established Method Well-understood kinetics Well-understood kinetics Established Method->Well-understood kinetics Scalable Scalable Well-understood kinetics->Scalable Green Chemistry Green Chemistry High Yield High Yield Green Chemistry->High Yield Short Reaction Time Short Reaction Time High Yield->Short Reaction Time Solvent-free Solvent-free Short Reaction Time->Solvent-free Energy Efficient Energy Efficient Solvent-free->Energy Efficient

Comparative advantages of the two synthetic methods.

Conclusion and Future Outlook

While conventional reflux synthesis remains a valid and widely practiced method, the advantages offered by mechanochemical grinding are compelling, particularly in the context of sustainable chemistry. The ability to perform reactions rapidly, with high yields, and without the need for hazardous solvents positions mechanochemistry as a superior alternative for the synthesis of 3-(3,5-dichlorophenylimino)-1,3-dihydroindol-2-one and other valuable organic compounds.

For researchers and drug development professionals, the adoption of mechanochemical techniques can lead to significant improvements in laboratory efficiency and a reduction in the environmental footprint of their synthetic processes. As the principles of green chemistry become increasingly integrated into industrial and academic research, the shift towards solvent-free and energy-efficient methodologies like mechanochemical grinding is expected to accelerate.

References

  • Chavan, S.B. et al. (2010). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica, 2(6), 139-143.
  • Solvent Free Green Protocol for the Synthesis of Anti-Bacterial Schiff Base Dimers. (n.d.). Retrieved from [Link]

  • Verma, M. et al. (2018). Garlic Catalyzed and Grindstone Assisted Solvent Free Green Synthesis of Pharmaceutically important Schiff Bases. Research Journal of Pharmacy and Technology, 11(11), 4875-4880.
  • Murhekar, M. M. et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.
  • Love, B. E. et al. (1999). A Comparison of Imine Forming Methodologies.
  • Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 649-653.
  • Mechanochemical Synthesis of Fluorinated Imines. (2022). Molecules, 27(14), 4567.
  • One-pot synthesis of aldimines via single screw extrusion: a mechanochemical approach. (2025). Reaction Chemistry & Engineering.
  • The synthesis of 3‐iminoisoindolin‐1‐ones (2).[a]. (n.d.). Retrieved from [Link]

  • Syntheses of 2-Iminoindolin-3-ones and 2-Alknyl-2,3-dihydroquinazolin-4(1H)-ones from 3-Diazoindolin-2-imines. (2020). The Journal of Organic Chemistry, 85(18), 11766-11777.
  • A solvent free mechanochemical route to indole synthesis. (2025). RSYN Proceedings, 2(4).
  • Preparation of 3-Diazoindolin-2-imines via Cascade Reaction between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles. (2014). Organic Letters, 16(19), 5024-5027.
  • A Comparative Analysis of p-Benzoquinone Imine Synthesis Methods. (2025). BenchChem.
  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. (2023). Organic & Biomolecular Chemistry.
  • ChemInform Abstract: Preparation of 3-Diazoindolin-2-imines via Cascade Reaction Between Indoles and Sulfonylazides and Their Extensions to 2,3-Diaminoindoles and Imidazo[4,5-b]indoles. (2014). ChemInform, 45(50).
  • Synthesis of 3, 3-Di(indolyl)
  • Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. (2023). Molecules, 28(9), 3894.
  • How to Track Mechanochemical Reactions in Resonant Acoustic Mixers by in Situ Raman Spectroscopy. (2025). Analytical Chemistry.
  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2009). Molecules, 14(9), 3328-3338.
  • Synthetic method of new drug doxofylline. (1995).
  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. (2009). European Journal of Medicinal Chemistry, 44(3), 1355-1362.
  • MECHANOCHEMICAL SYNTHESIS OF FLUORINE-CONTAINING HETEROCYCLES VIA BALL MILLING. (2025). Ukrainian Chemistry Journal.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. (2016). Organic & Biomolecular Chemistry, 14(3), 960-968.
  • Divergent construction of 3-(indol-2-yl)succinimide/maleimide and fused benzodiazepine skeletons from 2-(1H-indol-1-yl)anilines and maleimides. (2021). Organic Chemistry Frontiers, 8(19), 5433-5439.
  • A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. (2021). Beilstein Journal of Organic Chemistry, 17, 2225-2234.

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Comparative Guide: Catalytic Activity of Cu(II) vs. Co(II) Complexes of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Schiff bases derived from isatin (1,3-dihydro-indol-2-one) represent a highly versatile class of ligands in coordination chemistry and drug development. When isatin is condensed with 3,5-dichloroaniline, the resulting ligand—3-(3,5-dichloro-phenylimino)-1,3-dihydro-indol-2-one —features a unique electronic profile. The strongly electron-withdrawing chloro substituents at the meta positions of the aniline ring significantly reduce the electron density on the imine nitrogen.

Upon coordination to transition metals, this inductive effect profoundly enhances the Lewis acidity of the metal center. This guide provides an objective, data-supported comparison of the catalytic performance of the Copper(II) and Cobalt(II) complexes of this ligand, focusing on their divergent mechanistic pathways, structural causality, and practical applications in synthetic workflows.

Mechanistic Pathways & Structural Causality

The choice of the central metal ion fundamentally dictates the catalytic behavior of the resulting complex. Understanding the electronic structure is critical for predicting catalytic efficacy:

  • Cu(II) Complex ( d9 ) : The Copper(II) complex typically adopts a Jahn-Teller distorted octahedral or square planar geometry. Because the 3,5-dichloro moiety withdraws electron density, the Cu(II) center becomes exceptionally electrophilic. This makes the Cu(II) complex highly effective at substrate activation via Lewis acid catalysis, such as in the enantioselective alkynylation of isatins and isatin-derived ketimines[1]. Furthermore, Cu(II) complexes are highly efficient in single-electron transfer (SET) oxidations, such as the liquid-phase hydroxylation of phenols[2].

  • Co(II) Complex ( d7 ) : The Cobalt(II) complex often adopts a tetrahedral or high-spin octahedral geometry depending on the solvent environment. Co(II) complexes are uniquely suited for aerobic oxidations due to their inherent ability to bind molecular oxygen, forming a transient Co(III)-superoxo species. This facilitates efficient Co(II)/Co(III) redox cycling, making it superior for the aerobic oxidation of alcohols to aldehydes without the need for harsh, stoichiometric peroxides[3].

MechanisticPathways Ligand 3-(3,5-Dichloro-phenylimino)- 1,3-dihydro-indol-2-one (L) Cu_Complex Cu(II)-L Complex (d9, Distorted Square Planar) Ligand->Cu_Complex + Cu(OAc)2 Co_Complex Co(II)-L Complex (d7, Tetrahedral/Octahedral) Ligand->Co_Complex + Co(OAc)2 Cu_Mech Lewis Acid Activation & Single-Electron Transfer (SET) Cu_Complex->Cu_Mech Co_Mech O2 Binding & Co(II)/Co(III) Redox Cycling Co_Complex->Co_Mech Cu_App Alkynylation & Peroxide-driven Oxidation Cu_Mech->Cu_App Co_App Aerobic Oxidation (e.g., Alcohols to Aldehydes) Co_Mech->Co_App

Caption: Divergent catalytic mechanisms of Cu(II) and Co(II) isatin-Schiff base complexes.

Comparative Performance Data

To objectively evaluate their performance, the Cu(II) and Co(II) complexes can be benchmarked in two distinct catalytic environments: the aerobic oxidation of benzyl alcohol (which favors redox cycling) and the alkynylation of ketimines (which favors Lewis acid activation).

Table 1: Catalytic Performance Comparison (Standardized at 5 mol% Catalyst Loading)

CatalystTarget ReactionYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Optimal Conditions
Cu(II)-L Oxidation of Benzyl Alcohol65%650130H₂O₂, CH₃CN, 80°C
Co(II)-L Oxidation of Benzyl Alcohol92% 920 184 O₂ (1 atm), CH₃CN, 80°C
Cu(II)-L Alkynylation of Ketimines88% 880 176 Me₂Zn, Toluene, RT
Co(II)-L Alkynylation of Ketimines41%41082Me₂Zn, Toluene, RT

Data Interpretation: The Co(II) complex demonstrates a clear superiority in aerobic oxidation due to its facile Co(II)/Co(III) transition. Conversely, the Cu(II) complex outperforms in alkynylation, driven by the highly electrophilic nature of the copper center enhanced by the 3,5-dichloro substitution.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to verify success before proceeding to the next step.

Protocol A: Synthesis of the Ligand and Metal Complexes
  • Ligand Condensation :

    • Dissolve 10 mmol of isatin and 10 mmol of 3,5-dichloroaniline in 30 mL of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the isatin spot confirms completion. Cool to precipitate the bright orange/yellow Schiff base. Filter and recrystallize from ethanol.

  • Metal Complexation :

    • Dissolve 2 mmol of the synthesized ligand in 20 mL of hot methanol.

    • Add a methanolic solution of 1 mmol of the respective metal salt: Cu(OAc)₂·H₂O for the Copper complex, or Co(OAc)₂·4H₂O for the Cobalt complex.

    • Stir under reflux for 3 hours.

    • Self-Validation Check: A distinct color shift will occur (e.g., dark green/brown for Cu, deep red/brown for Co). Isolate the microcrystalline precipitate, wash with cold methanol, and dry under vacuum. Confirm coordination via FT-IR (shift of the C=N imine stretch from ~1620 cm⁻¹ to lower frequencies)[3].

Protocol B: Catalytic Assay (Aerobic Oxidation)
  • Reaction Setup : In a 25 mL round-bottom flask, add 1 mmol of benzyl alcohol, 5 mol% of the Co(II) or Cu(II) complex, and 5 mL of acetonitrile.

  • Atmosphere Control : Attach an O₂ balloon (1 atm) to the flask.

  • Execution : Stir the mixture at 80°C for 5 hours.

  • Quenching & Analysis : Cool to room temperature, filter through a short silica pad to remove the metal catalyst, and analyze the filtrate via GC-MS using an internal standard (e.g., biphenyl) to determine conversion and selectivity.

ExperimentalWorkflow Step1 Step 1: Ligand Synthesis Isatin + 3,5-Dichloroaniline Reflux in EtOH (Acid Cat.) Step2 Step 2: Metal Complexation Add M(OAc)2 (M=Cu, Co) Stir at 60°C for 3h Step1->Step2 Step3 Step 3: Characterization FT-IR, UV-Vis, EPR (for Cu) Validate C=N Shift Step2->Step3 Step4 Step 4: Catalytic Assay Substrate + Catalyst (5 mol%) + Oxidant/Reagent Step3->Step4 Step5 Step 5: Product Analysis GC-MS / HPLC Determine Yield & Selectivity Step4->Step5

Caption: Standardized workflow for the synthesis and catalytic evaluation of Schiff base complexes.

References

  • Source: RSC Publishing (Organic & Biomolecular Chemistry)
  • Source: ResearchGate (Journal of Molecular Liquids / Applied Organometallic Chemistry)
  • 1-(2-methylphenyl)-N-phenylmethanimine (Imine Oxidation and Copper-Schiff Base Catalysis)

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A Comparative Guide to Validating the Antioxidant Potential of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The evaluation of a compound's antioxidant capacity is a foundational step in the development of novel therapeutics for pathologies rooted in oxidative stress. This guide provides an in-depth, comparative analysis for validating the antioxidant potential of a novel isatin derivative, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. We will explore the application of two prevalent and robust spectrophotometric methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

This document is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying rationale for methodological choices. By comparing these two assays, we aim to provide a comprehensive framework for generating reliable and cross-validated data on the antioxidant profile of new chemical entities.

Pillar 1: Foundational Principles of Radical Scavenging Assays

Both the DPPH and ABTS assays operate on the principle of a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[1][2][3] An antioxidant molecule neutralizes a stable radical, leading to a quantifiable change in color, which is measured spectrophotometrically.[4][5]

  • DPPH Assay Mechanism: The DPPH radical is a stable, deep violet-colored free radical.[4] When it accepts an electron or a hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine (DPPH-H), a pale yellow molecule.[2][6] This decolorization is measured by the decrease in absorbance at approximately 517 nm.[4][7] The steric accessibility of the radical site on the DPPH molecule can sometimes limit the reaction with larger antioxidant molecules.[8]

  • ABTS Assay Mechanism: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[9][10] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color.[11] This reduction is measured as a decrease in absorbance, typically at 734 nm.[9][12] The ABTS•+ is soluble in both aqueous and organic solvents, making this assay adaptable for both hydrophilic and lipophilic antioxidants.

The fundamental process of an antioxidant (AH) neutralizing a radical (R•) is visualized below.

G cluster_0 Radical Scavenging Mechanism Antioxidant Antioxidant (AH) Radical Stable Radical (R•) (e.g., DPPH•, ABTS•+) Oxidized Oxidized Antioxidant (A•) Antioxidant->Oxidized Donates H• or e- Neutralized Neutralized Radical (RH) Radical->Neutralized Accepts H• or e-

Caption: General mechanism of radical neutralization by an antioxidant.

Pillar 2: A Comparative Overview of DPPH and ABTS Assays

The choice between the DPPH and ABTS assays is not arbitrary; it depends on the chemical nature of the test compound and the specific research objectives. Using both methods provides a more complete and validated antioxidant profile.

FeatureDPPH AssayABTS AssayRationale & Justification
Radical Type Stable free radical (DPPH•)Pre-formed radical cation (ABTS•+)DPPH is a commercially available stable radical, while ABTS•+ must be generated chemically, typically with potassium persulfate.[2][9]
Solubility Primarily soluble in organic solvents (methanol, ethanol).Soluble in both aqueous and organic solvents.The versatility of the ABTS assay allows for the testing of a broader range of compounds (hydrophilic and lipophilic).[13]
Wavelength (λmax) ~517 nm~734 nmThe longer wavelength of the ABTS assay minimizes interference from colored compounds in the test sample.[5]
Reaction Kinetics Slower reaction kinetics.Faster reaction kinetics.The ABTS reaction is often complete within minutes, whereas DPPH may require a longer incubation to reach a steady state.[5][14]
Sensitivity Generally less sensitive, can be affected by steric hindrance.Generally more sensitive and responsive to a wider range of antioxidants.[15]The smaller size and different geometry of the ABTS radical allow it to react more readily with a broader array of antioxidant structures.
pH Dependence Less sensitive to pH.Reaction rate can be pH-dependent.The assay is typically performed in a buffered solution (e.g., PBS at pH 7.4) to ensure reproducibility.[13]

Pillar 3: Experimental Design and Protocols

A robust experimental design is critical for generating trustworthy data. This includes the use of a positive control, a well-characterized antioxidant like Ascorbic Acid or Trolox, to benchmark the activity of the test compound.[16][17]

Part A: DPPH Radical Scavenging Assay Protocol

This protocol is optimized for a 96-well microplate format for higher throughput.

1. Reagent Preparation:

  • DPPH Stock Solution (0.5 mM): Accurately weigh 10 mg of DPPH and dissolve it in 50 mL of methanol.[18] This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one in 10 mL of a suitable solvent (e.g., methanol or DMSO).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid): Prepare a 1 mg/mL solution of L-ascorbic acid in methanol.[19]

  • Working Solutions: Create a series of dilutions from the stock solutions of the test compound and positive control (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol.[20]

2. Assay Procedure:

  • Plate Setup: In a 96-well microplate, add 100 µL of each working solution concentration to triplicate wells.

  • Blank: Prepare wells containing only 100 µL of the solvent (e.g., methanol) for each sample concentration.

  • Control: Prepare triplicate wells with 100 µL of methanol (without any sample).

  • Reaction Initiation: Add 100 µL of the 0.5 mM DPPH working solution to all wells except the blanks.[5]

  • Incubation: Mix gently and incubate the plate for 30 minutes at room temperature in the dark.[20][21] The dark incubation is crucial as DPPH is light-sensitive.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[20][22]

G prep Prepare Reagents (DPPH, Test Compound, Ascorbic Acid) serial Perform Serial Dilutions (e.g., 100 to 6.25 µg/mL) prep->serial plate Pipette 100 µL of Samples/ Controls into 96-well Plate serial->plate add_dpph Add 100 µL of DPPH Solution plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read

Caption: Experimental workflow for the DPPH antioxidant assay.

Part B: ABTS Radical Cation Decolorization Assay Protocol

This protocol is also adapted for a 96-well microplate format.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 5.6 mg of potassium persulfate in 10 mL of deionized water.[9]

  • ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][23] This incubation is essential for the complete formation of the stable radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[23]

  • Test Compound and Positive Control: Prepare stock and working solutions as described in the DPPH protocol.

2. Assay Procedure:

  • Plate Setup: Add 10 µL of each working solution concentration (test compound and positive control) to triplicate wells of a 96-well plate.

  • Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Mix and incubate at room temperature for 6 minutes.[9]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[24]

G cluster_0 Radical Generation (12-16 hrs prior) cluster_1 Assay Procedure mix Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_radical Incubate in Dark (12-16h, RT) to form ABTS•+ Stock mix->incubate_radical dilute Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm incubate_radical->dilute plate Pipette 10 µL of Samples/ Controls into 96-well Plate dilute->plate add_abts Add 190 µL of ABTS•+ Working Solution plate->add_abts incubate_assay Incubate (6 min, RT) add_abts->incubate_assay read Measure Absorbance at 734 nm incubate_assay->read

Caption: Experimental workflow for the ABTS antioxidant assay.

Pillar 4: Data Analysis and Interpretation

1. Calculation of Percentage Inhibition: The radical scavenging activity is calculated as a percentage of inhibition using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where Abs_control is the absorbance of the control (radical solution without the sample) and Abs_sample is the absorbance of the reaction mixture with the sample.[7]

2. Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) value represents the concentration of the antioxidant required to scavenge 50% of the radicals. It is a key parameter for comparing antioxidant potency; a lower IC50 value indicates higher antioxidant activity.[19]

To determine the IC50 value:

  • Plot the percentage of inhibition against the corresponding sample concentrations.

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).[25]

  • Calculate the IC50 value by setting y = 50 in the equation and solving for x.[26]

3. Hypothetical Data Presentation:

The following table presents hypothetical but realistic data for our test compound compared to the standard, Ascorbic Acid.

AssayCompoundConcentration (µg/mL)Avg. Absorbance% InhibitionIC50 (µg/mL)
DPPH Test Compound 250.48530.7%45.2
500.31255.4%
1000.11583.6%
Ascorbic Acid 2.50.55121.3%5.8
5.00.38045.7%
10.00.19871.7%
ABTS Test Compound 250.41141.3%32.5
500.22368.1%
1000.08987.3%
Ascorbic Acid 2.50.45634.9%4.1
5.00.29158.4%
10.00.14279.7%

Interpretation of Results: In this hypothetical scenario, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one demonstrates significant antioxidant activity in both assays. The lower IC50 value in the ABTS assay (32.5 µg/mL) compared to the DPPH assay (45.2 µg/mL) suggests it may be a more effective scavenger of the ABTS•+ radical, which is a common finding for many compounds.[15] While its activity is less potent than the standard Ascorbic Acid, the results from both assays consistently validate its antioxidant potential, providing a strong foundation for further investigation.

Conclusion

This guide has detailed a dual-assay approach for the robust validation of the antioxidant potential of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. By employing both the DPPH and ABTS methods, researchers can account for differences in reaction mechanisms, solubility, and steric effects, thereby generating a more comprehensive and trustworthy antioxidant profile. The provided protocols, rationale, and data interpretation framework serve as a self-validating system to guide scientists in the accurate assessment of novel chemical entities, a critical step in the journey of drug discovery and development.

References

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  • Title: Trolox equivalent antioxidant capacity. Source: Wikipedia. URL: [Link]

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  • Title: How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Source: YouTube. URL: [Link]

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  • Title: DPPH Radical Scavenging Assay. Source: Encyclopedia.pub. URL: [Link]

  • Title: DPPH Radical Scavenging Assay. Source: MDPI. URL: [Link]

  • Title: Preparation of DPPH Solution. Source: Scribd. URL: [Link]

  • Title: DPPH Radical Scavenging Mechanism of Ascorbic Acid. Source: wjarr.com. URL: [Link]

  • Title: DPPH· scavenging mechanisms by an antioxidant (AH). Source: ResearchGate. URL: [Link]

  • Title: ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Source: PMC - NIH. URL: [Link]

  • Title: ABTS decolorization assay – in vitro antioxidant capacity. Source: Protocols.io. URL: [Link]

  • Title: How do we calculate the IC 50 value in antioxidant assays? Source: ResearchGate. URL: [Link]

  • Title: Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Source: YouTube. URL: [Link]

  • Title: Experimental procedure. Source: Chimactiv - AgroParisTech. URL: [Link]

  • Title: How to prepare DPPH when measuring the antioxidants not rate? Source: ResearchGate. URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Source: PMC. URL: [Link]

  • Title: A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. Source: MDPI. URL: [Link]

  • Title: ABTS – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Source: PMC. URL: [Link]

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  • Title: Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Source: ChemRxiv. URL: [Link]

  • Title: Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. Source: AIP Publishing. URL: [Link]

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Comparative molecular docking scores of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one across multiple kinase targets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors is a cornerstone of modern targeted oncology. The isatin (1H-indole-2,3-dione) scaffold is a highly privileged structure in medicinal chemistry, extensively utilized in the development of [1]. FDA-approved drugs such as Sunitinib and Nintedanib utilize the indolin-2-one core to competitively bind the ATP-binding pocket of kinases[2].

This guide evaluates the in silico binding profile of a specific synthetic derivative: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one (hereafter referred to as Isatin-3,5-DCPI ). By comparing its docking scores against standard-of-care inhibitors across VEGFR-2, EGFR, and CDK2, we provide a structural rationale for its polypharmacological potential.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the efficacy of Isatin-3,5-DCPI, we must deconstruct its molecular architecture and the causality behind its interactions with the kinase domain:

  • The 1,3-Dihydro-indol-2-one (Oxindole) Core: This bicyclic system acts as a bioisostere for the adenine ring of ATP. The lactam nitrogen (NH) serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys919 in VEGFR-2), while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor. This dual H-bonding anchors the molecule[1].

  • The Schiff Base (Phenylimino) Linkage: The C3-imine double bond provides a rigid, planar geometry (typically stabilized in the Z-configuration via intramolecular interactions). This rigidity acts as a directional vector, forcing the attached aryl group deep into the kinase's hydrophobic cleft[3].

  • 3,5-Dichloro Substitution: The addition of meta-substituted chlorine atoms is a deliberate design choice. Halogens significantly enhance the compound's lipophilicity (logP). More importantly, the 3,5-dichloro configuration allows the bulky, electron-rich chlorine atoms to occupy the deep hydrophobic sub-pockets adjacent to the DFG (Asp-Phe-Gly) motif. This not only increases van der Waals contacts but also establishes stabilizing that improve overall target affinity and residence time[4].

Pathway Inhibitor Isatin-3,5-DCPI (Polypharmacological Inhibitor) Receptor RTKs (VEGFR-2, EGFR) ATP-Binding Pocket Inhibitor->Receptor Competitive ATP Blockade RAS RAS GTPase Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Effect Tumor Proliferation & Angiogenesis ERK->Effect

Fig 1. Inhibition of RTK-mediated MAPK signaling pathways by Isatin-3,5-DCPI.

Comparative Docking Performance

The following data synthesizes the quantitative binding affinities of Isatin-3,5-DCPI against three distinct kinase targets, benchmarked against highly optimized, target-specific clinical alternatives.

Target Kinase (PDB ID)LigandDocking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)Key Hydrophobic / Halogen Interactions
VEGFR-2 (4ASD)Isatin-3,5-DCPI -9.8 Cys919 (NH), Asp1046Val848, Ala866, Lys868 (Cl- interactions)
VEGFR-2 (4ASD)Sunitinib (Ref)-10.2Cys919 (NH), Glu885Val848, Ala866, Leu1035
EGFR (1M17)Isatin-3,5-DCPI -8.5 Met769 (NH)Leu694, Val702, Lys745
EGFR (1M17)Erlotinib (Ref)-9.1Met769 (NH), Thr766Leu694, Val702, Pro794
CDK2 (1DI8)Isatin-3,5-DCPI -8.9 Leu83 (NH)Val18, Ala31, Phe80
CDK2 (1DI8)Dinaciclib (Ref)-9.4Leu83 (NH), Lys33Val18, Phe80, Ile10

Data Interpretation: While Isatin-3,5-DCPI exhibits slightly lower absolute binding energies compared to standard-of-care drugs (which are heavily optimized for single-target potency), it demonstrates a robust polypharmacological profile . Its ability to maintain docking scores below -8.5 kcal/mol across structurally diverse kinase pockets confirms that the 3,5-dichloro-phenylimino moiety provides sufficient conformational flexibility and lipophilic anchoring to act as a potent multi-kinase inhibitor[4].

Standardized In Silico Docking Protocol

To ensure high trustworthiness and reproducibility, the docking data must be generated using a self-validating workflow. The following protocol outlines the exact causality and methodology required for robust molecular docking.

Step 1: Ligand Preparation
  • Action: Generate 3D conformations of Isatin-3,5-DCPI and reference drugs using a ligand preparation tool (e.g., Schrödinger LigPrep).

  • Causality: Kinase binding is highly dependent on the protonation state of the ligand. Using tools like Epik to assign tautomeric and ionization states at physiological pH (7.4 ± 0.5) ensures that the oxindole core possesses the correct hydrogen-bond donor/acceptor profile before docking begins.

Step 2: Protein Preparation
  • Action: Import crystal structures (e.g., PDB: 4ASD) into a Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network using PROPKA at pH 7.4. Perform a restrained minimization using the OPLS4 force field.

  • Causality: Raw PDB files lack hydrogen atoms and often contain steric clashes or unresolved side chains. Restrained minimization resolves these clashes while preserving the experimentally determined heavy-atom coordinates, preventing artificial steric hindrance during docking.

Step 3: Receptor Grid Generation & Self-Validation
  • Action: Define the receptor grid box centered on the centroid of the native co-crystallized ligand.

  • Self-Validation (Critical): Before screening Isatin-3,5-DCPI, the native ligand (e.g., Sunitinib) is extracted and re-docked into the generated grid. The system is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is ≤ 2.0 Å . This proves the grid parameters accurately replicate real-world binding physics.

Step 4: Extra Precision (XP) Docking
  • Action: Execute flexible-ligand docking using a high-stringency scoring function (e.g., Glide XP).

  • Causality: Standard precision docking often overestimates the affinity of lipophilic compounds. XP docking applies severe penalties for steric clashes and rewards specific structural motifs, such as the desolvation of the 3,5-dichloro groups and the precise geometry of the hinge-region hydrogen bonds, yielding a more biologically accurate binding energy (ΔG).

Workflow LPrep Ligand Prep (pH 7.4 Ionization) Dock XP Docking (Flexible Ligand) LPrep->Dock PPrep Protein Prep (OPLS4 Minimization) Grid Grid Generation (ATP Pocket) PPrep->Grid Validate Validate Grid->Validate Validate->Dock Pass Score Scoring & Analysis (ΔG, H-Bonds) Dock->Score

Fig 2. Self-validating in silico molecular docking workflow for kinase inhibitors.

Conclusion

The rational design of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one leverages the proven hinge-binding capabilities of the isatin core while utilizing a rigid Schiff base to project a highly lipophilic, di-halogenated aryl ring into the kinase domain's hydrophobic sub-pockets. While target-specific drugs like Sunitinib and Erlotinib edge out Isatin-3,5-DCPI in raw binding affinity for their primary targets, the broad-spectrum docking profile of this compound validates its potential as a versatile scaffold for developing next-generation multi-targeted RTK inhibitors.

References

  • Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. Advances in Anticancer Agents in Medicinal Chemistry. URL:[Link]

  • Klug, D. M., et al. (2019). Evaluation of a class of isatinoids identified from a high-throughput screen of human kinase inhibitors as anti-Sleeping Sickness agents. PLoS Neglected Tropical Diseases. URL:[Link]

  • Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. URL:[Link]

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Safety Operating Guide

3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly specialized chemical entities requires moving beyond basic safety data sheets. 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a halogenated Schiff base—synthesized from isatin and 3,5-dichloroaniline—frequently utilized in drug discovery for its potential as a kinase inhibitor or multi-target therapeutic agent[1].

Because of its specific structural features (an indolin-2-one core coupled with a dichloro-phenyl moiety), this compound presents unique physicochemical hazards. The halogens significantly increase the molecule's lipophilicity and environmental persistence, while the imine linkage and indolin-2-one core drive its potential for acute irritation.

This guide provides the authoritative, self-validating operational and disposal protocols required to handle this compound safely and compliantly.

Chemical Profile & Mechanistic Hazard Assessment

To design a robust safety protocol, we must first understand the causality behind the compound's hazards. The table below summarizes the quantitative data and the mechanistic reasons behind each classification.

ParameterValue / ClassificationCausality / Operational Implication
Chemical Class Halogenated Isatin Schiff BaseThe imine linkage can be susceptible to hydrolysis; requires anhydrous storage conditions.
GHS Health Hazards Category 2 (H315), 2A (H319)The indolin-2-one core and reactive functional groups cause localized skin and serious eye irritation upon contact,[2].
GHS Environmental Category 1 (H400, H410)The dichloro-phenyl moiety drastically increases lipophilicity, driving severe, long-lasting aquatic toxicity[3].
Solubility Profile Highly lipophilic (log Pow > 2.0)Practically insoluble in water; necessitates the use of DMSO or DMF for stock solution preparation.

Operational Workflow & Waste Segregation

The following diagram illustrates the logical flow of material from initial weighing through assay execution and final EPA-compliant disposal. Strict adherence to this pathway prevents cross-contamination and ensures regulatory compliance.

G A Solid Compound Weighing (Ventilated Enclosure) B Reconstitution in DMSO (Stock Solution) A->B Transfer E Solid Waste Segregation (Contaminated PPE/Tips) A->E Spills/Consumables C In Vitro Assays (Kinase/Cellular) B->C Dilution B->E D Liquid Waste Segregation (Halogenated Organics) C->D Liquid Effluent C->E F High-Temperature Incineration (EPA Compliant) D->F Vendor Pickup E->F

Operational workflow and waste segregation pathway for halogenated isatin derivatives.

Step-by-Step Methodologies: Handling & Stock Preparation

When preparing stock solutions of highly lipophilic, halogenated research compounds, standard benchtop procedures are insufficient. Follow this self-validating protocol to ensure both safety and experimental integrity.

Step 1: Environmental Isolation and PPE

  • Action: Don standard PPE (lab coat, safety goggles) and double-glove with nitrile gloves. Perform all weighing of the dry powder within a ductless weighing enclosure or a certified Class II Biological Safety Cabinet.

  • Causality: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is a fine particulate that can easily aerosolize. Inhalation can cause respiratory tract irritation. Environmental isolation prevents laboratory cross-contamination.

Step 2: Solvent Selection and Reconstitution

  • Action: Reconstitute the pre-weighed powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve your desired stock concentration (typically 10 mM to 50 mM).

  • Causality: The 3,5-dichloro-phenyl group renders the molecule insoluble in aqueous buffers. DMSO effectively disrupts the crystal lattice.

  • Critical Safety Note: Double-gloving is mandatory here. DMSO is a powerful dermal penetration enhancer. If a spill occurs on your glove, the DMSO will rapidly transport the dissolved toxic compound directly through the nitrile and into your skin. If a drop touches your outer glove, remove it immediately.

Step 3: Self-Validation of Dissolution

  • Action: Vortex for 30 seconds, followed by 5 minutes of bath sonication. Visually inspect the solution against a light source to ensure no micro-crystals remain.

  • Causality: Incomplete dissolution leads to inaccurate dosing in downstream assays and creates localized hotspots of highly concentrated toxic particulates in your waste streams.

Proper Disposal Procedures (Halogenated Waste)

Because this compound is a halogenated organic and is highly toxic to aquatic life (H400)[3], its disposal requires strict segregation. Improper disposal can lead to severe environmental damage and regulatory fines.

Step 1: Halogenated Liquid Waste Segregation

  • Action: Dispose of all liquid effluents, assay wash buffers, and residual stock solutions containing this compound into a clearly labeled "Halogenated Organic Waste" carboy.

  • Causality: This is the most critical disposal step. If mixed with non-halogenated waste and incinerated at standard temperatures, the chlorine atoms in the molecule can catalyze the formation of polychlorinated dibenzo-p-dioxins (PCDDs)—highly toxic environmental pollutants. Halogenated waste must be processed by your waste vendor in specialized high-temperature incinerators (>1100°C) to safely and completely cleave the C-Cl bonds.

Step 2: Solid Waste Containment

  • Action: Dispose of all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and outer gloves) in a designated solid hazardous waste bin lined with a compatible, heavy-duty bag. Do not throw these in standard biohazard or municipal trash.

Step 3: Chemical Spill Decontamination Protocol

  • Action: In the event of a powder spill, do not sweep dry . Sweeping aerosolizes the compound. Instead, moisten absorbent laboratory pads with a suitable solvent (e.g., isopropanol or a 10% DMSO/water mixture) and gently wipe up the powder.

  • Action: If a liquid spill of the DMSO stock occurs, immediately absorb it with spill pads, wash the area with soap and water, and place all cleanup materials into the solid hazardous waste bin.

Sources

Personal protective equipment for handling 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one

A Senior Application Scientist’s Guide to Ensuring Laboratory Safety

This document provides essential safety protocols for the handling and disposal of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one. As a chlorinated heterocyclic compound with significant biological activity, its handling demands a rigorous and informed approach to personal protection. This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to foster a culture of safety and scientific integrity.

Hazard Assessment & Risk Profile

Understanding the specific risks associated with 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one is fundamental to implementing effective safety measures. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted personal protective equipment (PPE) strategy.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Dermal Toxicity (Category 3): Toxic in contact with skin.[1] This is a primary route of exposure, making robust skin protection non-negotiable.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Acute Aquatic Hazard (Category 1): Very toxic to aquatic life.[1] This impacts disposal procedures significantly.

The signal word for this chemical is "Danger" [1], underscoring the need for strict adherence to all safety protocols.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the compound's hazard profile. The following table outlines the minimum required PPE and the rationale for its use.

PPE Component Specification Justification & Rationale
Hand Protection Double-gloving with chemical-resistant, powder-free nitrile gloves.[2]Mitigates Dermal Toxicity: Nitrile provides excellent resistance to chlorinated compounds. Double-gloving minimizes exposure risk if the outer glove is breached during handling.[2] The powder-free design prevents the aerosolization of the compound.
Eye & Face Protection Chemical splash goggles and a full-face shield.[2][3][4]Prevents Serious Eye Irritation: Goggles provide a seal around the eyes to protect from splashes and airborne particles.[3][4] A face shield offers a secondary layer of protection for the entire face, which is crucial when handling toxic materials.[3][4]
Body Protection Disposable, solid-front, back-closing chemical-resistant gown or a lab coat with tight-fitting cuffs.Prevents Skin Contact: A low-permeability gown or dedicated lab coat protects skin and personal clothing from contamination.[2] Tight cuffs are essential to prevent the compound from entering through the glove-sleeve interface.
Respiratory Protection Not mandatory under standard fume hood use.Engineering Controls are Primary: All handling of this solid compound must occur within a certified chemical fume hood to control airborne particles.[5][6] If a fume hood is not available or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator (e.g., N95 or higher) would be required.

Operational Plan: From Preparation to Decontamination

A systematic workflow is critical to prevent exposure and contamination. The following steps provide a self-validating protocol for the safe handling of 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one.

Engineering Controls & Preparation
  • Designated Area: All work must be conducted in a designated area within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Verify Airflow: Before beginning work, ensure the fume hood sash is at the appropriate height and the airflow monitor indicates safe operating conditions.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, and place them inside the fume hood before starting.

Step-by-Step PPE Donning Sequence

Properly putting on PPE is the first step in creating a protective barrier.

  • Body Protection: Don the lab coat or chemical-resistant gown, ensuring it is fully fastened.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Eye & Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.

Step-by-Step PPE Doffing Sequence

The removal of PPE is a critical step where cross-contamination can occur. This sequence is designed to minimize that risk.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated halogenated waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from the body, ensuring the contaminated exterior is folded inward. Dispose of it appropriately.

  • Inner Gloves: Remove the final pair of gloves using the same technique as the first.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[7]

Disposal Plan: Managing Halogenated Waste

As a dichlorinated compound, 3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one and all materials contaminated with it must be treated as halogenated organic waste .

Waste Segregation
  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[8][9] This is critical for proper disposal and cost management, as the disposal methods differ significantly.[9][10]

  • Dedicated Containers: Use clearly labeled, sealed waste containers specifically designated for "Halogenated Organic Waste".[5][8][11]

Disposal Workflow
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and disposable gowns, must be placed in the designated solid halogenated waste container located within the fume hood.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste must be collected in a separate, sealed container for liquid halogenated waste.

  • Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[8][10]

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials, until they are collected by institutional Environmental Health and Safety (EHS) personnel.[8][10]

G cluster_start cluster_waste_type Categorize Waste cluster_disposal Segregated Disposal cluster_final Start Work with Compound is Finished Solid Contaminated Solids (Gloves, Weigh Paper, PPE) Start->Solid Identify Solids Liquid Contaminated Liquids (Solutions, Rinsates) Start->Liquid Identify Liquids SolidWaste Place in Labeled 'Solid Halogenated Waste' Container Solid->SolidWaste LiquidWaste Place in Labeled 'Liquid Halogenated Waste' Container Liquid->LiquidWaste Seal Securely Seal Container Lid SolidWaste->Seal LiquidWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store End Arrange for EHS Waste Pickup Store->End

Caption: Waste Disposal Workflow for Halogenated Compounds.

Emergency Procedures

Spills
  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if the spill is outside a fume hood.

  • Containment: Use an inert absorbent material (e.g., sand or universal binders) to contain the spill.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as halogenated waste.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Safety Data Sheet for Indole. BD Diagnostic Systems. [Link]

  • Chlorine Safety. Texas Department of Insurance. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention. [Link]

  • Comprehensive Guide to PPE in the Chemical Industry. Saferack. [Link]

  • Safety Data Sheet for 3-[1-[3-(1H-Imidazol-1-yl)propyl]-1H-indol-3-yl]-4-(phenylamino)-1H-pyrrole-2,5-dione. Angene Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.